molecular formula C10H20O B1266652 2,2-Dimethyl-3-octanone CAS No. 5340-64-7

2,2-Dimethyl-3-octanone

Cat. No.: B1266652
CAS No.: 5340-64-7
M. Wt: 156.26 g/mol
InChI Key: FNSYCTJZGJAYCQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-octanone is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyloctan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSYCTJZGJAYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201564
Record name 2,2-Dimethyl-3-octanone
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5340-64-7
Record name 2,2-Dimethyl-3-octanone
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Record name 2,2-Dimethyl-3-octanone
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Record name 2,2-Dimethyl-3-octanone
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Record name 2,2-Dimethyl-3-octanone
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77T9K4VFQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-3-octanone, a sterically hindered aliphatic ketone. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights into its synthesis, spectral characteristics, and reactivity.

Molecular Structure and Identification

This compound, also known as tert-butyl pentyl ketone, possesses a unique structure characterized by a bulky tert-butyl group adjacent to the carbonyl functionality. This steric hindrance is a dominant factor influencing its chemical behavior.

Systematic Information:

IdentifierValue
IUPAC Name 2,2-Dimethyloctan-3-one
CAS Number 5340-64-7[1][2][3]
Molecular Formula C₁₀H₂₀O[1][2][3]
Molecular Weight 156.27 g/mol [3][4]
Canonical SMILES CCCCCC(=O)C(C)(C)C
InChI Key FNSYCTJZGJAYCQ-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The synthesis of sterically hindered ketones such as this compound requires careful selection of reagents to avoid side reactions, primarily the addition of a second equivalent of the nucleophile to the ketone product. A reliable method involves the reaction of an acid chloride with an organometallic reagent, particularly an organocadmium or Grignard reagent in the presence of a catalyst.

Synthesis via Grignard Reagent and Acid Chloride

A common and effective laboratory-scale synthesis involves the reaction of pivaloyl chloride with a pentylmagnesium halide. The use of a Grignard reagent provides a readily accessible route to the target ketone.

Synthesis_Workflow PivaloylChloride Pivaloyl Chloride Reaction Grignard Reaction (Anhydrous THF, low temp) PivaloylChloride->Reaction PentylMgBr Pentylmagnesium Bromide PentylMgBr->Reaction Workup Aqueous Workup (e.g., NH4Cl) Reaction->Workup Product This compound Workup->Product

Experimental Protocol:

  • Preparation of Pentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction. Slowly add 1-bromopentane (1.0 eq) dissolved in anhydrous ether/THF to the stirring suspension. Maintain a gentle reflux until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared pentylmagnesium bromide solution to -78 °C (dry ice/acetone bath). Slowly add pivaloyl chloride (1.0 eq), dissolved in anhydrous ether/THF, to the Grignard reagent via the dropping funnel. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Physical and Thermochemical Properties

The physical properties of this compound are consistent with an aliphatic ketone of its molecular weight, with the steric hindrance of the tert-butyl group influencing its boiling point and density.

PropertyValue
Boiling Point 190.3 °C at 760 mmHg
Density 0.819 g/cm³
Flash Point 54.3 °C
Vapor Pressure 0.544 mmHg at 25 °C
Solubility Insoluble in water; soluble in common organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ ~1.1 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • δ ~2.5 (t, 2H): A triplet from the methylene protons alpha to the carbonyl group.

  • δ ~1.5 (m, 2H): A multiplet for the methylene protons beta to the carbonyl.

  • δ ~1.3 (m, 4H): Overlapping multiplets for the remaining two methylene groups of the pentyl chain.

  • δ ~0.9 (t, 3H): A triplet for the terminal methyl group of the pentyl chain.

¹³C NMR (Predicted):

  • δ ~215: Carbonyl carbon (C=O).

  • δ ~45: Quaternary carbon of the tert-butyl group.

  • δ ~38: Methylene carbon alpha to the carbonyl.

  • δ ~31, 24, 22: Methylene carbons of the pentyl chain.

  • δ ~26: Methyl carbons of the tert-butyl group.

  • δ ~14: Terminal methyl carbon of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group and various C-H stretching and bending vibrations.[1]

Wavenumber (cm⁻¹)Functional GroupDescription
~2960-2870 C-H (alkane)Stretching vibrations of methyl and methylene groups.
~1715 C=O (ketone)Strong, sharp carbonyl stretch.
~1465 C-H (alkane)Bending (scissoring) of methylene groups.
~1365 C-H (alkane)Bending (umbrella) of the tert-butyl group.
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The base peak is often the tert-butyl cation.

  • m/z 156: Molecular ion (M⁺).

  • m/z 99: Loss of the tert-butyl group ([M - 57]⁺).

  • m/z 57: tert-Butyl cation ([C(CH₃)₃]⁺), often the base peak.[3]

  • m/z 43: Propyl fragment from the pentyl chain.[3]

Mass_Spec_Fragmentation M [C10H20O]⁺ m/z = 156 frag1 [C6H11O]⁺ m/z = 99 M->frag1 - C4H9 frag2 [C4H9]⁺ m/z = 57 (Base Peak) M->frag2 - C6H11O frag3 [C3H7]⁺ m/z = 43 frag1->frag3 - C3H4O

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the steric hindrance imposed by the tert-butyl group adjacent to the carbonyl.

Nucleophilic Addition

The bulky tert-butyl group significantly hinders the approach of nucleophiles to the carbonyl carbon. Reactions with bulky nucleophiles, such as Grignard reagents, are often slow and may require forcing conditions. This steric hindrance can be synthetically useful, allowing for selective reactions in molecules with multiple carbonyl groups.

Enolate Formation

While sterically hindered, this compound can form an enolate at the alpha-methylene position of the pentyl chain under strong basic conditions. However, the rate of enolization may be slower compared to less hindered ketones.

Photochemical Reactions

Aliphatic ketones are known to undergo Norrish Type I and Type II photochemical reactions.[5][6]

  • Norrish Type I: Cleavage of the bond between the carbonyl carbon and the tert-butyl group would be a likely pathway, generating a stable tert-butyl radical and a pentanoyl radical.

  • Norrish Type II: Intramolecular hydrogen abstraction from the γ-carbon of the pentyl chain by the excited carbonyl group can lead to the formation of an alkene and a smaller ketone.

Potential Applications

While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in:

  • Fragrance Industry: Aliphatic ketones are known for their fruity and floral scents.[7] The related compound, dimethyl octenone, is used in citrus and fresh fragrance accords.

  • Organic Synthesis: As a sterically hindered ketone, it can serve as a model substrate for studying reaction mechanisms or as a building block in complex total synthesis where selective reactivity is required.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is a combustible liquid and appropriate fire safety measures should be in place. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138462, this compound. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of some substituted bicyclo[2.2.2]octenones. Canadian Journal of Chemistry, 54(8), 1211–1221.
  • PrepChem.com. (n.d.). Synthesis of 2-octanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058823A - Preparation method of 2-dimethyl-2-octanol.
  • Chemistry LibreTexts. (2020, February 26). 20.17: Synthesis. Retrieved from [Link]

  • Gibka, J., Góra, J., & Zielińska-Pisklak, M. (2004). Odor characteristics of aliphatic metameric C-13 ketones, alcohols and their derivatives. Perfumer & Flavorist, 29(4), 30-34.
  • Givaudan. (n.d.). Dimethyl Octenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • YouTube. (2025, March 8). What is Norrish type 1 and type 2 Reaction | Photochemistry | Photochemical Reactions. HM Chemistry. Retrieved from [Link]

  • Oxford Academic. (2014, June 15). Olfactory Sensitivity and Odor Structure–Activity Relationships for Aliphatic Ketones in CD-1 Mice. Chemical Senses. Retrieved from [Link]

Sources

2,2-Dimethyl-3-octanone CAS number 5340-64-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-Dimethyl-3-octanone (CAS 5340-64-7)

This guide provides a comprehensive technical overview of this compound, a C10 ketone, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its fundamental properties, a robust synthetic pathway, detailed analytical methodologies, and safety considerations, grounding our discussion in established chemical principles.

Introduction and Core Properties

This compound, also known as tert-butyl pentyl ketone, is an aliphatic ketone with the molecular formula C₁₀H₂₀O.[1][2] Its structure features a carbonyl group at the 3-position of an octanone backbone, with two methyl groups on the adjacent carbon (C2), creating a sterically hindered environment around the carbonyl. This structural feature influences its reactivity and physical properties.

The molecule's identity is unequivocally established by its CAS Registry Number, 5340-64-7.[2] Understanding its fundamental physicochemical properties is the first step in developing any application or synthetic strategy.

Table 1: Physicochemical Properties of this compound

Property Value Unit Source
Identifiers
IUPAC Name 2,2-dimethyloctan-3-one - [1]
CAS Number 5340-64-7 - [1][2]
Molecular Formula C₁₀H₂₀O - [1][3]
Molecular Weight 156.27 g/mol [1][4]
InChIKey FNSYCTJZGJAYCQ-UHFFFAOYSA-N - [1][2]
Calculated Properties
Normal Boiling Point (Tboil) 478.84 K [4]
Normal Melting Point (Tfus) 254.81 K [4]
Enthalpy of Vaporization (ΔvapH°) 43.30 kJ/mol [4]
Octanol/Water Partition Coeff. (logPoct/wat) 3.182 - [4]

| Water Solubility (log10WS) | -3.05 | mol/l |[4] |

Synthesis of this compound

The synthesis of ketones can be approached through various methods, including the oxidation of secondary alcohols, Friedel-Crafts acylation, or the use of organometallic reagents. For a sterically hindered ketone like this compound, a highly reliable and direct method involves the reaction of a carboxylic acid derivative with an organolithium reagent.[5] This approach is often preferred over Grignard reagents for this specific transformation as it effectively prevents the common side reaction of tertiary alcohol formation.[6]

The proposed synthesis converts pivalic acid (2,2-dimethylpropanoic acid) into the target ketone using n-pentyllithium. The reaction proceeds via a stable dianion intermediate, which is subsequently hydrolyzed to yield the ketone.[7]

Experimental Protocol: Synthesis via Organolithium Reagent

Rationale: This protocol is chosen for its high yield and specificity. Using two equivalents of the organolithium reagent is critical. The first equivalent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate.[7][8] The second equivalent then adds to the carbonyl carbon, forming a stable tetrahedral dianion intermediate. This dianion resists further addition or collapse until a deliberate aqueous workup, which protonates the intermediate to form a hydrate that rapidly eliminates water to give the final ketone product.[6]

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of pivalic acid (1.0 eq) in anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add n-pentyllithium (2.2 eq) in hexanes to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below -60 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3 hours. The formation of the stable dianion intermediate occurs during this time.[7]

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid (1 M) to hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via fractional distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Reagents Pivalic Acid + 2.2 eq. n-Pentyllithium in Anhydrous Ether Reaction_Vessel Reaction at -78 °C to RT (Inert Atmosphere) Reagents->Reaction_Vessel 1. Add Intermediate Stable Dianion Intermediate Formation Reaction_Vessel->Intermediate 2. React (3h) Workup Aqueous HCl Quench & Hydrolysis Intermediate->Workup 3. Quench Extraction Diethyl Ether Extraction Workup->Extraction 4. Extract Purification Drying & Fractional Distillation Extraction->Purification 5. Purify Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for separating and identifying volatile organic compounds like ketones.[9][10] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of the purified product in a high-purity solvent such as dichloromethane or hexane.[9]

  • Instrumentation:

    • Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode at 70 eV.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[9]

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL, splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Confirm its identity by comparing the acquired mass spectrum with reference spectra from databases like NIST.[2] The molecular ion peak and characteristic fragmentation patterns are key identifiers.

Analytical_Workflow Sample Synthesized Product (in Dichloromethane) GC_MS GC-MS Analysis Sample->GC_MS GC GC Separation (Capillary Column) GC_MS->GC MS MS Detection (Electron Ionization) GC_MS->MS Data_Analysis Data Processing GC->Data_Analysis MS->Data_Analysis Purity Purity via Peak Area (%) Data_Analysis->Purity Identity Identity via Mass Spectrum Data_Analysis->Identity

Caption: Analytical workflow for purity and identity confirmation.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the structure of this compound and general principles of ketone spectroscopy.

Table 2: Spectroscopic Data for this compound

Technique Feature Expected Value / Observation Rationale / Reference
IR Spectroscopy C=O Stretch ~1715 cm⁻¹ Typical for a saturated aliphatic ketone.[11][12]
C-H Stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds.
¹H NMR -CH₂-C=O ~2.4 ppm (triplet) Protons alpha to a carbonyl are deshielded.[13]
-C(CH₃)₃ ~1.1 ppm (singlet, 9H) tert-Butyl group protons.
Terminal -CH₃ ~0.9 ppm (triplet) Terminal methyl group of the pentyl chain.
¹³C NMR C=O Carbon ~210-215 ppm Characteristic chemical shift for a ketone carbonyl carbon.[14]
Quaternary C ~45 ppm Carbon of the tert-butyl group attached to the carbonyl.
Mass Spec (EI) Molecular Ion (M+) m/z 156 Corresponds to the molecular weight of C₁₀H₂₀O.[15]
Alpha Cleavage m/z 99 [C₅H₁₁CO]⁺ Cleavage of the tert-butyl group.[1]

| | Alpha Cleavage | m/z 57 [C(CH₃)₃]⁺ | Cleavage of the pentyl-carbonyl group.[1] |

Potential Applications

While specific applications for this compound are not widely documented, its structural isomer, 3-octanone, is used as a flavor and fragrance ingredient.[16][17] It contributes fruity, creamy, and lavender-like notes to various products.[16] Given its similar molecular weight and functional group, this compound could potentially be explored for similar sensory applications in the cosmetics, food, and perfumery industries. Its sterically hindered nature might also make it a candidate as a non-nucleophilic base or a specialized solvent in certain organic reactions. However, these are areas that require further empirical investigation.

Safety and Handling

As with any chemical, proper safety protocols must be observed when handling this compound.

  • Physical Hazards: Based on data for similar ketones, it should be treated as a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[18] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[18]

  • Health Hazards: May cause skin and eye irritation. Harmful if it comes into contact with skin.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[19] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[20]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

References

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,2-Dimethyl-3-octanone, a ketone of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its fundamental chemical and physical properties, offers a detailed synthetic protocol, and discusses its potential applications, all while adhering to the highest standards of scientific integrity.

Introduction and Chemical Identity

This compound, also known as tert-butyl pentyl ketone, is an aliphatic ketone with the chemical formula C10H20O.[1][2] Its structure features a carbonyl group at the third position of an eight-carbon chain, with two methyl groups attached to the second carbon. This substitution pattern, particularly the presence of a sterically hindering tert-butyl group adjacent to the carbonyl, imparts unique reactivity and physicochemical properties to the molecule, making it a subject of interest in synthetic chemistry.

The fundamental identifiers for this compound are:

  • IUPAC Name: 2,2-dimethyloctan-3-one[2]

  • CAS Number: 5340-64-7[1][2]

  • Molecular Formula: C10H20O[1][2]

  • Molecular Weight: 156.27 g/mol [1]

Below is a diagram illustrating the molecular structure of this compound.

2_2_Dimethyl_3_octanone_Structure Molecular Structure of this compound C1 CH₃ C2 C C3 C C2->C3 C2_Me1 CH₃ C2->C2_Me1 C2_Me2 CH₃ C2->C2_Me2 C4 CH₂ C3->C4 O1 O C3->O1 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C10H20O[1], [2]
Molecular Weight 156.27 g/mol [1]
Normal Boiling Point 478.84 K[1]
Normal Melting Point 254.81 K[1]
LogP (Octanol/Water Partition Coefficient) 3.182[1]
Water Solubility (log10WS in mol/l) -3.05[1]
Enthalpy of Vaporization (ΔvapH°) 43.30 kJ/mol[1]
Enthalpy of Fusion (ΔfusH°) 15.84 kJ/mol[1]

Synthesis and Experimental Protocol

The synthesis of sterically hindered ketones such as this compound often requires specific strategies to overcome the steric hindrance of the tert-butyl group. A common and effective method involves the acylation of an organometallic reagent. The following protocol describes a representative synthesis of a tert-butyl ketone, which can be adapted for this compound.

Synthesis of a tert-Butyl Ketone via Acylation of an Organocuprate Reagent

This protocol is based on the well-established reaction of an acid chloride with a lithium dialkylcuprate.

Core Directive: The causality behind choosing an organocuprate reagent lies in its "softer" nucleophilic character compared to Grignard or organolithium reagents. This selectivity minimizes the common side reaction of tertiary alcohol formation that occurs when more reactive organometallics add twice to the acid chloride.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Start prep_cuprate Prepare Lithium Phenylthio(tert-butyl)cuprate start->prep_cuprate add_acid_chloride Add Hexanoyl Chloride to Cuprate Solution prep_cuprate->add_acid_chloride stir Stir at Low Temperature add_acid_chloride->stir quench Quench Reaction stir->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Lithium Phenylthio(tert-butyl)cuprate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add a solution of tert-butyllithium in pentane under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) to the stirred tert-butyllithium solution.

    • To this mixture, add a solution of thiophenol in anhydrous THF. Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium phenylthio(tert-butyl)cuprate reagent.

  • Acylation Reaction:

    • Cool the freshly prepared cuprate solution back down to -78 °C.

    • Slowly add a solution of hexanoyl chloride in anhydrous THF to the stirred cuprate solution via a syringe pump. The reaction is exothermic and the addition rate should be controlled to maintain the low temperature.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Applications in Research and Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest its utility in several areas of organic synthesis and medicinal chemistry.

  • Intermediate in Organic Synthesis: Ketones are versatile intermediates in organic synthesis. The sterically hindered nature of this compound can be exploited to achieve high selectivity in certain reactions. For instance, its enolate, formed under specific conditions, can participate in stereoselective aldol additions. The tert-butyl group can act as a directing group or a bulky protecting group in multi-step syntheses.

  • Scaffold for Novel Compounds: The molecular framework of this compound can serve as a starting point for the synthesis of more complex molecules with potential biological activity. Derivatization of the ketone functionality can lead to a variety of compounds, including alcohols, amines, and heterocyclic systems.

  • Reaction Solvent in Pharmaceutical Manufacturing: Based on the properties of similar ketones, this compound could potentially be used as a reaction solvent in pharmaceutical manufacturing.[3] Its moderate boiling point makes it suitable for reactions at elevated temperatures without the need for high-pressure equipment.[3]

Safety and Handling

  • Hazards: Assumed to be a flammable liquid and vapor.[4][5][6][7] May be harmful if it comes into contact with skin.[4][6][7]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces.[4][5][6][7]

    • Keep the container tightly closed.[4][5][6]

    • Use in a well-ventilated area.

    • Wear protective gloves, clothing, eye, and face protection.[5][6]

    • Ground/bond container and receiving equipment to prevent static discharge.[4][5][6]

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138462, this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]

  • LookChem. (n.d.). Synthetic Approach of tert-Butyl phenyl ketone. Retrieved from [Link]

  • ACS Publications. (2025, July 25). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348055A - Synthetic method for tert-butyl methyl ketone.
  • Synerzine. (2019, January 15). SAFETY DATA SHEET 2-Octanone. Retrieved from [Link]

  • Axxence. (n.d.). epos-SDB 2025.1. Retrieved from [Link]

  • Scribd. (n.d.). Simple and Convenient Synthesis of Tert-Butyl | PDF | Ester | Ketone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-. Retrieved from [Link]

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  • Wikipedia. (n.d.). Sock. Retrieved from [Link]

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2,2-Dimethyl-3-octanone structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Dimethyl-3-octanone: Structure, Synthesis, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated ketone characterized by significant steric hindrance adjacent to its carbonyl group. We will delve into its structural formula, including IUPAC nomenclature and key chemical features. This guide will detail plausible synthetic methodologies, emphasizing the rationale behind precursor selection and reaction mechanisms. Furthermore, a thorough analysis of its expected spectroscopic signatures—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented to aid in its unambiguous identification. The document concludes with essential safety and handling protocols, making it a vital resource for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction to Aliphatic Ketones

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) where the carbonyl carbon is bonded to two other carbon atoms. This functional group imparts a distinct polarity and reactivity to the molecule, making ketones crucial intermediates and building blocks in organic synthesis. Their applications range from industrial solvents to key precursors in the pharmaceutical and fragrance industries. The specific arrangement of alkyl or aryl groups around the carbonyl function dictates the molecule's steric and electronic properties, which in turn governs its reactivity. This compound serves as an excellent case study for understanding the impact of a sterically demanding group on the chemical behavior of an aliphatic ketone.

The Structural Formula of this compound

IUPAC Nomenclature and Molecular Formula

The compound's structure is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.[1][2] The process involves:

  • Identifying the Parent Chain: The longest continuous carbon chain containing the carbonyl group has eight carbons, making it an octane derivative.

  • Identifying the Principal Functional Group: The presence of a carbonyl group within the chain designates the molecule as a ketone, leading to the suffix "-one".[3]

  • Numbering the Chain: The chain is numbered from the end that gives the carbonyl carbon the lowest possible number. In this case, numbering from the right gives the carbonyl carbon position 3.

  • Naming Substituents: Two methyl groups are attached to carbon 2. Combining these elements, the IUPAC name is 2,2-dimethyloctan-3-one .[4]

The molecular formula is C₁₀H₂₀O , and its molecular weight is approximately 156.27 g/mol .[4][5]

2D Structural Representation

The 2D structure of the molecule clearly illustrates the connectivity of the atoms.

Caption: 2D Structure of this compound

Key Structural Features

The structure of this compound is defined by two primary components:

  • The Carbonyl Group: Located at the C3 position, this functional group is the molecule's primary site of reactivity for nucleophilic addition.

  • The tert-Butyl Group: The 2,2-dimethylpropyl moiety, commonly known as a tert-butyl group, is directly attached to the carbonyl carbon (an α-carbon). This bulky group creates significant steric hindrance, which physically blocks the approach of reagents to both the α-carbon and the adjacent carbonyl carbon. This feature dramatically reduces the reactivity compared to less hindered ketones.

Synthesis of this compound

The synthesis of this ketone can be approached from several standard organic chemistry pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The oxidation of a corresponding secondary alcohol is a highly reliable and common method.[6][7]

Synthetic Route: Oxidation of 2,2-Dimethyl-3-octanol

The most direct route involves the oxidation of the secondary alcohol, 2,2-dimethyl-3-octanol. A variety of oxidizing agents can accomplish this transformation.[8] For laboratory-scale synthesis, reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred because they use mild conditions that minimize the risk of side reactions.[8][9] Stronger oxidants like chromic acid are also effective.[6]

The causality for this choice is clear: oxidation of secondary alcohols is a high-yielding, robust reaction that stops cleanly at the ketone stage, as further oxidation would require the cleavage of a strong carbon-carbon bond, which is energetically unfavorable.[10]

G start 2,2-Dimethyl-3-octanol (Precursor) product This compound (Product) start->product Oxidation reagent Oxidizing Agent (e.g., PCC, H₂CrO₄) reagent->product

Caption: Workflow for the Synthesis of this compound

Experimental Protocol: Oxidation with Chromic Acid (Jones Oxidation)

This protocol describes a self-validating system where the disappearance of the starting alcohol and the appearance of the ketone product can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Materials:

  • 2,2-Dimethyl-3-octanol

  • Acetone (anhydrous)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 2,2-dimethyl-3-octanol in a volume of acetone and place the flask in an ice bath to maintain a temperature of 0-5°C.

  • Addition of Oxidant: While stirring vigorously, add Jones reagent dropwise to the alcohol solution. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 10°C. The solution will turn from orange-red to a cloudy green as the Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring: Monitor the reaction's progress using TLC. The disappearance of the alcohol spot (higher polarity) and the appearance of the ketone spot (lower polarity) indicates the reaction is proceeding.

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely, ensuring all excess oxidant is consumed.

  • Workup: Dilute the mixture with water and extract the product into diethyl ether (3x).

  • Purification: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation: The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques. The predicted data below is based on the known effects of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The nine protons of the sterically hindered tert-butyl group will appear as a sharp singlet around δ 1.1 ppm due to their equivalence and lack of adjacent protons. The α-methylene (CH₂) protons at C4 will be deshielded by the carbonyl group and should appear as a triplet around δ 2.4 ppm. The terminal methyl group of the pentyl chain (C8) will be a triplet around δ 0.9 ppm.

  • ¹³C NMR: The carbon NMR will be highly informative. The carbonyl carbon (C3) will be the most deshielded, appearing far downfield (>210 ppm). The quaternary carbon of the tert-butyl group (C2) will also be distinct. The remaining carbons of the pentyl chain will appear in the typical aliphatic region (δ 14-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carbonyl group. A very strong, sharp absorption peak is expected in the range of 1710-1720 cm⁻¹.[11][12] The presence of this peak and the absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol confirm a successful oxidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

  • Molecular Ion: The molecular ion peak (M⁺) should be observed at m/z = 156.

  • Fragmentation: The most characteristic fragmentation pattern for this ketone is α-cleavage. This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. Cleavage on the side of the tert-butyl group is highly favored due to the formation of the very stable tert-butyl cation. This will result in a prominent base peak at m/z = 57 .[4] Another significant peak from α-cleavage on the other side would be at m/z = 99 (loss of the pentyl group).

Summary of Spectroscopic Data
TechniqueExpected Observation
¹H NMR δ ~1.1 (s, 9H, -C(CH₃)₃), δ ~2.4 (t, 2H, -CO-CH₂-), δ ~0.9 (t, 3H, chain -CH₃)
¹³C NMR δ > 210 (C=O), Other distinct signals for the quaternary carbon and the aliphatic chain.
IR Strong, sharp peak at ~1715 cm⁻¹ (C=O stretch).[11]
MS (EI) Molecular Ion (M⁺) at m/z = 156. Base peak at m/z = 57 corresponding to the [C(CH₃)₃]⁺ fragment. Other significant peaks at m/z = 99.[4]

Chemical Reactivity

The reactivity of this compound is dominated by the steric hindrance of the tert-butyl group.

  • Nucleophilic Addition: While the carbonyl carbon is electrophilic, the approach of nucleophiles is severely impeded. Reactions like Grignard addition or hydride reduction will be significantly slower compared to less hindered ketones like 2-octanone.

  • α-Carbon Reactivity: The α-carbon (C2) bears no protons, so reactions involving enolate formation at this position (e.g., aldol condensation, halogenation) are impossible. The other α-carbon (C4) has protons, but enolate formation may still be sterically disfavored.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aliphatic ketones should be strictly followed.[13]

  • Flammability: Ketones are generally flammable liquids. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[16] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[13]

Conclusion

This compound is a structurally interesting ketone whose chemical properties are largely dictated by the steric bulk of its α-tert-butyl group. Its synthesis is readily achievable through standard methods like the oxidation of its corresponding secondary alcohol. The unambiguous characterization of this molecule relies on a combination of NMR, IR, and MS, which provide clear and predictable signatures, most notably the base peak at m/z = 57 in its mass spectrum. Understanding the interplay between its structure and reactivity is essential for its potential use as a specialized building block in complex organic synthesis.

References

Click to expand
  • PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 30). IUPAC Nomenclature - Naming Ketones Explained [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: IUPAC Nomenclature of Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • freesciencelessons. (2022, February 24). A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols" [Video]. YouTube. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). Safety Data Sheet: NATURAL METHYL HEXYL KETONE (2-OCTANONE). Retrieved from [Link]

  • Synerzine. (2019, January 15). Safety Data Sheet: 2-Octanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Aldehydes and Ketones with Practice Problems. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-octanone. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Leah4sci. (2013, March 25). Naming Ketones Using IUPAC Nomenclature - Organic Chemistry tutorial [Video]. YouTube. Retrieved from [Link]

  • chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-3-octanone, a ketone of interest in various chemical research and development applications. This document is structured to provide not only the fundamental physical data but also the experimental context and methodologies required for its accurate determination and application in a laboratory setting.

Compound Identification and Molecular Structure

1.1. Nomenclature and Identifiers:

Proper identification of a chemical compound is the bedrock of any scientific investigation. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

  • IUPAC Name: 2,2-dimethyloctan-3-one[1][]

  • CAS Number: 5340-64-7[1]

  • Molecular Formula: C₁₀H₂₀O[1]

  • Molecular Weight: 156.27 g/mol [1][]

  • Synonyms: tert-Butyl pentyl ketone

1.2. Molecular Structure:

The structure of this compound features a central carbonyl group at the third position of an eight-carbon chain. The second carbon atom is substituted with two methyl groups, creating a sterically hindered environment around the carbonyl functional group. This structural arrangement significantly influences its physical and chemical properties.

Caption: 2D structure of this compound.

Experimentally Determined and Predicted Physical Properties

A precise understanding of the physical properties of a compound is paramount for its application in synthesis, formulation, and analysis. The following table summarizes the key physical properties of this compound. It is important to note that while some experimental data for analogous compounds is available, specific experimentally determined values for this compound are not widely published. Therefore, predicted values from reliable computational models are also provided.

PropertyValueSourceNotes
Boiling Point Predicted: 205.69 °C (478.84 K)CheméoJoback Method prediction.[3]
Melting Point Predicted: -18.34 °C (254.81 K)CheméoJoback Method prediction.[3]
Density Not available-Experimental determination is recommended.
Refractive Index Not available-Experimental determination is recommended.
Solubility Predicted log(S) = -3.05CheméoCrippen Method prediction for water solubility in mol/L.[3]

Methodologies for Experimental Determination of Physical Properties

To ensure the highest fidelity of data for critical applications, direct experimental determination of physical properties is indispensable. The following section outlines the standard protocols for these measurements, emphasizing the rationale behind the chosen techniques.

3.1. Determination of Boiling Point

The boiling point is a fundamental property that informs purification strategies (distillation) and handling procedures.

// Workflow connections A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for density measurement using a pycnometer.

Trustworthiness of the Protocol: The pycnometer method is a self-validating system as its accuracy is contingent on the precise knowledge of the pycnometer's volume, which is typically calibrated with a liquid of known density, such as deionized water. Maintaining a constant temperature is critical as density is temperature-dependent.

3.3. Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for purity assessment.

Experimental Workflow: Refractive Index Measurement

G cluster_setup Instrument Setup cluster_measurement Measurement A Calibrate the refractometer using a standard of known refractive index. B Ensure the prism surface is clean and dry. A->B C Place a few drops of this compound on the prism. B->C D Close the prism and allow the sample to equilibrate to the instrument's temperature. C->D E Read the refractive index from the scale. D->E

Caption: Workflow for refractive index measurement.

Expertise in Interpretation: A sharp, well-defined borderline in the refractometer's field of view is indicative of a pure sample. Impurities will often result in a diffuse or colored borderline, signaling the need for further purification.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

4.1. Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

  • Key Absorption: A prominent peak is expected in the region of 1715-1725 cm⁻¹, which is characteristic of an aliphatic ketone. The precise position can be influenced by the steric hindrance from the adjacent t-butyl group.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

  • ¹³C NMR: The spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically >200 ppm). The quaternary carbon of the t-butyl group and the carbons of the pentyl chain will have characteristic chemical shifts. [1]* ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and appear further downfield than the other aliphatic protons.

4.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • GC-MS: Gas chromatography coupled with mass spectrometry (GC-MS) is an excellent technique for both separating this compound from a mixture and for confirming its identity. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragmentation patterns, such as α-cleavage around the carbonyl group, will also be observed. [1]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Fire Safety: Ketones are generally flammable. Keep away from open flames, sparks, and other sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain a compound-specific SDS from the supplier before handling this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While predicted values offer a useful starting point, it is strongly recommended that researchers and drug development professionals perform experimental verification of these properties for their specific applications to ensure the highest level of accuracy and safety. The provided experimental workflows serve as a robust starting point for these determinations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Retrieved from [Link]

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An In-depth Technical Guide to 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,2-Dimethyl-3-octanone, systematically detailing its nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and safety protocols. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established scientific principles with practical, field-proven insights.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the ketone with the chemical structure C10H20O, featuring an eight-carbon chain with a carbonyl group at the third position and two methyl groups at the second position, is 2,2-dimethyloctan-3-one [1][2].

The naming convention follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC):

  • Identify the Parent Chain : The longest continuous carbon chain containing the carbonyl group is an octane (eight carbons).

  • Numbering the Chain : The chain is numbered from the end that gives the carbonyl carbon the lowest possible number. In this case, numbering from the right gives the carbonyl group the '3' position.

  • Identifying Substituents : Two methyl groups are present on the second carbon atom.

  • Assembling the Name : The substituents are named and numbered, followed by the parent chain name with the "-e" replaced by "-one" to denote a ketone. The position of the carbonyl group is indicated before the suffix.

Thus, the name is constructed as 2,2-dimethyl-octan-3-one.

Structural Diagram

Caption: 2D structure of 2,2-dimethyloctan-3-one.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and product formulation.

PropertyValueSource
Molecular Formula C10H20OPubChem[1]
Molecular Weight 156.27 g/mol PubChem[1]
CAS Number 5340-64-7ChemSynthesis[3]
Appearance Not specified, likely a liquid-
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Density Not experimentally determined-
SMILES CCCCCC(=O)C(C)(C)CPubChem[1]
InChI InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis methodologies. One plausible approach involves the Grignard reaction, a robust method for forming carbon-carbon bonds.

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from pivalonitrile and pentylmagnesium bromide.

Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings.

  • Maintain a gentle reflux until all the magnesium has reacted to form a dark grey solution of pentylmagnesium bromide.

Step 2: Reaction with Pivalonitrile

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of pivalonitrile (2,2-dimethylpropanenitrile) in anhydrous diethyl ether to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Workup

  • Pour the reaction mixture slowly into a stirred solution of aqueous ammonium chloride to quench the reaction and hydrolyze the intermediate imine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude this compound by vacuum distillation.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis A 1-Bromopentane + Mg B Pentylmagnesium Bromide A->B in dry ether D Intermediate Imine B->D C Pivalonitrile C->D F This compound D->F E Aqueous Workup (NH4Cl) E->F

Caption: Grignard synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 156. Key fragmentation patterns would include the loss of alkyl groups, particularly the stable tert-butyl cation. The NIST WebBook provides mass spectrometry data for this compound, showing a base peak at m/z 57[2].

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the most characteristic absorption would be a strong peak for the carbonyl (C=O) stretch, typically appearing in the range of 1715-1705 cm⁻¹. The NIST WebBook provides an IR spectrum for this compound[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. Expected signals include:

  • A singlet for the nine equivalent protons of the two methyl groups at C2.

  • A triplet for the methyl protons at the end of the pentyl chain.

  • Multiplets for the methylene protons of the pentyl chain.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Key signals would include:

  • A downfield signal for the carbonyl carbon.

  • A signal for the quaternary carbon at C2.

  • Signals for the methyl carbons at C2.

  • Signals for the carbons of the pentyl chain.

Potential Applications

While specific industrial applications for this compound are not widely documented, aliphatic ketones, in general, have diverse uses. They are often utilized as solvents, intermediates in organic synthesis, and in the fragrance industry[4]. Similar dimethyl-substituted ketones have been investigated as intermediates for the synthesis of crop protection agents[5]. Given its structure, this compound could serve as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

For safe handling of this compound, it is recommended to follow standard laboratory safety procedures for flammable and potentially irritating chemicals.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Study.com. (n.d.). Aliphatic Ketone Definition, Structure & Examples. Retrieved from [Link]

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2,2-Dimethyl-3-octanone as a Semiochemical: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2,2-Dimethyl-3-octanone, a volatile organic compound with significant potential as a semiochemical. While direct research on this specific molecule is emerging, this document synthesizes foundational knowledge from its structural analogs and outlines a comprehensive framework for its investigation and application. This paper is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, pest management, and animal behavior.

Introduction: The Chemical Language of Nature

Semiochemicals are the chemical messengers that mediate interactions between living organisms, forming a complex and vital "chemical language."[1] These compounds are broadly classified into pheromones, which facilitate intraspecific communication, and allelochemicals, which mediate interspecific interactions.[2] Allelochemicals are further categorized based on the benefit to the emitter and receiver, including allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).[2] The study of these chemical signals is paramount for developing targeted and sustainable strategies in agriculture, medicine, and conservation.

Aliphatic ketones, a class of organic compounds characterized by a carbonyl group, are frequently identified as potent semiochemicals in a variety of organisms, from insects to mammals.[3][4] They are known to function as alarm pheromones, attractants, and kairomones.[4][5][6] This guide focuses on the methodical investigation of this compound, a C10 ketone, as a novel semiochemical.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is critical for its effective study and application. These properties influence its volatility, stability, and interaction with biological receptors.

PropertyValueUnitSource
Molecular Formula C₁₀H₂₀O[7]
Molecular Weight 156.268 g/mol [7]
CAS Number 5340-64-7[7]
Boiling Point (Tboil) 478.84K[8]
Melting Point (Tfus) 254.81K[8]
Enthalpy of Vaporization (ΔvapH°) 43.30kJ/mol[8]
LogP (Octanol/Water Partition Coefficient) 3.182[8]
Water Solubility (log10WS) -3.05mol/l[8]

These properties suggest that this compound is a volatile compound with low water solubility, characteristics that are typical of many airborne semiochemicals.

Rationale for Investigation: Insights from Structural Analogs

The semiochemical potential of this compound can be inferred from the known biological activities of its structural analogs, primarily 3-octanone and 2-octanone.

3-Octanone: This ketone is a known insect attractant and is also produced by some fungi.[6] It has been shown to influence the behavior of various invertebrates, acting as an attractant at lower concentrations and a repellent at higher concentrations.[9] This dose-dependent response is a common feature of semiochemicals.[9]

2-Octanone: This compound has been identified as a component of alarm pheromones in some ant species.[5] Alarm pheromones are typically volatile compounds that elicit a rapid behavioral response, such as aggression or dispersal, in conspecifics.[4][10] The structural similarity of this compound to these known semiochemicals provides a strong rationale for its investigation as a modulator of animal behavior.

Proposed Biological Roles and Mechanisms of Action

Based on the activities of its analogs, this compound could potentially function as:

  • An Insect Kairomone: Kairomones are interspecific semiochemicals that benefit the receiver.[11] For instance, a compound released by a prey species that is detected by a predator is a kairomone.[12] Given that related ketones are involved in insect communication, it is plausible that this compound could be used by predators or parasitoids to locate their hosts.

  • An Alarm Pheromone: The presence of a ketone functional group and its volatility are consistent with the properties of many insect alarm pheromones.[4]

  • A Mammalian Semiochemical: Aliphatic ketones are also known to be involved in mammalian chemical communication.[13][14]

The perception of these chemical cues is mediated by olfactory receptors (ORs) located in the antennae of insects or the olfactory epithelium of vertebrates.[15] The binding of a specific odorant molecule to an OR triggers a signal transduction cascade that ultimately leads to a behavioral response. The specificity of this interaction is determined by the three-dimensional structure of both the ligand and the receptor binding pocket.[16] Studies on aliphatic ketones suggest that both the carbon chain length and the position of the carbonyl group are critical determinants of their interaction with ORs.[17]

Experimental Protocols for the Characterization of this compound as a Semiochemical

A multi-step, systematic approach is required to definitively identify and characterize a novel semiochemical. This process involves the collection and analysis of volatile samples, electrophysiological assays to determine sensory perception, and behavioral bioassays to establish a functional role.

Synthesis of this compound
Electrophysiological Assays

EAG is a technique used to measure the overall electrical response of an insect's antenna to an olfactory stimulus.[19] It is a powerful tool for screening compounds for their ability to elicit a sensory response.

Step-by-Step EAG Protocol:

  • Preparation of the Insect: The insect is immobilized, and one of its antennae is carefully excised.

  • Mounting the Antenna: The antenna is mounted between two electrodes using a conductive gel.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A known concentration of this compound, dissolved in a suitable solvent, is introduced into the airstream for a short duration.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Controls: A solvent-only stimulus and a known positive control (a compound known to elicit a response in the test species) should be used to validate the results.

Caption: Workflow for Electroantennography (EAG) analysis.

GC-EAG combines the separation power of gas chromatography with the sensitivity of EAG.[20][21] This technique is invaluable for identifying biologically active compounds in complex mixtures of volatiles.

GC-EAG Protocol Overview:

  • Sample Injection: A volatile extract is injected into the GC.

  • Separation: The compounds in the extract are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., a Flame Ionization Detector - FID) and the insect antenna preparation.[22][23]

  • Simultaneous Detection: The FID provides a chromatogram of all the compounds in the mixture, while the EAG records the antennal responses to each compound as it elutes from the column.

  • Identification of Active Compounds: By aligning the FID chromatogram with the EAG recording, the specific compounds that elicit an antennal response can be identified.

GCEAG_Process cluster_GC Gas Chromatography cluster_Detection Detection cluster_Output Output Injection Sample Injection Column Separation in GC Column Injection->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAG Electroantennographic Detector (EAD) Splitter->EAG Chromatogram FID Chromatogram FID->Chromatogram Electrophysiology EAG Response EAG->Electrophysiology Analysis Data Alignment & Analysis Chromatogram->Analysis Electrophysiology->Analysis

Caption: Gas Chromatography-Electroantennography (GC-EAG) process flow.

Behavioral Bioassays

While electrophysiological assays demonstrate sensory perception, behavioral bioassays are essential to determine the functional significance of a semiochemical.[15][24]

An olfactometer is used to assess the preference or avoidance of an animal to a specific odor. A Y-tube olfactometer is a common design for these experiments.[25]

Y-Tube Olfactometer Protocol:

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

  • Airflow: Purified and humidified air is passed through both side arms.

  • Stimulus Application: The test compound (this compound) is introduced into the airflow of one arm (the "treatment" arm), while a solvent control is introduced into the other arm (the "control" arm).

  • Animal Introduction: An individual animal is introduced at the downwind end of the central arm.

  • Choice Recording: The animal's choice of which arm to enter and the time spent in each arm are recorded.

  • Data Analysis: Statistical analysis is used to determine if there is a significant preference for the treatment arm over the control arm.

YTube_Assay cluster_setup Y-Tube Olfactometer Setup Air_Source Purified Air Source Control_Arm Control Arm (Solvent) Air_Source->Control_Arm Treatment_Arm Treatment Arm (this compound) Air_Source->Treatment_Arm Choice_Zone Choice Zone Control_Arm->Choice_Zone Treatment_Arm->Choice_Zone Release_Point Insect Release Point Release_Point->Choice_Zone

Caption: Schematic of a Y-tube olfactometer behavioral assay.

For potential attractants, field trapping experiments are the definitive test of their efficacy under natural conditions.[1]

Field Trapping Protocol:

  • Trap Design: Use appropriate traps for the target species, baited with a controlled-release lure containing this compound.

  • Control Traps: Deploy control traps baited with a lure containing only the solvent.

  • Trap Placement: Place traps in a randomized block design within the target habitat.

  • Data Collection: Regularly collect and count the number of target and non-target species captured in each trap.

  • Statistical Analysis: Analyze the data to determine if the baited traps capture significantly more target insects than the control traps.

Conclusion and Future Directions

The investigation of this compound as a semiochemical represents a promising avenue of research with potential applications in integrated pest management and the study of animal communication. While direct evidence of its biological role is currently limited, the information gleaned from its structural analogs provides a solid foundation for a systematic and scientifically rigorous investigation. The experimental framework outlined in this guide, from synthesis and electrophysiology to behavioral assays, offers a clear roadmap for elucidating the semiochemical function of this and other novel compounds. Future research should focus on the synthesis of this compound, followed by comprehensive screening against a range of insect and other animal species to identify its biological activity and potential applications.

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An In-Depth Technical Guide to the Safe Handling of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identification and Physicochemical Properties

2,2-Dimethyl-3-octanone is an organic compound with the chemical formula C10H20O[1][2][3]. A precise understanding of its physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures. While comprehensive experimental data is limited, the following table summarizes its known and estimated properties.

PropertyValueUnitSource
Molecular Formula C10H20O-Cheméo, PubChem[1][4]
Molecular Weight 156.27 g/mol BLD Pharm[5]
CAS Number 5340-64-7-PubChem, BLD Pharm[1][5]
Boiling Point (estimated) 478.84KCheméo[4]
Melting Point (estimated) 254.81KCheméo[4]
LogP (estimated) 3.182-Cheméo[4]
Water Solubility (estimated) -3.05 (log10 WS)-Cheméo[4]

Section 2: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous ketones, this compound is anticipated to be a flammable liquid with potential health hazards. The following Globally Harmonized System (GHS) classification is inferred and should be treated as a preliminary assessment pending official classification.

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[6][7][8][9]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[7][8]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[6][8][9]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[9][10]
Hazardous to the Aquatic Environment, Chronic Category 3H412: Harmful to aquatic life with long lasting effects[8][9]

Signal Word: Warning[6][7][9]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation[10].

  • Skin Contact: Harmful if absorbed through the skin. May cause skin irritation[10].

  • Eye Contact: May cause eye irritation[10].

  • Ingestion: Harmful if swallowed[9][10].

Section 3: Exposure Controls & Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary defense against exposure is to control hazards at the source.

  • Ventilation: Work with this compound should be conducted in a well-ventilated area. Use of a chemical fume hood is strongly recommended to maintain airborne concentrations below any established or anticipated exposure limits. Explosion-proof electrical, ventilating, and lighting equipment should be used[6][8][9].

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[6].

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific laboratory or manufacturing operations and the potential for exposure.

  • Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield may be required for operations with a high risk of splashing[6][10].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as neoprene or PVC. The suitability and breakthrough time of the glove material should be confirmed for the specific conditions of use. Always inspect gloves before use and replace them if they are contaminated or show signs of degradation[10][11].

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger-scale operations, a complete chemical-resistant suit may be necessary. Flame-retardant and antistatic protective clothing is recommended[10].

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge should be used[6][10].

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat / Apron don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat / Apron doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Section 4: Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists[6][10].

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking[6][7][8][9].

  • Use only non-sparking tools and take precautionary measures against static discharge. Ground and bond containers and receiving equipment[6][7][8].

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking[6][9].

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[6][8][9].

  • Keep away from heat and sources of ignition[6][8][9].

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents[6].

Section 5: First Aid and Emergency Procedures

First Aid Measures
  • General Advice: Show the safety data sheet of an analogous compound to the doctor in attendance. Move out of the dangerous area[10].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[7][10].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Consult a physician[7][8].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[6][7][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[10].

Spill and Leak Procedures

In the event of a spill, a structured response is necessary to ensure safety and minimize environmental contamination.

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors. Ensure adequate ventilation and remove all sources of ignition[10].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[10].

  • Containment and Cleanup:

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal[7][8].

    • For large spills, dike the area to prevent spreading. Use a non-sparking, electrically protected vacuum cleaner or wet-brushing to collect the material. Dispose of in accordance with local, state, and federal regulations[8][10].

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe large_spill->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect & Place in Sealed Waste Container contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2,2-Dimethyl-3-octanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-dimethyl-3-octanone, a sterically hindered ketone, utilizing the Grignard reaction. The protocol details the reaction of hexanoyl chloride with tert-butylmagnesium chloride. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth mechanistic insights, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization, grounded in established chemical principles.

Introduction: The Grignard Reaction in Ketone Synthesis

The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] Grignard reagents (R-MgX) are potent nucleophiles and strong bases, reacting with a wide array of electrophiles, including carbonyl compounds.[2][3] While the reaction of Grignard reagents with aldehydes and ketones typically yields secondary and tertiary alcohols, respectively, their reaction with acyl chlorides presents an opportunity for ketone synthesis.[4][5][6]

However, a significant challenge in using Grignard reagents to synthesize ketones from acyl chlorides is the high reactivity of the intermediate ketone.[7] The newly formed ketone can react with a second equivalent of the Grignard reagent to produce a tertiary alcohol.[2][8][9] This over-addition is a common side reaction that can significantly lower the yield of the desired ketone.

This protocol is specifically designed to favor the formation of the sterically hindered ketone, this compound. The bulky tert-butyl group of the Grignard reagent and the careful control of reaction conditions are key to minimizing the formation of the tertiary alcohol byproduct.

Mechanistic Rationale

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The reaction can be dissected into two key stages, with a competing subsequent reaction.

  • Nucleophilic Attack and Tetrahedral Intermediate Formation: The highly polar carbon-magnesium bond of the tert-butylmagnesium chloride renders the tert-butyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of hexanoyl chloride, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.[1][9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. This step yields the desired product, this compound.[9]

  • Competing Reaction (Over-addition): The product ketone is also susceptible to nucleophilic attack by another molecule of the Grignard reagent. This would lead to the formation of a tertiary alcohol after acidic workup. However, the steric hindrance provided by the bulky tert-butyl group on the ketone disfavors this second addition, allowing for the isolation of the ketone.[5]

Visualizing the Reaction Pathway

Grignard_Synthesis Grignard tert-Butylmagnesium Chloride Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Attack SideProduct Tertiary Alcohol (Side Product) Grignard->SideProduct AcylChloride Hexanoyl Chloride AcylChloride->Intermediate Ketone This compound (Desired Product) Intermediate->Ketone Elimination of Cl- Ketone->SideProduct Second Nucleophilic Attack (Minimized)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplierPurity
Magnesium TurningsMg24.312.43 g (0.1 mol)Sigma-Aldrich99.5%
tert-Butyl Chloride(CH₃)₃CCl92.579.26 g (0.1 mol)Sigma-Aldrich99%
Hexanoyl ChlorideCH₃(CH₂)₄COCl134.6212.12 g (0.09 mol)Sigma-Aldrich98%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12250 mLSigma-Aldrich≥99.7%
IodineI₂253.811 small crystalSigma-Aldrich99.8%
Saturated NH₄Cl solutionNH₄Cl53.49100 mL--
Anhydrous MgSO₄MgSO₄120.37As neededSigma-Aldrich≥99.5%

3.2. Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and distillation

3.3. Safety Precautions

  • Grignard reagents are highly reactive, flammable, and react violently with water. [10][11] All glassware must be oven-dried and the reaction must be conducted under a dry, inert atmosphere.[4][12]

  • Diethyl ether is extremely flammable and volatile. [4] Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Acyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

  • The reaction is exothermic and requires careful temperature control.

3.4. Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (tert-butylmagnesium chloride)

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet connected to an inert gas line. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.

  • Initiation: Place the magnesium turnings in the flask. Add one small crystal of iodine to activate the magnesium surface.

  • Reagent Preparation: In the dropping funnel, prepare a solution of tert-butyl chloride in 50 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (approx. 5 mL) of the tert-butyl chloride solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Addition: Once the reaction has started, add the remaining tert-butyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of tert-butylmagnesium chloride should be a cloudy gray or brownish color.

Part B: Synthesis of this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Prepare a solution of hexanoyl chloride in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution (NH₄Cl). This will quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (50 mL each).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (NaHCO₃) to remove any unreacted acyl chloride, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

3.5. Purification and Characterization

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

  • Characterization: The identity and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data can be compared with literature values.[14][15]

Visualizing the Experimental Workflow

Workflow cluster_Grignard Part A: Grignard Reagent Preparation cluster_Synthesis Part B: Ketone Synthesis cluster_Workup Workup and Purification A1 Setup and Dry Apparatus A2 Initiate Reaction (Mg, I₂, t-BuCl) A1->A2 A3 Dropwise Addition of t-BuCl A2->A3 A4 Stir to Completion A3->A4 B1 Cool Grignard Reagent (0 °C) A4->B1 Proceed to Synthesis B2 Dropwise Addition of Hexanoyl Chloride B1->B2 B3 React at Room Temperature B2->B3 B4 Quench with NH₄Cl/Ice B3->B4 C1 Extraction with Diethyl Ether B4->C1 Proceed to Workup C2 Wash with NaHCO₃ and Brine C1->C2 C3 Dry and Concentrate C2->C3 C4 Fractional Distillation C3->C4 D1 D1 C4->D1 Characterization (NMR, IR) caption_workflow Experimental workflow for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

Expected Results and Troubleshooting

  • Yield: The expected yield of the purified product should be in the range of 60-75%. Lower yields may be due to incomplete Grignard formation, over-addition to form the tertiary alcohol, or losses during workup and purification.

  • Purity: The purity of the final product should be >95% as determined by GC-MS or NMR.

  • Troubleshooting:

    • Failure of Grignard reaction to initiate: Ensure all glassware is scrupulously dry and the magnesium turnings are of good quality. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.

    • Low yield of ketone and high yield of tertiary alcohol: This is likely due to the reaction temperature being too high during the addition of the acyl chloride, or the addition rate being too fast. Maintaining a low temperature (-78 °C with a dry ice/acetone bath can be even more effective) is crucial. Some researchers have also reported the use of additives to moderate Grignard reagent reactivity.[16]

Conclusion

The synthesis of this compound via the Grignard reaction is an effective method for producing this sterically hindered ketone. Careful control of reaction conditions, particularly temperature, and the use of anhydrous techniques are paramount to achieving a good yield and minimizing side product formation. This protocol provides a reliable and reproducible method for the laboratory-scale synthesis of this compound.

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Wang, X. J., & Zhang, Y. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, November 11). Reaction of Acyl Chlorides with Grignard reagent [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Colby College. (n.d.). Synthesis of 2,2-dimethyl-4-hexanone via Grignard Additions to Tert. Digital Commons @ Colby. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert.- Butyl Chloride. Retrieved from [Link]

  • University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • ResearchGate. (2014, February 26). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl-3-pentanone. Retrieved from [Link]

  • ChemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. [Link]

  • LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

  • Google Patents. (n.d.). US20090173914A1 - Organomagnesium synthesis agent.
  • Organic Syntheses. (n.d.). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-octanone, 923-28-4. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 2,2-Dimethyl-3-octanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the qualitative and quantitative analysis of 2,2-Dimethyl-3-octanone, a significant volatile ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is tailored for researchers, scientists, and professionals in the drug development and flavor and fragrance industries, providing a robust framework for accurate and reproducible analysis. This guide delves into the causality behind experimental choices, from sample preparation to data interpretation, ensuring scientific integrity and trustworthiness. All protocols are supported by authoritative references to established scientific principles and standards.

Introduction: The Significance of this compound and the Role of GC-MS

This compound (C₁₀H₂₀O) is a volatile organic compound with applications and implications across various scientific disciplines, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Its unique chemical structure and properties necessitate a highly specific and sensitive analytical method for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds due to its exceptional separation efficiency and definitive identification capabilities[1]. This application note provides a comprehensive guide to the GC-MS analysis of this compound, covering the entire workflow from sample preparation to data analysis and method validation.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name2,2-dimethyloctan-3-onePubChem[2]
Synonymstert-Butyl pentyl ketonePubChem[2]
CAS Number5340-64-7NIST WebBook[3][4]
Molecular FormulaC₁₀H₂₀ONIST WebBook[3][4]
Molecular Weight156.27 g/mol PubChem[2]
Boiling Point~185 °C (Predicted)N/A
StructureCCCCCC(=O)C(C)(C)CPubChem[2]

Experimental Workflow: A Validated Protocol

The following sections detail the materials, instrumentation, and step-by-step procedures for the analysis of this compound.

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Solvent: Dichloromethane (DCM), GC-MS grade

  • Internal Standard (IS): 2-Heptanone (≥99% purity)

  • Inert Gas: Helium (99.999% purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A mid-polarity column is recommended for the analysis of ketones. A suitable choice would be a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)[5].

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For volatile compounds in complex matrices such as food and beverages, HS-SPME is a highly effective and solventless sample preparation technique that minimizes matrix interference[6][7].

Protocol:

  • Sample Aliquoting: Place 5 mL of the liquid sample (e.g., fruit juice, beverage) into a 20 mL headspace vial. For solid samples, a suitable extraction with a volatile solvent should be performed first.

  • Salting Out: Add 1.5 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the partitioning of volatile organic compounds into the headspace[8].

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and magnetic screw cap.

  • Incubation: Place the vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation to facilitate the equilibration of this compound between the sample and the headspace.

  • SPME Fiber Exposure: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analyte onto the column.

GC-MS Operating Conditions

The following instrumental parameters are recommended for the separation and detection of this compound.

Table 2: GC-MS Method Parameters

Parameter Condition Rationale
GC Inlet Splitless modeMaximizes the transfer of the analyte onto the column, enhancing sensitivity.
Inlet Temperature: 250°CEnsures rapid volatilization of the analyte.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate: 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program Initial Temperature: 50°C, hold for 2 minAllows for proper focusing of the analyte at the head of the column.
Ramp 1: 10°C/min to 150°CSeparates early eluting compounds.
Ramp 2: 20°C/min to 240°C, hold for 5 minElutes this compound and other higher boiling point compounds.
Mass Spectrometer
Ionization Mode: Electron Ionization (EI)Standard and robust ionization technique for a wide range of compounds.
Ionization Energy: 70 eVStandard energy for generating reproducible mass spectra.
Source Temperature: 230°CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature: 150°CMaintains a stable and clean quadrupole.
Scan Range: m/z 40-300Covers the expected mass range of the analyte and its fragments.
Acquisition Mode: Full ScanProvides comprehensive mass spectral data for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Data Analysis and Interpretation

Identification of this compound

The identification of this compound is based on two key parameters:

  • Retention Time (RT): The time at which the analyte elutes from the GC column. Under the specified conditions, the expected retention time for this compound should be reproducible.

  • Mass Spectrum: The fragmentation pattern of the analyte upon electron ionization. This pattern is a unique chemical fingerprint. The mass spectrum should be compared to a reference library such as the NIST Mass Spectral Library for confirmation[3][4].

Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by specific fragment ions resulting from predictable cleavage pathways of ketones, primarily α-cleavage and McLafferty rearrangement[9][10].

  • Molecular Ion ([M]⁺˙): The intact molecule with one electron removed, expected at m/z 156. This peak may be of low abundance.

  • α-Cleavage: The bond adjacent to the carbonyl group breaks. For this compound, this can lead to two primary acylium ions:

    • Loss of the pentyl radical (•C₅H₁₁) results in a fragment at m/z 85 .

    • Loss of the tert-butyl radical (•C(CH₃)₃) results in a fragment at m/z 99 .

  • McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain. For this compound, this rearrangement is not the most prominent fragmentation pathway due to the tert-butyl group.

  • Further Fragmentation: The initial fragments can undergo further fragmentation. For instance, the tert-butyl cation at m/z 57 is a very stable and often abundant ion in the mass spectra of compounds containing this moiety. The fragment at m/z 43 corresponds to the acylium ion [CH₃CO]⁺, which is a common fragment for ketones. The NIST library indicates the most abundant ions for this compound are m/z 57, 99, and 43[2].

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Aliquot Aliquot Sample into Vial Sample->Aliquot Salt Add NaCl Aliquot->Salt Seal Seal Vial Salt->Seal Incubate Incubate and Agitate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by RT and Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,2-dimethyl-3-octanone. It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document outlines the theoretical basis for the spectral features of this aliphatic ketone, provides detailed, step-by-step protocols for sample preparation and for conducting a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it offers a comprehensive interpretation of the resulting spectral data, culminating in the unambiguous assignment of all proton and carbon signals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction

This compound is a C10 aliphatic ketone characterized by a tert-butyl group adjacent to the carbonyl function and a linear pentyl chain. Its chemical structure presents a valuable case study for the application of modern NMR techniques to resolve and assign signals in a molecule with both sterically hindered and flexible alkyl regions. Accurate structural elucidation of such molecules is fundamental in various fields, including organic synthesis, natural product chemistry, and the development of new chemical entities.

This guide is designed to serve as a practical resource, moving beyond a simple recitation of steps to explain the underlying principles that govern the selection of specific NMR experiments and parameters. By following the protocols and data interpretation logic detailed herein, researchers can confidently apply these methods to this compound and other structurally related compounds.

Molecular Structure and Predicted NMR Characteristics

The structure of this compound, with the IUPAC numbering scheme, is shown below.

Figure 1: Structure of this compound with carbon numbering.

Based on its structure, we can predict the number of unique signals in the ¹H and ¹³C NMR spectra. Due to the lack of symmetry, all ten carbon atoms are chemically non-equivalent and should produce distinct signals in the ¹³C NMR spectrum. Similarly, the protons on each of the chemically distinct carbon atoms will also exhibit unique chemical shifts, although some overlap in the alkyl region of the ¹H NMR spectrum is possible.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the NMR analysis of this compound. The rationale behind key steps is provided to enhance understanding and adaptability.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[1]

Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity (ideally >95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[2]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[2]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[3]

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy

3.2.1. ¹H NMR Acquisition

Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.2.2. ¹³C{¹H} NMR Acquisition

Protocol:

  • Use the same locked and shimmed sample.

  • Acquire the proton-decoupled ¹³C NMR spectrum using typical parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

3.2.3. DEPT-135 Acquisition

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[4]

Protocol:

  • Use the same sample and experimental setup.

  • Acquire the DEPT-135 spectrum using a standard DEPT-135 pulse program.

  • Process the data similarly to the ¹³C spectrum. The resulting spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carbonyl carbon and C2) will be absent.

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy) Acquisition

The COSY experiment identifies protons that are spin-spin coupled, providing connectivity information through bonds, typically over two to three bonds.[5]

Protocol:

  • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Typically, 2-4 scans per increment are sufficient.

  • Process the 2D data with a sine-bell window function in both dimensions and perform a 2D Fourier transform.

  • Symmetrize the spectrum to reduce artifacts.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence) Acquisition

The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[6]

Protocol:

  • Acquire a standard gradient-selected, edited HSQC spectrum.

  • The F2 (proton) dimension should cover all proton signals, and the F1 (carbon) dimension should cover the expected range for aliphatic and carbonyl carbons.

  • Process the 2D data to obtain a spectrum where CH and CH₃ correlations appear with one phase (e.g., positive) and CH₂ correlations appear with the opposite phase (e.g., negative).

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[7]

Protocol:

  • Acquire a standard gradient-selected HMBC spectrum.

  • Set the spectral dimensions as in the HSQC experiment.

  • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Process the 2D data to visualize the long-range correlations.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis start This compound dissolve Dissolve in CDCl3 start->dissolve filter Filter into NMR tube dissolve->filter H1 ¹H NMR filter->H1 Acquire C13 ¹³C{¹H} NMR filter->C13 Acquire DEPT DEPT-135 filter->DEPT Acquire COSY gCOSY filter->COSY Acquire HSQC gHSQC filter->HSQC Acquire HMBC gHMBC filter->HMBC Acquire assign Assign Signals H1->assign C13->assign DEPT->assign COSY->assign HSQC->assign HMBC->assign structure Structure Elucidation assign->structure

Figure 2: Experimental workflow for the NMR analysis of this compound.

Data Interpretation and Spectral Assignment

The following sections detail the predicted ¹H and ¹³C NMR data for this compound and a step-by-step guide to their assignment using the suite of NMR experiments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
H-1 (3H)1.15s9H-
H-4 (2H)2.45t2H~7.5
H-5 (2H)1.55quint2H~7.5
H-6 (2H)1.30m2H~7.5
H-7 (2H)1.30m2H~7.5
H-8 (3H)0.90t3H~7.5

Note: The signals for H-6 and H-7 are predicted to be very close and may overlap, appearing as a complex multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing for this compound.

CarbonPredicted Chemical Shift (ppm)DEPT-135 Phase
C126.5+ (CH₃)
C244.5null (C)
C3215.0null (C=O)
C442.0- (CH₂)
C526.0- (CH₂)
C631.5- (CH₂)
C722.5- (CH₂)
C814.0+ (CH₃)
Step-by-Step Spectral Assignment

G cluster_1d 1D NMR Interpretation cluster_2d 2D NMR Interpretation cluster_final Final Assignment H1 ¹H NMR: - Number of signals - Integration - Chemical Shift - Multiplicity COSY COSY: - Establish ¹H-¹H  spin systems H1->COSY C13 ¹³C NMR: - Number of signals - Chemical Shift DEPT DEPT-135: - Identify CH, CH₂, CH₃ C13->DEPT HSQC HSQC: - Connect ¹H to directly  attached ¹³C DEPT->HSQC HMBC HMBC: - Connect fragments via  ²J and ³J correlations - Assign quaternary carbons HSQC->HMBC COSY->HMBC Final Unambiguous Assignment of all ¹H and ¹³C signals HMBC->Final

Figure 3: Logical flow for the complete assignment of NMR signals.

  • ¹H NMR Analysis:

    • Singlet at ~1.15 ppm (9H): This signal integrates to nine protons and is a singlet, which is characteristic of the three equivalent methyl groups of the tert-butyl group (H-1). The absence of coupling confirms their attachment to the quaternary carbon C2.

    • Triplet at ~0.90 ppm (3H): This upfield triplet integrating to three protons is characteristic of a terminal methyl group (H-8) coupled to a neighboring methylene group (H-7). The typical ³JHH coupling constant in an alkyl chain is around 7.5 Hz.[3]

    • Triplet at ~2.45 ppm (2H): This downfield triplet integrating to two protons is assigned to the methylene group adjacent to the carbonyl (H-4). The electron-withdrawing effect of the carbonyl group deshields these protons. It is split into a triplet by the neighboring H-5 methylene group.

    • Multiplets between 1.2-1.6 ppm: The remaining signals for H-5, H-6, and H-7 will appear in this region. The H-5 protons, being adjacent to both H-4 and H-6, are expected to appear as a quintet or multiplet around 1.55 ppm. The H-6 and H-7 protons are chemically very similar and are expected to overlap, forming a complex multiplet around 1.30 ppm.

  • ¹³C and DEPT-135 Analysis:

    • Downfield signal at ~215.0 ppm: This signal, which will be absent in the DEPT-135 spectrum, is characteristic of a ketone carbonyl carbon (C3).[8]

    • Quaternary carbon at ~44.5 ppm: Another signal absent in the DEPT-135 spectrum in the aliphatic region corresponds to the quaternary carbon C2.

    • Positive DEPT-135 signals: The signals at ~26.5 ppm and ~14.0 ppm are assigned to the methyl carbons C1 and C8, respectively.

    • Negative DEPT-135 signals: The signals at ~42.0 ppm, ~26.0 ppm, ~31.5 ppm, and ~22.5 ppm correspond to the four methylene carbons (C4, C5, C6, and C7).

  • 2D NMR Correlation for Unambiguous Assignment:

    • HSQC: This experiment will definitively link each proton signal to its directly attached carbon. For example, the proton singlet at ~1.15 ppm will correlate with the carbon signal at ~26.5 ppm, confirming the assignment of H-1 and C1.

    • COSY: The COSY spectrum will confirm the connectivity of the pentyl chain. A cross-peak will be observed between the H-4 triplet (~2.45 ppm) and the H-5 multiplet (~1.55 ppm). Further correlations will be seen from H-5 to H-6, H-6 to H-7, and H-7 to the terminal methyl protons H-8 (~0.90 ppm).

    • HMBC: This is the final piece of the puzzle. Key long-range correlations will include:

      • The H-1 singlet (~1.15 ppm) will show correlations to both the quaternary carbon C2 (~44.5 ppm) and the carbonyl carbon C3 (~215.0 ppm).

      • The H-4 triplet (~2.45 ppm) will show correlations to the carbonyl carbon C3, as well as to C2 and C5. These correlations firmly establish the connectivity around the carbonyl group.

Conclusion

This application note has provided a comprehensive and systematic approach to the complete NMR spectroscopic analysis of this compound. By employing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, an unambiguous assignment of all proton and carbon signals can be achieved. The detailed protocols and interpretation guide serve as a robust framework for the structural elucidation of this and other similar aliphatic ketones, emphasizing the power of modern NMR spectroscopy in chemical analysis. The principles and workflows described are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

References

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  • University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

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Purification techniques for 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Purification of 2,2-Dimethyl-3-octanone

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of this compound (CAS 5340-64-7), a ketone of interest in various research and development sectors. Addressing the need for high-purity samples, this document outlines a multi-faceted approach to purification, beginning with an analysis of the compound's physicochemical properties and potential impurities. We present strategies ranging from basic aqueous workups to advanced methods, including fractional vacuum distillation and targeted chemical treatments for impurity removal. Each protocol is designed to be a self-validating system, with explanations grounded in established chemical principles to empower researchers, scientists, and drug development professionals to make informed experimental choices.

Introduction and Physicochemical Profile

This compound is an aliphatic ketone characterized by a ten-carbon backbone. The purity of such compounds is paramount for their application in organic synthesis, fragrance formulation, and pharmaceutical development, as impurities can lead to undesirable side reactions, altered biological activity, or inconsistent product quality. Effective purification requires a thorough understanding of the target molecule's physical and chemical properties.

Key physicochemical data for this compound are summarized below, providing the foundation for selecting appropriate purification techniques. The high boiling point, in particular, suggests that vacuum distillation is preferable to prevent thermal degradation that can occur at atmospheric pressure.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5340-64-7[2][3]
Molecular Formula C₁₀H₂₀O[2][3]
Molecular Weight 156.27 g/mol [3]
Normal Boiling Point (T_boil) 478.84 K (205.7 °C)[1]
Water Solubility (log₁₀WS) -3.05 (low solubility)[1]
Octanol/Water Partition Coeff. (logP) 3.182 (nonpolar)[1]

Understanding Potential Impurities

The optimal purification strategy is dictated by the nature of the impurities present. For a synthesized ketone like this compound, which may be prepared by the oxidation of the corresponding secondary alcohol (2,2-dimethyl-3-octanol), common impurities include:

  • Unreacted Starting Material: The precursor alcohol, 2,2-dimethyl-3-octanol.

  • Oxidation Byproducts: Aldehydes or carboxylic acids resulting from over-oxidation or side reactions.[4]

  • Reaction Solvents: Residual solvents used during the synthesis.

  • Acidic or Basic Catalysts: Traces of acids or bases used in the reaction.

Strategic Purification Methodologies

A multi-step approach is often necessary to achieve high purity. The choice of methods depends on the scale of the purification and the specific impurities that need to be removed.

Aqueous Workup (Liquid-Liquid Extraction)

An initial aqueous wash is a fundamental and effective step for removing water-soluble impurities, such as salts and residual acids or bases.

  • Mechanism: The crude ketone, dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate), is washed sequentially with different aqueous solutions.

    • A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution neutralizes and removes acidic impurities.

    • A subsequent wash with water removes any remaining water-soluble compounds.

    • A final wash with saturated sodium chloride solution (brine) helps to break up emulsions and reduces the amount of dissolved water in the organic layer before drying.[5]

Chemical Purification for Aldehyde Removal

Aldehydes are common and often problematic impurities in ketone preparations. Their structural similarity can make them difficult to separate by distillation alone.

  • Bisulfite Extraction: This technique leverages the reversible reaction of aldehydes and sterically unhindered ketones with sodium bisulfite to form a water-soluble adduct.[6][7] The crude mixture is dissolved in a miscible solvent like methanol and shaken with a saturated aqueous sodium bisulfite solution.[8][9] The charged adduct moves to the aqueous phase, which can then be separated.

    • Causality: The effectiveness for this compound itself may be limited due to the steric hindrance around the carbonyl group, but this method is highly effective for removing less hindered aldehyde impurities.[6][7] The reaction can be reversed by adding a base to the aqueous layer if recovery of the aldehyde is desired.[8]

  • Distillation with Non-Volatile Amines: A patented method involves adding a small quantity of a non-volatile amine (e.g., monoethanolamine) to the crude ketone before distillation.[10]

    • Mechanism: The amine acts as a catalyst or reactant to convert aldehyde impurities into high-boiling derivatives.[10] During distillation, the purified ketone distills over, while the non-volatile aldehyde derivatives remain in the distillation flask as residue. This method is particularly useful for improving the long-term storage stability of the ketone.[10]

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[11]

  • Fractional Vacuum Distillation: Given the high boiling point of this compound (~206 °C), performing the distillation under reduced pressure (vacuum) is critical. Lowering the pressure lowers the boiling point, allowing the compound to distill at a temperature that prevents thermal decomposition. Using a fractionating column (e.g., Vigreux or packed column) enhances the separation efficiency between the ketone and impurities with close boiling points, such as the precursor alcohol.

Preparative Chromatography

For applications requiring the highest possible purity (>99.5%), flash column chromatography is the method of choice.

  • Mechanism: The crude material is loaded onto a column packed with a stationary phase (typically silica gel). A solvent system (mobile phase) of low polarity, such as a mixture of hexanes and ethyl acetate, is passed through the column. Components separate based on their differential adsorption to the silica gel. This compound, being moderately polar, will travel down the column more slowly than nonpolar impurities (like residual alkanes) but faster than more polar impurities (like the starting alcohol).

Purity Assessment

The success of any purification protocol must be verified analytically.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for assessing the purity of volatile compounds. It provides a quantitative measure of purity (e.g., 99.8% area) and helps identify any remaining impurities by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the purified ketone and to detect impurities that may not be visible by GC.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Purification by Aqueous Workup and Vacuum Distillation

This protocol is the standard approach for purifying crude this compound from a typical synthesis.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus with a fractionating column

Procedure:

  • Dissolution: Dissolve the crude ketone (1 part by volume) in diethyl ether (3-4 parts by volume) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1 minute. Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water, shake, and drain the aqueous layer as before.

  • Brine Wash: Add an equal volume of brine, shake, and drain the aqueous layer. This minimizes the amount of water in the organic phase.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and transfer the solution to a round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Vacuum Distillation: a. Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. b. Transfer the crude, solvent-free ketone to the distillation flask. Add boiling chips or a magnetic stir bar. c. Slowly apply vacuum and begin heating the distillation flask with a heating mantle. d. Collect the fraction that distills at the expected boiling point for the applied pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.

  • Analysis: Analyze the collected fraction(s) by GC-MS to confirm purity.

Protocol 2: Targeted Removal of Aldehydes via Bisulfite Wash

Use this protocol prior to distillation if aldehyde impurities are known or suspected.

Materials:

  • Crude this compound containing aldehyde impurities

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether (or other immiscible organic solvent)

  • Deionized water

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude ketone (1 part by volume) in methanol (5 parts by volume) in a separatory funnel.[7][8]

  • Bisulfite Reaction: Add saturated aqueous NaHSO₃ solution (1 part by volume) and shake the funnel vigorously for 30-60 seconds.[9]

  • Extraction: Add deionized water (25 parts by volume) and diethyl ether (25 parts by volume) to the funnel. Shake vigorously to partition the components.[8] The desired ketone will remain in the ether layer, while the aldehyde-bisulfite adduct will be in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Workup: Transfer the organic layer to a clean separatory funnel and proceed with the aqueous workup as described in Protocol 1, steps 3-8 , starting with the water wash, to remove residual methanol and purify the ketone.

Visualization of Workflows

A logical workflow is essential for efficient and effective purification.

Purification_Workflow cluster_0 Initial Purification cluster_1 Final Purification cluster_2 Purity Analysis Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_NaHCO3 Wash with NaHCO3(aq) Dissolve->Wash_NaHCO3 Wash_H2O Wash with H2O Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Distill Fractional Vacuum Distillation Concentrate->Distill Pure_Product Pure Product (>98%) Distill->Pure_Product Analysis GC-MS / NMR Analysis Pure_Product->Analysis

Caption: General purification workflow for this compound.

Purification_Decision_Tree Start Start with Crude Product Check_Impurities Primary Impurity Type? Start->Check_Impurities Alcohol Alcohol / Solvent (Different B.P.) Check_Impurities->Alcohol  Yes Aldehyde Aldehydes Present? Check_Impurities->Aldehyde  Yes Acids Acidic / Basic Residues Check_Impurities->Acids  Yes Distillation Proceed to Fractional Vacuum Distillation Alcohol->Distillation Pure High Purity Product Distillation->Pure Bisulfite Perform Bisulfite Wash (Protocol 2) Aldehyde->Bisulfite Bisulfite->Distillation Aqueous_Workup Perform Aqueous Workup (Protocol 1, Steps 1-6) Acids->Aqueous_Workup Aqueous_Workup->Distillation

Caption: Decision tree for selecting a purification strategy.

References

  • Chemical Properties of this compound (CAS 5340-64-7) . Cheméo. [Link]

  • Method for purification of ketones.
  • Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)- . Organic Syntheses Procedure. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . National Center for Biotechnology Information (PMC). [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE (Journal of Visualized Experiments). [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications (Organic Process Research & Development). [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview . YouTube. [Link]

  • This compound . ChemSynthesis. [Link]

  • This compound . National Center for Biotechnology Information (PubChem). [Link]

  • Preparation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

  • Preparation of aldehydes and ketones . YouTube. [Link]

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Application Notes and Protocols for Evaluating 2,2-Dimethyl-3-octanone in Insect Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Insect Repellents

The escalating threat of vector-borne diseases and the growing resistance of insects to existing control agents necessitate a continuous search for new, effective, and safe insect repellents. Volatile organic compounds (VOCs) play a crucial role in mediating insect behaviors, including host-seeking, mating, and oviposition. Understanding how specific VOCs modulate these behaviors is paramount in developing novel attractants and repellents. This document provides a comprehensive guide for researchers on the use of 2,2-Dimethyl-3-octanone, a volatile ketone, in various insect bioassays to characterize its potential as an insect repellent or attractant.

This compound is a ketone with the molecular formula C10H20O.[1][2] While its specific effects on insects are not extensively documented in publicly available literature, its structural similarity to other known semiochemicals warrants investigation into its bioactivity. These protocols are designed to provide a robust framework for the systematic evaluation of this compound and other novel VOCs.

Chemical Profile: this compound

A thorough understanding of the test compound's chemical and physical properties is critical for designing appropriate bioassays.

PropertyValueSource
Molecular Formula C10H20O[1][2]
Molecular Weight 156.27 g/mol [1][2]
Boiling Point 478.84 K (205.69 °C)[3]
logP (octanol/water) 3.182[3]
Water Solubility -3.05 (log10 WS)[3]
Vapor Pressure 2 mmHg (at 20°C)[4]

The high logP value and low water solubility suggest that this compound is a lipophilic compound, which will influence the choice of solvents for preparing test solutions. Its vapor pressure indicates that it is sufficiently volatile for use in olfactometry and other behavioral assays that rely on airborne chemical cues.

PART 1: Behavioral Bioassay - The Y-Tube Olfactometer

The Y-tube olfactometer is a classic and effective tool for assessing the preference or aversion of insects to volatile compounds in a two-choice scenario.[5] This assay is fundamental in determining if a substance acts as a repellent or an attractant.

Principle of Operation

In a Y-tube olfactometer, an insect is introduced at the base of a Y-shaped tube and is presented with a choice between two air streams, each carrying a different odorant (or one with an odorant and a control). The insect's movement towards one of the arms is recorded as an indicator of its preference.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound solutions in a suitable solvent (e.g., hexane or ethanol) C Introduce test solution and solvent control into the olfactometer arms A->C B Rear and acclimate test insects (e.g., Aedes aegypti) D Release a single insect at the base of the Y-tube B->D C->D E Record the insect's choice (test arm, control arm, or no choice) within a set time D->E F Repeat with multiple insects for statistical power E->F G Analyze choice data using a chi-squared test or binomial test F->G

Caption: Workflow for a Y-tube olfactometer bioassay.

Detailed Protocol
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or ethanol. The choice of solvent should be based on the solubility of the test compound and its low intrinsic repellency or attractiveness to the test insect.

    • Create a dilution series from the stock solution to test a range of concentrations (e.g., 0.1%, 1%, 5% v/v).

    • The control will be the pure solvent used for dilution.

  • Insect Preparation:

    • Use insects of a consistent age and physiological state (e.g., 5-7 day old, non-blood-fed female Aedes aegypti mosquitoes).

    • Acclimatize the insects to the experimental conditions (temperature, humidity, and light) for at least one hour before the bioassay.

  • Olfactometer Setup and Operation:

    • Clean the Y-tube thoroughly with a non-residual detergent, rinse with distilled water, and bake at a high temperature (e.g., 120°C) to remove any residual odors.

    • Apply a known volume (e.g., 10 µL) of the test solution to a filter paper and place it in the odor chamber of one arm of the olfactometer.

    • Apply the same volume of the solvent control to a filter paper and place it in the other arm.

    • Introduce a purified and humidified air stream at a constant flow rate through both arms.[6]

  • Data Collection and Analysis:

    • Introduce a single insect at the base of the Y-tube.

    • Record which arm the insect enters and stays in for a predetermined period (e.g., 60 seconds). If the insect does not make a choice within a set time (e.g., 5 minutes), it is recorded as "no choice".

    • Repeat the experiment with a sufficient number of insects (e.g., 50-100) for each concentration.

    • After every few trials, rotate the arms of the Y-tube to avoid positional bias.

    • Analyze the data using a chi-squared goodness-of-fit test or a binomial test to determine if there is a statistically significant preference for either the test or control arm.

PART 2: Electrophysiological Bioassay - Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus.[7][8] It provides a direct measure of the detection of a compound by the insect's olfactory receptor neurons.

Principle of Operation

An insect's antenna is placed between two electrodes, and a puff of air containing the test odorant is passed over it. The depolarization of the olfactory receptor neurons generates a small electrical potential, which is amplified and recorded as an electroantennogram. The amplitude of the EAG response is proportional to the number of responding neurons.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare odorant solutions in a suitable solvent C Deliver a puff of the odorant over the antenna A->C B Prepare the insect antenna (excise and mount on electrodes) B->C D Record the electrical response (EAG) from the antenna C->D E Measure the amplitude of the EAG response D->E F Compare responses to different concentrations and controls E->F

Caption: Workflow for an electroantennography (EAG) bioassay.

Detailed Protocol
  • Odorant Preparation:

    • Prepare a dilution series of this compound in a high-purity solvent (e.g., mineral oil or hexane).

    • Apply a small volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette to create an odor cartridge.

  • Antenna Preparation:

    • Anesthetize an insect by cooling it on ice.[9][10]

    • Under a dissecting microscope, carefully excise one antenna from the insect's head.[11]

    • Mount the antenna between two glass capillary electrodes filled with a conductive saline solution. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head.[9]

  • EAG Recording:

    • Place the mounted antenna in a continuous stream of purified and humidified air.

    • Insert the tip of the odor cartridge into a hole in the main air tube.

    • Deliver a puff of odor-laden air over the antenna by injecting a pulse of air through the cartridge.

    • The resulting electrical signal is amplified and recorded using specialized software.

  • Data Analysis:

    • Measure the peak amplitude of the negative deflection of the EAG waveform.

    • Normalize the responses to a standard compound (e.g., 1-octen-3-ol for mosquitoes) to allow for comparisons between different preparations.

    • Construct a dose-response curve by plotting the EAG amplitude against the logarithm of the odorant concentration.

PART 3: Toxicity and Susceptibility Bioassay - The CDC Bottle Bioassay

The CDC bottle bioassay is a simple and effective method for determining the susceptibility or resistance of insects to a particular compound.[12][13] While primarily used for insecticides, it can be adapted to assess the toxic or irritant effects of volatile compounds at high concentrations.

Principle of Operation

The inside of a glass bottle is coated with a known concentration of the test compound. Insects are introduced into the bottle, and the time until they are knocked down or killed is recorded.[13] This time-mortality data can be used to assess the compound's toxicity.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Coat the inside of glass bottles with this compound dissolved in acetone B Allow the solvent to evaporate completely A->B C Introduce a known number of insects into each bottle B->C D Record the number of knocked-down insects at regular intervals C->D E Calculate the knockdown time for 50% and 95% of the population (KT50/KT95) D->E F Determine the susceptibility status of the insect population E->F

Caption: Workflow for a CDC bottle bioassay.

Detailed Protocol
  • Bottle Preparation:

    • Prepare a solution of this compound in a high-purity, volatile solvent like acetone.

    • Pipette a specific volume of the solution into a 250 mL glass bottle.

    • Roll and rotate the bottle to ensure the entire inner surface is coated.

    • Leave the bottle uncapped in a fume hood until the acetone has completely evaporated, leaving a thin film of the test compound.

    • Prepare control bottles using only acetone.

  • Insect Exposure:

    • Introduce a batch of 20-25 insects into each treated and control bottle.

    • Start a timer immediately upon introduction.

  • Data Collection and Analysis:

    • Record the number of insects that are knocked down (unable to stand or fly) at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • If the knockdown rate in the control bottles exceeds 10%, the assay should be discarded.

    • Plot the percentage of knocked-down insects against time and use probit analysis to calculate the knockdown time for 50% (KT50) and 95% (KT95) of the population.

Safety and Handling

  • This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound and its solutions.

  • All work with volatile solvents and the test compound should be conducted in a well-ventilated fume hood.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocols outlined in this document provide a multi-faceted approach to evaluating the bioactivity of this compound on insects. By combining behavioral, electrophysiological, and toxicological assays, researchers can gain a comprehensive understanding of its potential as a novel insect repellent or control agent. Rigorous adherence to these standardized methods will ensure the generation of reliable and reproducible data, paving the way for the development of the next generation of insect management tools.

References

  • This compound. PubChem. (n.d.). Retrieved from [Link]

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  • This compound. ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • 2-methyl-3-octanone, 923-28-4. The Good Scents Company. (n.d.). Retrieved from [Link]

  • A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study. (2023). Malaria Journal, 22(1), 1-15.
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  • JoVE. (2021). Electroantennogram Protocol for Mosquitoes. Journal of Visualized Experiments.
  • Barnard, D. R. (2005). Biological assay methods for mosquito repellents.
  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • World Health Organization. (2022, January 28). Determination on the susceptibility of vectors to insecticides [Video]. YouTube. [Link]

  • Lahondère, C., & Vinauger, C. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of visualized experiments : JoVE, (169), 10.3791/62042.
  • Y-tube Olfactometer for Entomology. (n.d.). Retrieved from [Link]

  • Chio, E. H., & Yang, E. C. (2008). A bioassay for natural insect repellents. Journal of Asia-Pacific Entomology, 11(4), 225-227.
  • UF/IFAS. (2020, September 5). Evaluating Mosquito Insecticide Resistance Testing Using CDC Bottle Bioassay Kit Webinar [Video]. YouTube. [Link]

  • JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments.
  • Y-tube olfactometer bioassay design. Female insects were collected in... ResearchGate. (n.d.). Retrieved from [Link]

  • Barnard, D. R. (2005). BIOLOGICAL ASSAY METHODS FOR MOSQUITO REPELLENTS.
  • In Vivo Bioassay of the Repellent Activity of Caraway Essential Oil against Green Peach Aphid. (2023). MDPI.
  • Lahondère, C., & Vinauger, C. (2022). A Step-by-Step Guide to Mosquito Electroantennography. In Methods in Molecular Biology (pp. 275-285). Humana, New York, NY.
  • Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. (n.d.). The Hive.
  • Bioassay Techniques in Entomological Research. (2023). SciSpace.
  • Vertical Y-tube Assay for Evaluation of Arthropod Response to Plant M
  • ELECTROANTENNOGRAPHY. (n.d.). Ockenfels Syntech GmbH.
  • Synthesis of Both Enantiomers of 6-Methyl-3-octanone, An Alarm Pheromone of Ants of the Genus Crematogaster. (1987). Agricultural and Biological Chemistry, 51(6), 1605-1608.
  • CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone. (n.d.). Google Patents.
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Application Notes and Protocols for the Field Evaluation of 2,2-Dimethyl-3-octanone as a Putative Pheromone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in entomology, chemical ecology, and pest management.

Introduction: The Rationale for Investigating 2,2-Dimethyl-3-octanone

In the continuous search for novel and specific pest management solutions, semiochemicals, particularly pheromones, offer a targeted approach with minimal environmental impact. This document provides a comprehensive guide to the field testing of this compound, a volatile organic compound with potential as an insect pheromone. While direct evidence of its role as a pheromone is currently emerging, its structural similarity to known semiochemicals, such as 3-octanone, provides a strong rationale for its investigation. 3-Octanone is a known influencer of behavior in many invertebrates, acting as both an attractant and a repellent, and is recognized as an alarm pheromone in certain ant species[1][2][3][4]. The addition of two methyl groups at the second carbon position in this compound may alter its specificity and activity, potentially making it a selective pheromone for a particular target species.

These application notes are designed to guide the researcher from the initial laboratory-based bioassays to full-scale field trials to systematically evaluate the potential of this compound as a novel pheromone for insect monitoring or control.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate pheromone is crucial for the design of effective lures and deployment strategies. The volatility, stability, and solubility of the compound will dictate the choice of dispenser and the release rate in the field.

PropertyValueSource
CAS Number 5340-64-7[NIST[5][6], ChemSynthesis[7]]
Molecular Formula C₁₀H₂₀O[NIST[5][6], ChemSynthesis[7]]
Molecular Weight 156.27 g/mol [NIST[5][6], ChemSynthesis[7]]
Boiling Point 478.84 K (Calculated)[Cheméo[8]]
Enthalpy of Vaporization 43.30 kJ/mol (Calculated)[Cheméo[8]]
LogP (Octanol/Water) 3.182 (Calculated)[Cheméo[8]]

Phase 1: Preliminary Laboratory Bioassays

Before committing to expensive and time-consuming field trials, it is essential to establish a behavioral response of the target insect species to this compound under controlled laboratory conditions.

Protocol 1.1: Electroantennography (EAG) Screening

Objective: To determine if the antennae of the target insect species can detect this compound.

Methodology:

  • Insect Preparation: Secure an adult insect (male or female, depending on the suspected pheromone function) in a holder, exposing the antennae.

  • Antenna Preparation: Excise one antenna at the base and mount it between two electrodes using conductive gel.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A precise puff of air containing a known concentration of this compound is injected into the airstream.

  • Data Recording: The change in electrical potential (depolarization) across the antenna is recorded.

  • Controls: Use a solvent blank (e.g., hexane) as a negative control and a known pheromone for the target species (if available) as a positive control.

  • Replication: Repeat with multiple individuals to ensure the reliability of the results.

Protocol 1.2: Wind Tunnel Bioassay

Objective: To observe the upwind flight and source-locating behavior of the target insect in response to a plume of this compound. Wind tunnels are invaluable for testing candidate pheromones and optimizing lure compositions and release rates before field deployment[9].

Methodology:

  • Wind Tunnel Setup: Use a laminar flow wind tunnel with controlled wind speed, temperature, and light intensity.

  • Pheromone Source: Place a dispenser loaded with a known concentration of this compound at the upwind end of the tunnel.

  • Insect Release: Release insects at the downwind end of the tunnel and observe their flight behavior.

  • Behavioral Quantification: Record behaviors such as activation, take-off, upwind flight, casting, and landing at the source.

  • Controls: Use a blank dispenser as a negative control.

  • Data Analysis: Compare the behavioral responses to the test compound and the control.

Wind_Tunnel_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Pheromone Dispenser D Place Dispenser Upwind A->D B Acclimatize Insects E Release Insects Downwind B->E C Set Wind Tunnel Parameters C->D D->E F Record Flight Behavior (Video) E->F G Quantify Key Behaviors F->G H Statistical Analysis (vs. Control) G->H I Determine Behavioral Significance H->I

Caption: Workflow for a wind tunnel bioassay.

Phase 2: Field Testing Protocols

Successful laboratory bioassays provide the justification for moving to field trials. The goal of field testing is to evaluate the effectiveness of this compound as an attractant under natural environmental conditions.

Protocol 2.1: Lure Preparation and Dispenser Selection

Objective: To prepare lures that provide a consistent and effective release rate of this compound over a desired period.

Methodology:

  • Purity of Compound: Use a high-purity (>95%) sample of this compound.

  • Dispenser Selection: Choose a dispenser appropriate for the volatility of the compound. Common choices include rubber septa, polyethylene vials, and membrane-based dispensers.

  • Loading the Dispenser: Accurately load a predetermined amount of the compound into the dispenser. For initial trials, a range of dosages should be tested (e.g., 1 mg, 5 mg, 10 mg).

  • Solvent: If a solvent is used for loading, ensure it is of high purity and is allowed to evaporate completely before field deployment.

  • Storage: Store prepared lures in airtight, non-reactive containers (e.g., glass vials with Teflon-lined caps) at low temperatures until use.

Protocol 2.2: Trap Design and Placement

Objective: To select and deploy traps that are effective for capturing the target insect species. The design of traps and the efficacy of lures significantly influence the overall performance[10].

Methodology:

  • Trap Selection: The choice of trap depends on the target insect's biology (e.g., flight behavior). Common types include sticky traps (e.g., delta traps) and funnel traps[10].

  • Trap Density: The number of traps per unit area will depend on the objectives of the study (monitoring vs. mass trapping). For monitoring, a common spacing is 50-150 feet apart in commercial settings[11].

  • Trap Placement: Place traps at a height and in a location that maximizes the probability of capturing the target insect. Avoid placing traps near external doors to prevent attracting insects from outside[11].

  • Labeling: Clearly label each trap with a unique identifier, the lure type, and the date of deployment.

Protocol 2.3: Experimental Design for Field Trials

Objective: To design a robust field experiment that allows for the statistical comparison of different treatments.

Methodology:

  • Treatments:

    • Treatment 1 (Test Compound): Traps baited with this compound lures. Multiple dosages can be included as separate treatments.

    • Treatment 2 (Negative Control): Traps with blank (unbaited) dispensers.

    • Treatment 3 (Positive Control - if available): Traps baited with a known attractant for the target species.

  • Experimental Layout: Use a randomized complete block design to minimize the effects of environmental variability. Each block should contain one replicate of each treatment.

  • Replication: Use a sufficient number of replicates (blocks) to achieve statistical power. A minimum of 4-5 replicates is recommended.

  • Trial Duration: The trial should be long enough to cover the activity period of the target insect. Lures should be replaced at appropriate intervals based on their expected field life.

Caption: Randomized complete block design for a field trial.

Protocol 2.4: Data Collection and Analysis

Objective: To systematically collect and analyze trap capture data to determine the efficacy of this compound.

Methodology:

  • Data Collection: Inspect traps at regular intervals (e.g., weekly). Record the number of target and non-target insects in each trap.

  • Data Transformation: If necessary, transform the count data (e.g., using a square root or logarithmic transformation) to meet the assumptions of statistical tests.

  • Statistical Analysis: Use Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of insects captured between the different treatments.

  • Mean Separation: If the ANOVA is significant, use a post-hoc test (e.g., Tukey's HSD) to determine which treatments are significantly different from each other.

  • Interpretation: A significantly higher capture rate in the this compound baited traps compared to the negative control would indicate that the compound is an attractant for the target species.

Conclusion

The protocols outlined in these application notes provide a systematic and scientifically rigorous framework for the evaluation of this compound as a potential insect pheromone. By progressing from controlled laboratory bioassays to robust field trials, researchers can definitively determine the behavioral activity of this compound and its potential for use in integrated pest management programs. The provision of synthetic pheromones is crucial for enabling large-scale field trials for the development of environmentally friendly pest management tools[12].

References

  • Emission of 3-octanone (A), (Z )-3-hexen-1-ol (B), an unknown compound... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Response index (RI) of the three insect species. Positive RI values... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • 3-Octanone - Molecule of the Month - April 2024. (n.d.). Retrieved January 24, 2026, from [Link]

  • This compound. (n.d.). In NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • This compound. (n.d.). In NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • (PDF) 3-Octanone and 3-Octanol; Alarm Pheromones from East African Acacia Ants. (n.d.). Retrieved January 24, 2026, from [Link]

  • Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC. (2017). Retrieved January 24, 2026, from [Link]

  • Chemical Properties of this compound (CAS 5340-64-7). (n.d.). In Cheméo. Retrieved January 24, 2026, from [Link]

  • INSECT PHEROMONES | Bruce Alberts. (n.d.). Retrieved January 24, 2026, from [Link]

  • Field Evaluation of Commercial Pheromone Formulations and Traps Using a More Effective Sex Pheromone Blend for the Fall Armyworm (Lepidoptera: Noctuidae)1 | Journal of Economic Entomology | Oxford Academic. (n.d.). Retrieved January 24, 2026, from [Link]

  • Field trials of pheromone blends of longhorned beetles in South Korea. (2023). University of Illinois. Retrieved from [Link]

  • (PDF) Exploiting volatile organic compounds in crop protection: A systematic review of 1‐octen‐3‐ol and 3‐octanone. (2023). Retrieved January 24, 2026, from [Link]

  • Implementing a Pheromone Monitoring Program. (n.d.). Insects Limited. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Statistical modelling of insect behavioural responses in relation to the chemical composition of test extracts | Request PDF. (n.d.). Retrieved January 24, 2026, from [Link]

  • Making a liquid that attracts biting insects (1-octen-3-ol). (2016). YouTube. Retrieved from [Link]

  • Field Evaluation of Commercial Sex Pheromone Lures and Home-made Traps for Monitoring of Male Fall Armyworm (FAW), Spodoptera frugiperda (JE Smith) (Lepidoptera: Noctuidae) in Los Baños, Laguna, the Philippines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cattle-Derived Unsaturated Aldehydes Repel Biting Midges and Mosquitoes. (2022). Retrieved January 24, 2026, from [Link]

  • Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • This compound - 5340-64-7, C10H20O, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Controlled Release Formulation of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Controlled Release of 2,2-Dimethyl-3-octanone

This compound is a volatile organic compound with potential applications in various fields, including as a fragrance component or a semiochemical. Its inherent volatility, however, presents a significant challenge for its practical use, leading to a short-lived effect and potential for premature degradation.[1][2] Controlled release formulations offer a strategic solution to mitigate these issues by protecting the active compound and modulating its release over an extended period.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for controlled release, with a focus on microencapsulation by complex coacervation.

The primary objective of encapsulating this compound is to enhance its stability and prolong its effective lifespan. Microencapsulation, a process of enclosing a core material within a protective shell, is a well-established technique for the controlled delivery of volatile compounds.[2][3][4] Among the various microencapsulation methods, complex coacervation using natural polymers like gelatin and gum arabic is particularly advantageous due to the biocompatibility, biodegradability, and excellent film-forming properties of these materials.[1][3][4][5] This method relies on the electrostatic interaction between two oppositely charged polymers in an aqueous solution to form a coacervate phase that encapsulates the dispersed core material.[5]

These application notes will provide a detailed, step-by-step protocol for the microencapsulation of this compound using gelatin and gum arabic, followed by protocols for the characterization of the resulting microcapsules and the evaluation of their in vitro release profile. The causality behind each experimental choice is explained to provide a deeper understanding of the formulation process.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful controlled-release formulation. These properties influence its interaction with the encapsulating materials and its release characteristics.

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₀O-
Molecular Weight156.27 g/mol
Boiling Point (Tboil)478.84K
logPoct/wat (Octanol/Water Partition Coefficient)3.182-
Water Solubility (log10WS)-3.05mol/l
Vapor PressureNot explicitly found, but implied to be high due to its volatile nature.

The high logP value and low water solubility indicate that this compound is a hydrophobic compound, making it an ideal candidate for encapsulation within an oil-in-water emulsion system, which is the basis of the complex coacervation process described herein. Its volatility, evidenced by its boiling point, underscores the necessity for encapsulation to control its release.

Formulation Development: Microencapsulation by Complex Coacervation

The chosen method for encapsulating this compound is complex coacervation, a versatile and widely used technique for encapsulating water-immiscible liquids.[1][3] This process involves the interaction of two oppositely charged polymers, in this case, gelatin (a protein with a positive charge below its isoelectric point) and gum arabic (a polysaccharide with a negative charge), to form a polymer-rich coacervate phase that deposits around the dispersed oil droplets.[3][5]

Causality of Experimental Choices:
  • Polymer Selection (Gelatin and Gum Arabic): This pair is a classic choice for complex coacervation due to their natural origin, food-grade status, and well-understood electrostatic interactions.[1][3][4] Gelatin, being a protein, provides good emulsifying properties, while the highly branched structure of gum arabic contributes to the stability of the coacervate.[3] Their opposing charges at a pH between their respective isoelectric points are the driving force for coacervation.[5]

  • pH Adjustment: The pH of the system is critical. The complex coacervation of gelatin and gum arabic is most efficient at a pH where the two polymers have opposite charges. Typically, this is achieved at a pH of around 4.0, which is below the isoelectric point of gelatin (pI ~7-9) and above that of gum arabic (pI ~2).[1][4]

  • Core Material Emulsification: The hydrophobic this compound needs to be dispersed as fine droplets in the aqueous polymer solution. The size of these droplets will directly influence the size of the final microcapsules. A surfactant, such as Tween 80, is used to create a stable oil-in-water emulsion and prevent droplet coalescence.[1]

  • Cross-linking: After the coacervate shell has formed, it is often necessary to harden it to improve its mechanical stability and reduce its permeability. Tannic acid is a commonly used cross-linking agent that forms hydrogen bonds with the gelatin molecules, strengthening the microcapsule wall.[1]

Experimental Workflow for Complex Coacervation

G cluster_prep Preparation of Solutions cluster_emulsification Emulsification cluster_coacervation Complex Coacervation cluster_hardening Hardening and Isolation Gelatin 1. Prepare 2% (w/v) Gelatin Solution Emulsify 4. Add Core Material to Gelatin Solution and Emulsify (High-Shear Homogenizer) Gelatin->Emulsify GumArabic 2. Prepare 2% (w/v) Gum Arabic Solution Core 3. Prepare Core Material: This compound with 0.5% (v/v) Tween 80 Core->Emulsify AddGum 5. Add Gum Arabic Solution to the Emulsion Emulsify->AddGum AdjustpH 6. Adjust pH to 4.0 with Acetic Acid AddGum->AdjustpH Cool 7. Cool the Mixture to 4°C AdjustpH->Cool AddTannic 8. Add 0.5% (w/v) Tannic Acid Solution Cool->AddTannic Stir 9. Stir at Room Temperature AddTannic->Stir Wash 10. Wash and Isolate Microcapsules Stir->Wash Dry 11. Freeze-Dry the Microcapsules Wash->Dry G cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Analysis Setup 1. Place a known amount of microcapsules in a sealed headspace vial Medium 2. Add a defined volume of release medium (e.g., buffer with co-solvent) Setup->Medium Incubate 3. Incubate at a constant temperature Medium->Incubate Sample 4. At predetermined time points, sample the headspace Incubate->Sample Analyze 5. Analyze the headspace sample by GC-MS Sample->Analyze Quantify 6. Quantify the concentration of This compound Analyze->Quantify Plot 7. Plot the cumulative release profile Quantify->Plot

Sources

Application of 2,2-Dimethyl-3-octanone in Pest Management: A Detailed Guide and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The study of semiochemicals in pest management is a dynamic and evolving field. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential application of 2,2-Dimethyl-3-octanone. It is important to note at the outset that while the parent compound, 3-octanone, has been the subject of various studies, there is a significant lack of published research specifically on the pest management applications of this compound.

Therefore, this guide will first present the available physicochemical data for this compound. It will then provide a detailed exploration of the known applications and mechanisms of 3-octanone as a well-documented analogue. The protocols and application notes provided for 3-octanone can serve as a foundational framework for initiating research into the potential of this compound. It is hypothesized that the addition of the two methyl groups may alter the compound's volatility, lipophilicity, and interaction with insect olfactory receptors, warranting dedicated investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a semiochemical is critical for developing effective formulations and delivery systems.

PropertyValueSource
CAS Number 5340-64-7[1]
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1][2]
Boiling Point 478.84 K (Calculated)[2]
Melting Point 254.81 K (Calculated)[2]
Water Solubility Log10(S) = -3.05 (Calculated)[2]
Octanol/Water Partition Coefficient (LogP) 3.182 (Calculated)[2]

3-Octanone: A Volatile Organic Compound with Duality in Pest Management

3-Octanone is a naturally occurring volatile organic compound (VOC) found in a variety of plants, such as lavender and rosemary, as well as in some fungi.[3] Its role in pest management is multifaceted, acting as both an attractant and a repellent, and in some cases, exhibiting toxic effects.[4][5] This dual nature is often concentration-dependent, a crucial factor for consideration in the development of pest control strategies.[6]

Mechanism of Action

The primary mode of action for 3-octanone as a semiochemical is through its interaction with the olfactory systems of invertebrates.

  • Olfactory Receptor Interaction: In insects, volatile compounds like 3-octanone are detected by olfactory receptors located on the antennae and maxillary palps. The specific receptors that bind to 3-octanone can trigger different behavioral responses. For instance, in some species, the activation of certain olfactory receptors may lead to an avoidance response (repellency), while in others, it may elicit an attraction response, guiding the insect towards the source. The specificity of this interaction is a key area of research for developing targeted pest management solutions.[7]

  • Toxic Effects: At higher concentrations, 3-octanone has been shown to be toxic to certain pests. For example, it is a key component of the defense mechanism of the oyster mushroom (Pleurotus ostreatus), which uses it to paralyze and kill nematodes.[3] The precise mechanism of this toxicity can involve the disruption of cell membranes.[3] In the case of the brown garden snail (Cornu aspersum), 3-octanone has demonstrated molluscicidal properties, proving lethal even at lower attractive concentrations.[6]

Target Pests

Research has identified several invertebrate pests that are affected by 3-octanone:

  • Brown Garden Snail (Cornu aspersum): Exhibits a dose-dependent response, being attracted to lower concentrations (1-100 ppm) and repelled by higher concentrations (1000 ppm). It is also toxic to the snails.[6]

  • Whiteflies (Bemisia tabaci): Infested plants have been shown to emit 3-octanone, which can act as a component of a blend of volatiles that attracts natural enemies of the whitefly, such as the parasitoid Encarsia formosa.[4][7]

  • Nematodes (Caenorhabditis elegans): As mentioned, 3-octanone is a potent nematicide produced by oyster mushrooms.[3]

  • Aphids: While specific data on 3-octanone's effect on aphids is limited, the use of repellent odors from companion plants is a known strategy in aphid management. Given its presence in aromatic plants, its potential as an aphid repellent is an area for further investigation.

Experimental Protocols for Evaluating 3-Octanone

The following protocols provide a framework for the systematic evaluation of 3-octanone and can be adapted for testing this compound.

Protocol 1: Preparation of 3-Octanone Solutions for Bioassays

Objective: To prepare a range of concentrations of 3-octanone for use in laboratory and field experiments.

Materials:

  • 3-Octanone (≥98% purity)

  • Solvent (e.g., ethanol, acetone, or paraffin oil, depending on the bioassay)

  • Tween 20 or other suitable emulsifier (for aqueous solutions)

  • Sterile distilled water

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 M stock solution of 3-octanone in the chosen solvent. For example, to prepare a 1 M solution in ethanol, dissolve 12.82 g of 3-octanone in ethanol to a final volume of 100 mL.

    • Store the stock solution in a tightly sealed glass container at 4°C.

  • Working Solution Preparation (for olfactometer and choice assays):

    • Prepare serial dilutions from the stock solution to achieve the desired test concentrations (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm).

    • For aqueous formulations, add a small amount of emulsifier (e.g., 0.1% Tween 20) to the final solution to ensure proper dispersion.

    • Always prepare a solvent-only control and a water-with-emulsifier control.

  • Formulation for Lures and Traps:

    • For slow-release lures, 3-octanone can be impregnated into a carrier material such as a cotton wick, rubber septum, or a polymer matrix.

    • The loading dose will depend on the desired release rate and the duration of the experiment. This often requires empirical determination.

Causality Behind Experimental Choices: The choice of solvent is critical as it should not influence the pest's behavior. Ethanol and acetone are common choices due to their high volatility, while paraffin oil is used for slower release. The use of an emulsifier is necessary for aqueous solutions to ensure a homogenous mixture, which is essential for accurate and reproducible results.

Protocol 2: Y-Tube Olfactometer Bioassay for Attraction/Repellency

Objective: To determine if 3-octanone is an attractant or repellent to a specific insect species in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source with flow meters

  • Humidifier and activated charcoal filter

  • Test insects (e.g., adult whiteflies, aphids)

  • Prepared 3-octanone solutions and controls

  • Filter paper discs

Workflow Diagram:

G cluster_air_prep Air Preparation cluster_olfactometer Y-Tube Olfactometer cluster_data Data Collection Air_Source Air Source Charcoal_Filter Activated Charcoal Filter Air_Source->Charcoal_Filter Humidifier Humidifier Charcoal_Filter->Humidifier Flow_Meter Flow Meter Humidifier->Flow_Meter Arm1 Arm 1 (Treatment) Flow_Meter->Arm1 Arm2 Arm 2 (Control) Flow_Meter->Arm2 Y_Tube Y-Tube Release_Point Insect Release Point Y_Tube->Release_Point Arm1->Y_Tube Arm2->Y_Tube Observation Observe Insect Choice Release_Point->Observation Data_Recording Record First Choice and Time Spent in Each Arm Observation->Data_Recording G cluster_concentration Concentration of 3-Octanone cluster_response Behavioral Response of Pest Low_Conc Low Concentration (e.g., 1-100 ppm) Attraction Attraction (Foraging/Host Seeking) Low_Conc->Attraction elicits High_Conc High Concentration (e.g., 1000 ppm) Repellency Repellency (Avoidance) High_Conc->Repellency elicits

Concentration-Dependent Duality of 3-Octanone

Future Directions for this compound Research

Given the promising, albeit complex, activity of 3-octanone, research into this compound is a logical next step. Key research questions would include:

  • How do the methyl groups affect the compound's volatility and persistence in the environment?

  • Do the methyl groups alter the binding affinity of the molecule to insect olfactory receptors, and if so, how does this impact the behavioral response?

  • Does this compound retain the toxic properties of its parent compound against pests like snails and nematodes?

By adapting the protocols outlined in this guide, researchers can begin to systematically investigate these questions and determine the potential of this compound as a novel tool in integrated pest management.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Retrieved from [Link]

  • Tonks, A. J., Roberts, J. M., Midthassel, A., & Pope, T. (2023). Exploiting volatile organic compounds in crop protection: A systematic review of 1-octen-3-ol and 3-octanone. Annals of Applied Biology, 183(2), 121–134. Retrieved from [Link]

  • American Chemical Society. (2023). 3-Octanone. Retrieved from [Link]

  • Khoja, S., et al. (2021). Potential of 3-octanone as a lure and kill agent for control of the Brown Garden Snail. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octanone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octanone. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Octanone. Retrieved from [Link]

  • RIFM. (2019). RIFM fragrance ingredient safety assessment, 3-octanone, CAS Registry Number 106-68-3. Food and Chemical Toxicology, 130, 110631. Retrieved from [Link]

  • Visser, J. H. (1986). Host odor perception in phytophagous insects. Annual review of entomology, 31(1), 121-144. Retrieved from [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 2,2-Dimethyl-3-octanone

This compound is a ketone compound with a molecular formula of C10H20O.[1] While its physical and chemical properties are documented, its biological activities remain largely unexplored. Preliminary investigations into related ketone structures suggest a potential for a range of therapeutic applications, including antimicrobial, anticancer, and nematicidal effects.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound through a tiered, multi-faceted experimental design.

The following protocols are designed to be self-validating, incorporating rigorous controls and clear endpoints to ensure the generation of robust and reproducible data. The experimental workflow is structured to progress from broad in vitro screening to more targeted in vivo validation, providing a logical and efficient pathway for assessing the compound's therapeutic promise.

Section 1: Pre-formulation and Compound Handling

Prior to initiating any biological assays, it is critical to establish the physicochemical properties of this compound to ensure proper handling and formulation.

1.1. Solubility Assessment: The solubility of this compound should be determined in commonly used solvents for biological assays, such as dimethyl sulfoxide (DMSO) and ethanol.[4] This is crucial for preparing stock solutions and ensuring the compound remains in solution at the desired concentrations during the experiments.

1.2. Stock Solution Preparation: A high-concentration stock solution of this compound should be prepared in a suitable solvent (e.g., 100% DMSO). This stock solution can then be serially diluted in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is imperative to ensure that the final concentration of the solvent in the assays does not exceed a level that could induce toxicity or other confounding effects (typically <0.5% for DMSO in cell-based assays).

1.3. Vehicle Control: All experiments must include a vehicle control group, which consists of the assay medium containing the same final concentration of the solvent used to dissolve this compound.[5] This control is essential to differentiate the effects of the compound from any potential effects of the solvent itself.

Section 2: In Vitro Efficacy Screening

The initial phase of efficacy testing involves a battery of in vitro assays to screen for potential biological activities. This high-throughput approach allows for the rapid assessment of the compound's potential across multiple therapeutic areas.

Antimicrobial Activity Screening

A variety of laboratory methods can be used to evaluate the in vitro antimicrobial activity of a compound, with the most common being disk-diffusion and broth or agar dilution methods.[6]

Protocol 2.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative (vehicle) control

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations.

  • Add the microbial suspension to each well.

  • Include a positive control (broth with microbes and a known antibiotic), a negative control (broth with microbes and vehicle), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

  • The MIC is the lowest concentration of the compound that prevents this color change.

Data Analysis: The MIC value is determined by visual inspection. The experiment should be performed in triplicate to ensure reproducibility.

Anticancer Activity Screening

In vitro cytotoxicity assays are a fundamental first step in identifying potential anticancer compounds.[1][7] The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Protocol 2.2.1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) for selectivity assessment[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound stock solution

  • Positive control (e.g., Doxorubicin)

  • Negative (vehicle) control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

  • Include positive and negative controls.[8]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated by dividing the IC50 for the non-cancerous cell line by the IC50 for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Nematicidal Activity Screening

The free-living nematode Caenorhabditis elegans is a well-established model organism for screening nematicidal compounds.[9]

Protocol 2.3.1: C. elegans Motility Assay

Materials:

  • Wild-type C. elegans N2 strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source for C. elegans)

  • 96-well plates

  • M9 buffer

  • This compound stock solution

  • Positive control (e.g., Ivermectin)

  • Negative (vehicle) control

Procedure:

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Wash the worms off the NGM plates with M9 buffer and transfer them to a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Include positive and negative controls.[10]

  • Incubate the plates at 20°C.

  • Assess worm motility at various time points (e.g., 1, 4, 24 hours) under a dissecting microscope. Worms that do not move when prodded with a platinum wire are considered dead or paralyzed.

Data Analysis: The percentage of non-motile worms is calculated for each concentration. An EC50 (half-maximal effective concentration) can be determined by plotting the percentage of non-motile worms against the log of the compound concentration.

Section 3: In Vivo Efficacy Validation

Promising results from in vitro screening should be validated in appropriate in vivo models to assess the compound's efficacy in a more complex biological system.[2]

Anticancer Efficacy in a Xenograft Model

Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard for preclinical evaluation of anticancer drugs.[11][12][13]

Protocol 3.1.1: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line that showed high sensitivity in vitro

  • Matrigel

  • This compound formulated in a suitable vehicle for in vivo administration (e.g., corn oil, liposomes)[14][15]

  • Positive control (a standard-of-care chemotherapeutic for the chosen cancer type)

  • Vehicle control

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound at different doses, positive control).

  • Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study (when tumors in the control group reach a predetermined size or signs of toxicity appear), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Tumor growth inhibition (TGI) is the primary endpoint. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to compare tumor growth between the treatment groups. Body weight changes are monitored as an indicator of toxicity.

Nematicidal Efficacy in a C. elegans Survival Assay

This assay provides a more definitive measure of the nematicidal activity of the compound.

Protocol 3.2.1: C. elegans Survival Assay

Materials:

  • Wild-type C. elegans N2 strain

  • NGM agar plates

  • E. coli OP50

  • This compound

  • Positive control (e.g., Levamisole)

  • Vehicle control

Procedure:

  • Prepare NGM plates containing different concentrations of this compound, the positive control, and the vehicle control.

  • Seed the plates with a lawn of E. coli OP50.

  • Synchronize C. elegans to the L1 larval stage and transfer a set number of worms to each plate.

  • Incubate the plates at 20°C.

  • Count the number of surviving worms daily until all worms in the control group have died.

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and the log-rank test is used to compare survival between the different treatment groups.

Section 4: Data Interpretation and Statistical Analysis

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate statistical tests, such as t-tests for comparing two groups or ANOVA for multiple group comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Section 5: Visualizations

Experimental Workflow for Efficacy Testing of this compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Antimicrobial Screening Antimicrobial Screening Anticancer Screening Anticancer Screening Anticancer Efficacy (Xenograft Model) Anticancer Efficacy (Xenograft Model) Anticancer Screening->Anticancer Efficacy (Xenograft Model) Promising IC50 & SI Nematicidal Screening Nematicidal Screening Nematicidal Efficacy (C. elegans Survival) Nematicidal Efficacy (C. elegans Survival) Nematicidal Screening->Nematicidal Efficacy (C. elegans Survival) Promising EC50 Compound Preparation Compound Preparation Compound Preparation->Antimicrobial Screening Broth Microdilution Compound Preparation->Anticancer Screening MTT Assay Compound Preparation->Nematicidal Screening Motility Assay

Caption: A flowchart of the tiered experimental design for evaluating the efficacy of this compound.

References

  • In Vivo Toxicity on Zebrafish (Danio rerio) Larvae. (2019). National Institutes of Health. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. Retrieved from [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction. In Cell Viability Assays (pp. 1-6). Humana Press. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Testing antimicrobial susceptibility. (n.d.). Labster. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Can someone advise on MTT assay blank and controls? (2013). ResearchGate. Retrieved from [Link]

  • A novel assay for the detection of anthelmintic activity mediated by cuticular damage to nematodes: validation on Caenorhabditis elegans exposed to cysteine proteinases. (2017). Cambridge University Press. Retrieved from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Retrieved from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from [Link]

  • Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved from [Link]

  • Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria. (2022). National Institutes of Health. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]

  • Sensitive and Easy Assay to Detect Cytotoxicity. (2022). Biocompare. Retrieved from [Link]

  • 2-Octanone. (n.d.). PubChem. Retrieved from [Link]

  • Analysis-Experimental Methods: Quantify Animal Activity In Caenorhabditis elegans. (2023). YouTube. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Positive and Negative Controls. (2021). Rockland Immunochemicals. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved from [Link]

  • In Vivo Assay Using Caenorhabditis elegans. (n.d.). ResearchGate. Retrieved from [Link]

  • Liposomes as carrier vehicles for functional compounds in food sector. (n.d.). Taylor & Francis. Retrieved from [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • MTT assay positive and negative control. (2019). Protocol Online. Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved from [Link]

  • 3-Octanone. (2023). American Chemical Society. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Liposome. (n.d.). Wikipedia. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-octanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this sterically hindered ketone but also to optimize the yield and purity of their product. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of α-tertiary ketones like this compound presents a unique set of challenges, primarily due to the steric hindrance around the carbonyl group. A common and highly effective method for constructing this carbon skeleton is the reaction of a Grignard reagent with a nitrile. This guide will focus on the optimization of this specific pathway, which involves the reaction of pentylmagnesium bromide with pivalonitrile (2,2-dimethylpropanenitrile).

Core Synthesis Pathway: Grignard Addition to Pivalonitrile

The reaction between a Grignard reagent and a nitrile is a powerful method for ketone synthesis because it largely avoids the over-addition problem often seen with more reactive carbonyl precursors like esters or acid chlorides.[1][2] The reaction proceeds in two distinct stages:

  • Nucleophilic Addition: The nucleophilic pentyl group from the Grignard reagent attacks the electrophilic carbon of the pivalonitrile's cyano group. This forms a stable intermediate magnesium iminate salt.[3][4] This salt is unreactive towards further Grignard addition.[1][2]

  • Acidic Hydrolysis: The addition of aqueous acid in a separate workup step hydrolyzes the intermediate iminate to the desired ketone, this compound.[4][5][6]

Reaction_Mechanism Figure 1: Reaction Mechanism Pivalonitrile Pivalonitrile Iminate Magnesium Iminate Salt Pivalonitrile->Iminate 1. Nucleophilic Addition Grignard Pentylmagnesium Bromide Grignard->Iminate H3O H₃O⁺ (Workup) Imine Imine H3O->Imine Iminate->Imine 2. Protonation Ketone This compound Imine->Ketone 3. Hydrolysis

Figure 1: Reaction Mechanism of Ketone Synthesis

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield in a Grignard reaction is a classic problem that can almost always be traced back to a few key areas. The most critical factor is the integrity of the Grignard reagent itself, as it is highly sensitive to moisture and oxygen.[1][7] A secondary, but equally important, factor is the potential for competing side reactions or incomplete conversion.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Figure 2: Low Yield Diagnostic Workflow Start Low Yield Observed Check_Grignard Step 1: Verify Grignard Reagent - Anhydrous conditions? - Freshly prepared/titrated? Start->Check_Grignard Check_Conditions Step 2: Review Reaction Conditions - Temperature control (initial addition vs. reflux)? - Sufficient reaction time? Check_Grignard->Check_Conditions Grignard OK Solution_Grignard Solution: Use rigorously dried solvent/glassware. Prepare fresh Grignard or titrate commercial solution. Check_Grignard->Solution_Grignard Issue Found Check_Workup Step 3: Analyze Aqueous Workup - Hydrolysis time sufficient? - Acidity of quench correct? Check_Conditions->Check_Workup Conditions OK Solution_Conditions Solution: Add Grignard at 0°C, then reflux for 2-4 hours to ensure completion. Check_Conditions->Solution_Conditions Issue Found Check_Purity Step 4: Assess Product Purification - Distillation setup efficient? - Correct boiling point/pressure? Check_Workup->Check_Purity Workup OK Solution_Workup Solution: Increase stir time during hydrolysis. Ensure pH is acidic. Check_Workup->Solution_Workup Issue Found Solution_Purity Solution: Use vacuum distillation with a fractionating column. Check_Purity->Solution_Purity Issue Found

Figure 2: Low Yield Diagnostic Workflow

Q2: I'm observing a significant amount of unreacted pivalonitrile in my crude product. How can I improve conversion?

A2: Seeing unreacted starting material indicates that the reaction has not gone to completion. The reaction between Grignard reagents and nitriles is notably slower than with aldehydes or ketones.[1] To improve conversion, consider the following:

  • Reaction Time and Temperature: While the initial addition of the Grignard reagent should be done at a controlled temperature (e.g., 0 °C) to manage the exotherm, the reaction often requires thermal energy to proceed to completion. After the addition is complete, heating the reaction mixture to reflux (in THF, this is ~66°C) for 2-4 hours is a common strategy.[8]

  • Stoichiometry: Ensure you are using at least one full equivalent of the Grignard reagent. Due to the inherent difficulty in preparing and transferring Grignard reagents with 100% accuracy, using a slight excess (e.g., 1.1 to 1.2 equivalents) is advisable to compensate for any degradation or measurement inaccuracies.

  • Solvent: While THF is a standard solvent, some studies have shown that using a mixed solvent system, such as benzene with one equivalent of ether, can increase the yield of ketone formation from nitriles.[4] This is due to changes in the aggregation state and reactivity of the Grignard reagent.

Q3: My final product is contaminated with a persistent impurity that co-distills or is difficult to remove. What could it be?

A3: This is often a sign of incomplete hydrolysis of the intermediate imine. Imines can be surprisingly stable, and if the acidic workup is too brief or not acidic enough, you may be left with residual imine. The imine has a similar molecular weight and polarity to the ketone, making separation by distillation challenging.

  • Solution: Enhance the hydrolysis step. After quenching the reaction with aqueous acid (e.g., 1 M HCl), allow the biphasic mixture to stir vigorously at room temperature for at least 1-2 hours before proceeding with the extraction.[9][10] The protonation of the imine nitrogen forms an iminium ion, which is much more susceptible to attack by water.[5][6] Ensuring this step is complete is crucial for a clean product.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard-nitrile reaction preferred over using pivaloyl chloride (an acid chloride) with pentylmagnesium bromide?

A1: The key advantage lies in selectivity. Acid chlorides are extremely reactive. When pentylmagnesium bromide reacts with pivaloyl chloride, it will form the desired ketone. However, this ketone is also reactive towards the Grignard reagent. This leads to a second nucleophilic addition, a common side reaction that produces a tertiary alcohol as a significant byproduct. The intermediate magnesium iminate formed from the nitrile route is stable and does not react further, thus preventing this over-addition and leading to a much cleaner formation of the ketone.[1][2]

Q2: Can I synthesize this molecule using heptanenitrile and tert-butylmagnesium bromide instead?

A2: While theoretically possible, this alternative route is synthetically inferior due to a critical side reaction. Heptanenitrile has acidic protons on the carbon alpha to the cyano group. The Grignard reagent is a strong base and can deprotonate this position instead of performing the desired nucleophilic addition.[8] This reduces the yield of the desired ketone and can lead to complex side products. Pivalonitrile, by contrast, has no alpha-protons and is therefore immune to this side reaction, making it the superior starting material.

Q3: What are the most critical safety precautions for this experiment?

A3: Grignard reactions demand stringent safety protocols:

  • Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[1]

  • Reagent Handling: Grignard reagents can be pyrophoric, especially if the ether solvent evaporates. Never work alone, and have appropriate fire-extinguishing equipment (Class D for metal fires) readily available.

  • Quenching: The reaction must be quenched carefully by slowly adding the reaction mixture to the acidic solution (or vice-versa with extreme caution and cooling), as the reaction of excess Grignard reagent with water is highly exothermic.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the pivalonitrile. Gas Chromatography (GC) or GC-MS are more quantitative methods to track the conversion of the starting material to the product.

  • Product Characterization:

    • Infrared (IR) Spectroscopy: Look for the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch for the ketone (~1715 cm⁻¹).

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals for this compound include a singlet for the nine protons of the tert-butyl group in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): Will confirm the molecular weight of 156.27 g/mol .[11][12]

Optimized Experimental Protocol

This protocol details the synthesis of this compound from pivalonitrile and pentylmagnesium bromide.

Reagent Summary Table

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.312.67 g0.1101.10
1-Bromopentane151.0415.1 g (11.8 mL)0.1001.00
Pivalonitrile83.138.31 g (10.9 mL)0.1001.00
Anhydrous THF-~150 mL--
1 M HCl (aq)-~100 mL--

Step-by-Step Methodology

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

    • Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the reaction flask.

    • Add ~20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 1-bromopentane in ~50 mL of anhydrous THF.

    • Add a small portion (~5 mL) of the 1-bromopentane solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gently warm the flask or add a small crystal of iodine.

    • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalonitrile:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Dissolve the pivalonitrile in ~50 mL of anhydrous THF and add this solution to the dropping funnel.

    • Add the pivalonitrile solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The formation of a thick, off-white precipitate (the magnesium iminate salt) is expected.

  • Aqueous Workup and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • In a separate beaker, place 100 mL of 1 M HCl in an ice bath.

    • Slowly and carefully, pour the reaction mixture into the stirring acidic solution.

    • Rinse the reaction flask with a small amount of diethyl ether or THF and add it to the quench beaker.

    • Allow the biphasic mixture to stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (~50 mL each).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid. The boiling point is approximately 478 K (205 °C) at atmospheric pressure, so vacuum distillation is required to prevent decomposition.[13]

References

  • Chemistry of Nitriles. (2024). LibreTexts. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature. (2024). Royal Society of Chemistry. [Link]

  • Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). (n.d.). Organic Syntheses. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. [Link]

  • Chemical Properties of this compound (CAS 5340-64-7). (n.d.). Cheméo. [Link]

  • This compound - 5340-64-7. (n.d.). ChemSynthesis. [Link]

  • Synthesis of 2-octanone. (n.d.). PrepChem.com. [Link]

  • Chemistry of Nitriles. (2025). LibreTexts. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]

  • Process for purifying 2-octanol and 2-octanone from organic mixture. (n.d.).
  • Nitriles to Ketones and Aldehydes. (n.d.). Chemistry Steps. [Link]

  • Hydrolysis of imines and resultant products. (n.d.).
  • This compound. (n.d.). NIST WebBook. [Link]

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Technical Support Center: Synthesis of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing sterically demanding carbonyl compounds. Instead of a simple list of protocols, we will explore the root causes of common failures and provide logical, field-tested troubleshooting strategies.

Section 1: Understanding the Core Challenge

The synthesis of sterically hindered ketones, where bulky groups flank the carbonyl carbon, is a significant challenge in organic synthesis. These bulky groups create a three-dimensional shield around the electrophilic carbonyl carbon, impeding the approach of nucleophiles. This steric inhibition leads to several common experimental issues:

  • Slow or Stalled Reactions: The activation energy for the nucleophilic attack is significantly increased, leading to sluggish or non-existent reactions under standard conditions.

  • Low Yields: Even if the reaction proceeds, the equilibrium may not favor the product, or the rate may be so slow that starting materials are recovered.

  • Side Reactions: When the desired pathway is kinetically disfavored, alternative reaction pathways, such as enolization, reduction, or elimination, can become dominant.[1]

This guide will provide a structured approach to overcoming these obstacles by delving into specific, common synthetic routes and their associated problems.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by common synthetic strategies used to form ketones. Each part addresses a specific, frequently encountered problem.

Addition of Organometallics to Acyl Electrophiles

This is one of the most common methods for ketone synthesis, but it is fraught with challenges when steric hindrance is a factor.

Question 1: My Grignard reaction with a hindered acid chloride is giving low yields of the ketone and a significant amount of the tertiary alcohol byproduct. What is happening and how can I fix it?

Expert Analysis: This is a classic case of over-addition. Grignard reagents are extremely reactive nucleophiles.[2] After the initial addition to the acid chloride to form the ketone, a second equivalent of the Grignard reagent can attack the newly formed ketone, which is also an electrophile.[3][4] While the ketone is more sterically hindered than the acid chloride, the high reactivity of the Grignard reagent often overcomes this barrier, leading to the tertiary alcohol.[3]

Troubleshooting Workflow: Grignard Over-addition

G cluster_solutions Solutions cluster_reagents Less Reactive Organometallics cluster_electrophiles Modified Electrophiles start Problem: Low ketone yield, high tertiary alcohol byproduct solution1 Switch to a less reactive organometallic reagent start->solution1 solution2 Modify the electrophile to be less reactive start->solution2 solution3 Optimize reaction conditions start->solution3 reagent1 Organocuprates (Gilman Reagents) R₂CuLi solution1->reagent1 Excellent selectivity, reacts with acid chlorides but not ketones. reagent2 Organocadmium Reagents R₂Cd solution1->reagent2 Classic method, but cadmium toxicity is a concern. electro1 Weinreb-Nahm Amide solution2->electro1 Forms a stable chelated intermediate that prevents over-addition. temp temp solution3->temp Run at low temperatures (-78 °C) to control reactivity. addition addition solution3->addition Use slow, dropwise addition of the Grignard reagent.

Caption: Decision workflow for troubleshooting Grignard over-addition.

Recommended Solutions:

  • Switch to a Gilman Reagent (Organocuprate): Lithium dialkylcuprates (R₂CuLi) are significantly less reactive than Grignard reagents.[5] They react efficiently with highly reactive acid chlorides but are generally unreactive towards the resulting, more hindered ketone.[5][6][7] This difference in reactivity provides a wide experimental window to isolate the desired ketone in high yield.

  • Employ a Weinreb-Nahm Amide: The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for precisely this reason.[8] By converting the carboxylic acid or acid chloride to an N,O-dimethylhydroxamide (Weinreb-Nahm amide), you create an electrophile that, upon addition of a Grignard or organolithium reagent, forms a stable, chelated tetrahedral intermediate.[9] This intermediate is stable until acidic workup, at which point it collapses to the ketone, preventing any possibility of over-addition.[9]

Reagent/SubstrateKey FeatureTypical YieldReference
Grignard + Acid Chloride Highly reactive, prone to over-additionVariable, often <50%[3]
Gilman + Acid Chloride Less reactive, selective for acid chlorideGood to Excellent[5][7]
Grignard + Weinreb Amide Stable chelated intermediateExcellent[8][10]

Protocol: Synthesis of a Hindered Ketone using a Gilman Reagent (Corey-House Synthesis Adaptation)

This protocol details the preparation of a Gilman reagent and its subsequent reaction with a sterically hindered acid chloride.

  • Preparation of the Gilman Reagent:

    • To a flame-dried, argon-purged flask containing anhydrous diethyl ether at -78 °C, add two equivalents of an organolithium reagent (e.g., tert-butyllithium).

    • In a separate flask, suspend one equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether at -78 °C.

    • Slowly transfer the organolithium solution to the CuI suspension via cannula.

    • Allow the mixture to stir at a low temperature (e.g., -40 °C to 0 °C) for 30-60 minutes. The formation of the Gilman reagent is often indicated by a color change.[11]

  • Acylation:

    • Cool the freshly prepared Gilman reagent back down to -78 °C.

    • Slowly add a solution of the sterically hindered acid chloride (1 equivalent) in anhydrous diethyl ether.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the acid chloride.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Friedel-Crafts Acylation

A classic method for synthesizing aryl ketones, but steric hindrance on either the aromatic ring or the acylating agent can severely limit its effectiveness.

Question 2: My Friedel-Crafts acylation with a hindered acyl chloride and a substituted arene is giving a very low yield. What are the likely causes?

Expert Analysis: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Its success hinges on the generation of a potent acylium ion electrophile (R-C≡O⁺) and the ability of the arene's π-system to attack it. Steric hindrance can interfere at two key points:

  • Steric Inhibition of Attack: If the arene has bulky ortho substituents, they can physically block the approach of the acylium ion to the aromatic ring. This is a common issue when trying to synthesize ortho-disubstituted aryl ketones.[12]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) is crucial. However, the product ketone is also a Lewis base and can form a stable complex with the catalyst.[13] This complexation deactivates both the catalyst and the product's aromatic ring, preventing further reaction.[14] In cases of severe steric hindrance, this product-catalyst complex might be particularly stable, effectively sequestering the catalyst.

Troubleshooting Workflow: Low-Yield Friedel-Crafts Acylation

G cluster_modern Alternative Catalytic Methods start Problem: Low yield in hindered Friedel-Crafts Acylation cause1 Steric hindrance impeding electrophilic attack start->cause1 cause2 Catalyst deactivation by product complexation start->cause2 cause3 Insufficiently reactive conditions start->cause3 solution3 Switch to a more modern, milder catalytic method cause1->solution3 Alternative mechanistic pathway may be less sterically sensitive solution1 Increase catalyst stoichiometry (>1 equivalent AlCl₃) cause2->solution1 Overcomes sequestration of the catalyst solution2 Increase reaction temperature and/or time cause3->solution2 Provides more energy to overcome activation barrier method1 Carbonylative Cross-Coupling (e.g., Suzuki, Negishi) solution3->method1 method2 Use of milder Lewis acids (e.g., FeCl₃ in propylene carbonate) solution3->method2

Caption: Troubleshooting logic for low-yielding Friedel-Crafts reactions.

Recommended Solutions:

  • Increase Catalyst Loading: For hindered substrates, it is often necessary to use stoichiometric or even excess amounts of the Lewis acid catalyst to compensate for product complexation.[13]

  • Force the Conditions: Increasing the reaction temperature or prolonging the reaction time can sometimes provide the necessary energy to overcome the high activation barrier caused by steric hindrance. However, this approach risks decomposition and side-product formation.

  • Modern Catalytic Methods: For particularly challenging ortho-disubstituted aryl ketones, classical Friedel-Crafts may not be viable. Modern palladium-catalyzed carbonylative cross-coupling reactions (like Suzuki or Negishi couplings) are often far more effective.[12] These methods proceed through a different mechanism (oxidative addition/reductive elimination) that is less sensitive to the steric environment around the forming ketone. The use of catalysts like PEPPSI-IPr has proven highly effective for these transformations.[12]

Oxidation of Sterically Hindered Secondary Alcohols

Forming a hindered ketone from its corresponding secondary alcohol can be surprisingly difficult.

Question 3: I am trying to oxidize a very bulky secondary alcohol to a ketone, but my reaction is extremely slow and incomplete, even with strong oxidants like PCC or Swern conditions.

Expert Analysis: The mechanism of most alcohol oxidations involves a step where a base removes a proton from the carbon bearing the hydroxyl group, in a process resembling an E2 elimination.[15] In a sterically hindered alcohol, the bulky groups can restrict access to this proton, making the deprotonation step kinetically very slow. Furthermore, the bulky groups may prevent the alcohol from effectively coordinating with the oxidant (e.g., the chromium in PCC or the sulfur in the Swern intermediate).

Recommended Solutions:

  • Use Less Sterically Demanding Oxidants: While powerful, the intermediates in Swern and Dess-Martin oxidations can be quite large. Consider alternatives. TEMPO-based oxidations, especially with co-oxidants like sodium hypochlorite, can be effective for hindered alcohols.[16]

  • Explore AZADO Catalysis: For exceptionally hindered secondary alcohols where TEMPO is inefficient, 2-azaadamantane N-oxyl (AZADO) has emerged as a superior catalyst.[17] Its less hindered nitroxyl radical structure allows it to access sterically shielded alcohols more effectively.[17]

Oxidant SystemTypical SubstratesNotes on Hindered AlcoholsReference
PCC/PDC Primary & Secondary AlcoholsCan be slow or ineffective[15]
Swern/Dess-Martin Primary & Secondary AlcoholsCan be slow due to hindered intermediates[15]
TEMPO/NaOCl Primary & Secondary AlcoholsMore effective than Cr-based oxidants[16]
AZADO/NaOCl Primary & Secondary AlcoholsExcellent for very hindered systems[17]

Section 3: Final Recommendations

The successful synthesis of sterically hindered ketones requires moving beyond standard protocols. When a reaction fails, it is crucial to diagnose the root cause—is it electronic, or is it the steric bulk impeding the desired mechanism? By understanding these fundamental principles, you can make informed decisions to either force the reaction through harsher conditions or, more elegantly, switch to a completely different synthetic strategy that circumvents the steric roadblock. Modern methods, particularly those involving palladium catalysis or advanced oxidation systems, have opened new avenues for the construction of these challenging but vital molecules.[12]

References

  • D. A. Watson, et al. (2009). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC - NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]

  • BYJU'S. (2020). Corey House Reaction. BYJU'S. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. LibreTexts Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • M. L. Di Gioia, et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Corey–House synthesis. Wikipedia. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • chemistNATE. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). YouTube. Available at: [Link]

  • M. Shibuya, et al. (n.d.). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • M. A. A. Al-Dujaili. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). The Organic Chemistry Tutor. Available at: [Link]

Sources

Technical Support Center: Optimizing GC-MS Peak Resolution for 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,2-Dimethyl-3-octanone via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is on delivering not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions during your method development and analysis.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter when analyzing this compound, providing a logical workflow to diagnose and resolve them.

Question 1: Why is my this compound peak broad and tailing?

Peak tailing is a common issue that can compromise resolution and lead to inaccurate quantification. It is often indicative of active sites within the GC system or suboptimal chromatographic conditions.

Causality and Investigation:

Peak tailing for a ketone like this compound, which has an active carbonyl group, is frequently caused by unwanted interactions with the GC flow path. These interactions can stem from acidic sites on the inlet liner, column, or contamination.

Step-by-Step Troubleshooting Protocol:

  • Inlet System Check:

    • Action: Deactivate the inlet liner. Over time, the glass wool and the surface of the liner can become active.

    • Rationale: Active sites in the inlet can cause adsorption of the analyte, leading to a slow release and a tailing peak shape. Using a deactivated liner is crucial for analyzing polar or active compounds.

    • Verification: Replace the current liner with a new, factory-deactivated liner. If peak shape improves, the old liner was the source of the issue.

  • Column Conditioning and Care:

    • Action: Trim the column. Remove approximately 15-30 cm from the front of the column.

    • Rationale: Non-volatile residues from your sample matrix can accumulate at the head of the column, creating active sites. Trimming the column removes this contaminated section.

    • Verification: After trimming, reinstall the column and inject a standard. A sharper, more symmetrical peak indicates that column contamination was the problem.

  • Method Parameter Optimization:

    • Action: Increase the oven starting temperature or the temperature ramp rate.

    • Rationale: If the analyte spends too much time in the column at a low temperature, it can interact more with the stationary phase, potentially leading to broader peaks. A faster elution can sometimes mitigate this.

    • Verification: Systematically increase the initial oven temperature in 5-10°C increments and observe the effect on peak shape.

Question 2: I'm seeing poor resolution between this compound and a closely eluting impurity. How can I improve their separation?

Achieving baseline resolution is critical for accurate identification and quantification.[1] When peaks overlap, several chromatographic parameters can be adjusted to enhance separation.

Causality and Investigation:

Poor resolution is a function of column efficiency, selectivity, and retention. To improve it, we need to manipulate these factors to either increase the distance between the two peak maxima or decrease the width of the peaks.

Step-by-Step Troubleshooting Protocol:

  • Temperature Program Optimization:

    • Action: Decrease the oven temperature ramp rate. A good starting point is to halve the current ramp rate.

    • Rationale: A slower temperature ramp increases the interaction of the analytes with the stationary phase, allowing for more effective separation based on their physicochemical properties. This is often the most effective first step for improving resolution.

    • Verification: Analyze your sample with the slower ramp rate. If the resolution improves, you can further fine-tune the ramp rate to achieve optimal separation without excessively long run times.

  • Carrier Gas Flow Rate Adjustment:

    • Action: Optimize the carrier gas flow rate (or linear velocity). For helium, a typical optimal linear velocity is around 20-30 cm/s.

    • Rationale: The van Deemter equation describes the relationship between linear velocity and column efficiency (plate height). Operating at the optimal flow rate minimizes peak broadening and thus improves resolution.

    • Verification: Perform a series of injections with varying carrier gas flow rates (e.g., 0.8, 1.0, 1.2, 1.4 mL/min) and monitor the resolution between the peaks of interest.

  • Column Selection:

    • Action: Consider a column with a different stationary phase polarity.

    • Rationale: If the co-eluting impurity has a similar boiling point but a different polarity to this compound, changing the stationary phase can alter the elution order and improve separation. For a ketone, if you are on a non-polar phase (like a DB-5ms), moving to a mid-polar phase (like a DB-17ms) can provide a different selectivity.

    • Verification: This is a more involved step. Before purchasing a new column, consult application notes or databases for the analysis of similar compounds to guide your choice.

Troubleshooting Workflow for Peak Resolution

GC_MS_Troubleshooting cluster_symptoms Identify Symptom cluster_actions1 Troubleshooting for Broad/Tailing Peak cluster_actions2 Troubleshooting for Co-eluting Peaks start Poor Peak Resolution for this compound symptom1 Broad/Tailing Peak start->symptom1 symptom2 Co-eluting Peaks start->symptom2 action1_1 Check Inlet Liner for Activity Replace with Deactivated Liner symptom1->action1_1 action2_1 Decrease Oven Temperature Ramp Enhance Separation symptom2->action2_1 action1_2 Trim Column Inlet (15-30 cm) Remove Contamination action1_1->action1_2 action1_3 Increase Oven Temperature Ramp Reduce Interaction Time action1_2->action1_3 end_goal Achieve Baseline Resolution and Symmetrical Peak Shape action1_3->end_goal action2_2 Optimize Carrier Gas Flow Rate Improve Efficiency action2_1->action2_2 action2_3 Change Column Stationary Phase Alter Selectivity action2_2->action2_3 action2_3->end_goal

Caption: A logical workflow for troubleshooting common peak resolution issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal initial GC-MS parameters for analyzing this compound?

A good starting point for method development is crucial. The following parameters are based on the known properties of this compound and general principles of GC for volatile ketones.

ParameterRecommended Starting ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)A standard dimension column provides good efficiency. A mid-polarity phase is a good starting point for a moderately polar ketone.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessUse split for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good efficiency and is inert.
Oven Program Initial temp: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)The initial temperature is well below the boiling point of common solvents. The ramp rate is a good starting point for screening. The final temperature ensures elution of any less volatile components.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Temp 230 °CA standard temperature for electron ionization (EI).
Mass Range 40-300 amuCovers the expected mass fragments of this compound and potential impurities.

Note: The boiling point of this compound is calculated to be approximately 205.7°C (478.84 K).[2] This information helps in setting the oven temperature program to ensure the analyte elutes in a reasonable time.

Q2: My sample matrix is complex. Are there any sample preparation techniques to improve the analysis of this compound?

For complex matrices, sample preparation is key to reducing interferences and improving sensitivity.

  • Headspace Analysis: If this compound is a volatile component in a solid or liquid matrix, static headspace (HS) or solid-phase microextraction (SPME) are excellent techniques. They allow for the analysis of volatiles without injecting the non-volatile matrix components, which can contaminate the GC system.[3][4][5]

  • Derivatization: For trace-level analysis or to improve chromatographic performance, derivatization can be employed. Reacting the ketone with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms an oxime derivative.[6]

    • Advantages of Derivatization:

      • Increased Sensitivity: The resulting derivative may have better ionization efficiency in the mass spectrometer.

      • Improved Peak Shape: Derivatization can reduce the polarity of the analyte, leading to less tailing.

      • Enhanced Selectivity: The mass spectrum of the derivative will be unique, which can help in distinguishing it from matrix interferences.

Q3: What are some common co-eluting compounds with ketones like this compound?

In natural product extracts, flavor and fragrance analysis, or environmental samples, several classes of compounds can potentially co-elute with ketones.

  • Aldehydes and other Ketones: Compounds with similar functional groups and boiling points are likely to elute closely.[7]

  • Esters and Ethers: These are also common volatile organic compounds that can have similar retention times on standard non-polar or mid-polar columns.[6]

  • Terpenoids: In botanical samples, various terpenoids and their oxygenated derivatives can be present and may co-elute.[8]

To address co-elution with these compounds, employing a GCxGC-TOFMS system can provide the necessary peak capacity for separation in highly complex samples.[9] Alternatively, using a mass spectrometer in Selected Ion Monitoring (SIM) mode can enhance selectivity for the target analyte even if it is not fully chromatographically resolved.[10]

References

  • Analyst. (2023). Critical Review. The Royal Society of Chemistry, 148, 3432–3451. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7).[Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Uchiyama, S., et al. (2009). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 55(4), 584-591. [Link]

  • ASTM International. (2024). Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM D6420-22. [Link]

  • MDPI. (2018). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. Molecules, 23(1), 169. [Link]

  • NIST. (n.d.). 3-Octanone. NIST WebBook. [Link]

  • Uchiyama, S., et al. (2009). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of Health Science, 55(4), 584-591. [Link]

  • ResearchGate. (2015). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.[Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane (C10H16).[Link]

  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS.[Link]

  • ResearchGate. (2024). Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques.[Link]

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Technical Support Center: Troubleshooting NMR Spectra of Branched Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of branched ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the NMR spectra of these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your structural elucidation endeavors.

Section 1: Frequently Asked Questions (FAQs) - Common Spectral Issues

This section addresses the most common questions and issues that arise during the analysis of ¹H and ¹³C NMR spectra of branched ketones.

Question 1: Why are the proton signals in my branched ketone overlapping and difficult to interpret?

Answer:

Signal overlapping in the ¹H NMR spectra of branched ketones is a frequent challenge due to several factors:

  • Similar Chemical Environments: In highly branched aliphatic ketones, many methyl (CH₃), methylene (CH₂), and methine (CH) groups can reside in electronically similar environments, leading to closely spaced or overlapping chemical shifts, typically in the 0.7-2.0 ppm range.[1][2]

  • Complex Splitting Patterns: The presence of multiple neighboring protons can lead to complex multiplicity (e.g., doublet of doublets, multiplets) that can be difficult to resolve, especially if the coupling constants are similar.[3] This is particularly prevalent in branched systems where protons on adjacent carbons split each other.

  • Diastereotopicity: If a chiral center is present in the molecule, which is common in branched ketones, methylene protons adjacent to the chiral center can become diastereotopic.[4][5] This means they are chemically non-equivalent and will have different chemical shifts, often appearing as two separate signals that can further complicate the spectrum.[4][6]

Troubleshooting Workflow:

G start Overlapping Signals Observed solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent high_field Acquire Spectrum on a Higher Field Spectrometer solvent->high_field If overlap persists cosy Perform a 2D COSY Experiment high_field->cosy For definitive coupling result Improved Resolution and Correlation of Coupled Protons cosy->result

Caption: A workflow for resolving overlapping proton signals.

Experimental Protocol: Changing the NMR Solvent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like deuterochloroform (CDCl₃).

  • Solvent Selection: If signal overlap is observed, select an aromatic solvent such as benzene-d₆ (C₆D₆) or pyridine-d₅. Aromatic solvents induce different chemical shifts (aromatic solvent-induced shifts, ASIS) due to their magnetic anisotropy, which can often resolve overlapping signals.[7]

  • Sample Preparation: Carefully evaporate the initial solvent from your NMR tube under a gentle stream of nitrogen or in a vacuum desiccator.

  • New Solvent Addition: Add the new deuterated solvent to the dried sample.

  • Re-acquisition: Acquire the ¹H NMR spectrum in the new solvent and compare it to the original spectrum.

Question 2: The integration of my α-proton signals doesn't match the expected number of protons. What could be the cause?

Answer:

Inaccurate integration of α-protons (protons on the carbon adjacent to the carbonyl group) in branched ketones can stem from a few sources:

  • Keto-Enol Tautomerism: Ketones can exist in equilibrium with their enol tautomers.[8][9] The α-protons are acidic and can be exchanged, leading to a decrease in the integration of the α-proton signal in the keto form. The extent of enolization can be influenced by the solvent and temperature.[10]

  • Broadening of Signals: The signals of α-protons can sometimes be broadened due to slow conformational exchange or the presence of small amounts of paramagnetic impurities. Broad signals can lead to inaccurate integration by the NMR software.

  • Overlapping with Other Signals: If the α-proton signals, which typically appear in the 2.1-2.6 ppm region, overlap with other multiplets, the integration can be skewed.[2][11]

Troubleshooting Steps:

  • Check for Enol Peaks: Look for characteristic enol signals, such as a broad hydroxyl (-OH) peak and vinylic proton signals (4.5-6.5 ppm).

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down exchange processes and sharpen the signals, leading to more accurate integration.

  • 2D NMR: Utilize a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the α-protons directly to their attached α-carbons, confirming their chemical shifts and helping to deconvolute overlapping signals.

Question 3: I have synthesized a chiral branched ketone, but the ¹H NMR spectrum looks much more complex than I anticipated. Why is that?

Answer:

The presence of a chiral center in a branched ketone often leads to increased spectral complexity due to the phenomenon of diastereotopicity.[4][5]

  • Diastereotopic Protons: Protons on a methylene (CH₂) group near a chiral center are often diastereotopic.[4][6] This is because replacing each proton with another group would create a pair of diastereomers. Diastereotopic protons are chemically non-equivalent and will have different chemical shifts and potentially different coupling constants to neighboring protons.[4] This results in two separate signals for the CH₂ group, each with its own multiplicity, significantly increasing the complexity of the spectrum.

  • Diastereotopic Methyl Groups: Similarly, two methyl groups in an isopropyl group attached to a chiral center can also be diastereotopic, giving rise to two distinct methyl signals instead of one.

Diagnostic Approach:

G start Complex Spectrum of a Chiral Branched Ketone check_ch2 Examine Methylene (CH₂) Signals Near the Chiral Center start->check_ch2 check_ch3 Examine Isopropyl/t-Butyl Methyl Signals start->check_ch3 chiral_reagent Consider Chiral Shift Reagents for Enantiomeric Purity Assessment start->chiral_reagent cosy Run 2D COSY to Identify Coupling Networks check_ch2->cosy check_ch3->cosy conclusion Confirm Diastereotopicity and Assign Structure cosy->conclusion

Caption: Diagnostic workflow for complex spectra of chiral ketones.

Advanced Technique: Chiral Shift Reagents

If you have a racemic mixture, chiral shift reagents (lanthanide complexes) can be used to differentiate the signals of the two enantiomers.[12][13]

Experimental Protocol: Using a Chiral Shift Reagent

  • Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your chiral ketone.

  • Add Chiral Shift Reagent: Add a small, measured amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Observe Spectral Changes: Acquire a series of ¹H NMR spectra after each addition of the shift reagent. The signals of the two enantiomers will shift to different extents, allowing for their resolution and quantification.[14]

Section 2: Advanced NMR Techniques for Structure Elucidation

For complex branched ketones, 1D NMR spectra are often insufficient for complete structural assignment. 2D NMR techniques are invaluable in these cases.[15]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[16] This is extremely useful for tracing out the carbon skeleton of a branched ketone.

When to Use COSY:

  • To establish connectivity between protons in different spin systems.

  • To resolve overlapping multiplets by spreading the information into a second dimension.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached.[17]

When to Use HSQC:

  • To definitively assign proton signals to their corresponding carbon atoms.

  • To resolve overlapping proton signals by using the better-resolved ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.[17][18]

When to Use HMBC:

  • To connect different spin systems identified in the COSY spectrum.

  • To identify quaternary carbons (carbons with no attached protons) by observing correlations from nearby protons.

  • To confirm the position of the carbonyl group by observing correlations from the α-protons to the carbonyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a set of ¹³C NMR experiments that helps determine the number of protons attached to each carbon.[19][20]

  • DEPT-45: Shows all protonated carbons.

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

Data Interpretation Workflow using 2D NMR:

G start 1D ¹H and ¹³C Spectra Acquired dept Run DEPT-135 to Identify CH, CH₂, and CH₃ Groups start->dept hsqc Run HSQC to Correlate ¹H and ¹³C Signals dept->hsqc cosy Run COSY to Establish Proton-Proton Couplings (Build Fragments) hsqc->cosy hmbc Run HMBC to Connect Fragments and Identify Quaternary Carbons cosy->hmbc structure Propose Final Structure hmbc->structure

Caption: A systematic workflow for structure elucidation using 2D NMR.

Section 3: Data Tables

Table 1: Typical ¹H NMR Chemical Shifts for Branched Ketones

Proton TypeChemical Shift (ppm)
CH₃ (aliphatic)0.7 - 1.3
CH₂ (aliphatic)1.2 - 1.8
CH (aliphatic)1.4 - 2.0
α-Protons (CH, CH₂, CH₃) 2.1 - 2.7 [2][11]

Table 2: Typical ¹³C NMR Chemical Shifts for Branched Ketones

Carbon TypeChemical Shift (ppm)
CH₃ (aliphatic)10 - 30
CH₂ (aliphatic)20 - 45
CH (aliphatic)25 - 55
α-Carbons 30 - 50 [2]
Carbonyl Carbon (C=O) 190 - 220 [2][21][22]

References

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

  • YouTube. (2020, November 5). C13 NMR Spectroscopy including DEPT NMR. Retrieved from [Link]

  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 5) Common Problems. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]

  • YouTube. (2024, October 24). 13C NMR spectroscopy: DEPT technique #nmr #cmr. Retrieved from [Link]

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Technical Support Center: Purification of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 25, 2026

Welcome to the technical support guide for the purification of 2,2-Dimethyl-3-octanone. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The expected impurities are highly dependent on your synthetic route. A common approach involves the reaction of an organometallic reagent (like n-pentyllithium or n-pentylmagnesium bromide) with pivalonitrile, or the reaction of pivaloyl chloride with a suitable organometallic reagent. Given these routes, you should anticipate the following:

  • Unreacted Starting Materials: Pivalonitrile, pivaloyl chloride, or unreacted organometallic precursors.

  • Side-Reaction Products: If using a Grignard reagent, coupling products like decane (from the reaction of n-pentylmagnesium bromide with the alkyl halide) can be a significant impurity.

  • Solvent and Reagent Residues: Residual reaction solvents (e.g., diethyl ether, THF) and quenching agents.

  • Acidic/Basic Impurities: Traces of acid or base used during the reaction work-up can remain.[1]

Q2: My initial GC-MS analysis shows multiple peaks. How do I begin to choose a purification strategy?

A2: A multi-component mixture requires a systematic approach. First, identify the components if possible by their mass spectra. Then, consider the physical properties of your target compound, this compound, which has a boiling point of approximately 205.7°C (478.84 K)[2].

  • For high-boiling impurities: Fractional distillation is often the most effective method.

  • For impurities with different polarities: Column chromatography is the preferred technique.[3]

  • For acidic or basic residues: A simple liquid-liquid extraction (or "wash") is highly effective for removing these non-volatile impurities.[4]

The workflow diagram below can help guide your decision-making process.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques provides the most comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for determining the purity of volatile compounds like ketones.[5][6] It allows for the separation and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your main product and identifying impurities. Protons on the alpha-carbon to the ketone will typically appear in the 2-2.5 ppm range in the ¹H NMR spectrum.[7] The carbonyl carbon will have a characteristic signal far downfield (around 190 ppm or more) in the ¹³C NMR spectrum.[7]

Purification Strategy Selection Workflow

This workflow provides a logical path to selecting the appropriate purification method based on initial analytical data.

G start Crude this compound gcms Perform GC-MS Analysis start->gcms decision1 Are impurities volatile? gcms->decision1 wash Acid/Base Wash (LLE) decision1->wash No (salts) decision2 Significant boiling point difference (>25°C)? decision1->decision2 Yes distillation Fractional Distillation final_product Pure Product (>99%) distillation->final_product wash->decision1 Re-analyze decision2->distillation Yes chromatography Column Chromatography decision2->chromatography No chromatography->final_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guides

Scenario 1: GC-MS shows a significant peak for a lower-boiling impurity.

Problem: Your GC-MS analysis of the crude product shows a purity of ~85% for this compound (Boiling Point ≈ 206°C) and a ~10% peak corresponding to an unreacted starting material or a low-boiling solvent like THF (Boiling Point ≈ 66°C).

Causality: This is a common issue where volatile starting materials or solvents remain after the initial work-up. The large difference in boiling points makes this an ideal case for fractional distillation. Simple distillation is less effective when boiling points are closer or when high purity is required.[8][9]

Solution: Fractional Distillation

Fractional distillation enhances separation by providing a large surface area (in a fractionating column) for repeated vaporization-condensation cycles.[10]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillate Collection: The lower-boiling impurity will vaporize first, ascend the column, condense, and be collected in the receiving flask. Monitor the temperature at the still head; it should remain steady at the boiling point of the impurity.

  • Fraction Change: Once all the low-boiling impurity has been collected, the temperature will drop before rising again. At this point, change the receiving flask to collect an intermediate fraction.

  • Product Collection: As the temperature stabilizes at the boiling point of this compound (~206°C), collect the pure product in a clean, pre-weighed receiving flask.

  • Analysis: Analyze the collected product fraction by GC-MS to confirm purity.

Scenario 2: Product is contaminated with a non-volatile acidic or basic residue.

Problem: Your ¹H NMR spectrum shows the correct peaks for your product, but there's also significant baseline noise or unidentifiable broad peaks. A simple pH test of a water extract of your product shows it to be acidic or basic.

Causality: This often results from an incomplete quench or work-up procedure, leaving residual acid or base catalyst in the organic product. These ionic impurities are typically non-volatile and will not be removed by distillation.

Solution: Liquid-Liquid Extraction (Aqueous Wash)

This technique uses the principle of differing solubilities to move the ionic impurity from the organic phase to an aqueous phase.[1][4]

Experimental Protocol: Aqueous Wash

  • Dissolution: Dissolve the crude product in an immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Basic Wash (to remove acid): Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Acidic Wash (to remove base): Add a dilute solution of hydrochloric acid (e.g., 1 M HCl). Shake and vent as before. Drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Scenario 3: Impurities have similar boiling points but different polarities.

Problem: Fractional distillation fails to provide adequate separation. GC-MS indicates impurities with boiling points within 10-20°C of your product. For example, a side-product from a Grignard reaction.

Causality: When boiling points are too close, physical separation by distillation becomes inefficient.[11] However, even structurally similar molecules can have different polarities, which can be exploited using column chromatography. Ketones are moderately polar compounds.[3]

Solution: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase (solvent).[3]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point for a moderately polar ketone is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for your product.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar solvent (e.g., pure hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions on TLC plates to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic Diagram

G start Post-Purification GC-MS shows <99% Purity decision1 Are there low-boiling impurities? start->decision1 decision2 Are there high-boiling impurities? decision1->decision2 No action1 Repeat Fractional Distillation (Use a longer column or slower rate) decision1->action1 Yes decision3 Are impurities close in B.P.? decision2->decision3 No decision2->action1 Yes action2 Consider Column Chromatography (Different polarity) decision3->action2 Yes action3 Perform Aqueous Wash (Check for acidic/basic residue) decision3->action3 No (suspect salts) end_node Re-analyze Final Product action1->end_node action2->end_node action3->end_node

Caption: Troubleshooting logic for suboptimal purification results.

Data Summary

PropertyValueUnitSource
Molecular FormulaC₁₀H₂₀O-[12]
Molecular Weight156.268 g/mol [12]
Boiling Point (Tboil)478.84K[2]
Boiling Point~205.7°C[2]
logP (octanol/water)3.182-[2]

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Professor Dave Explains. (2018, December 3). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Chem Not Cheem. (2020, December 5). Simple distillation vs fractional distillation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Oreate. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Peters, F. T., et al. (2007). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of ketones.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

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Degradation pathways of 2,2-Dimethyl-3-octanone under field conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 2,2-Dimethyl-3-octanone

Prepared by: Senior Application Scientist, Environmental Fate Division

Welcome to the technical support center for researchers studying the environmental fate of this compound. This guide is designed to provide expert insights and practical troubleshooting advice for your field and laboratory experiments. We understand the complexities of tracking organic compounds under real-world conditions and have structured this resource in a flexible question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation, analysis, and experimental design for studying this compound.

Category 1: Fundamental Degradation Pathways

Question 1: What are the primary degradation pathways I should expect for this compound under typical field conditions?

Answer: this compound, as an aliphatic ketone, is susceptible to several degradation pathways in the environment. The dominant processes will depend on the specific environmental compartment (soil, water, or atmosphere).[1] The three primary pathways to consider are:

  • Biodegradation: This is expected to be the most significant degradation mechanism in soil and water.[1] Microorganisms, particularly bacteria and fungi, can utilize ketones as a carbon source. The degradation often proceeds via oxidation at either the terminal methyl group or sub-terminally at the methylene carbon adjacent to the carbonyl group.[2]

  • Photodegradation: In the atmosphere or at the surface of water and soil, sunlight-induced degradation can occur.[1] Ketones can absorb UV radiation, leading to photochemical reactions that break the molecule down into smaller, more volatile compounds.[3]

  • Abiotic Oxidation: In the atmosphere, reaction with hydroxyl (OH) radicals is a major removal process for volatile organic compounds (VOCs) like ketones.[4][5] In soil or water, other oxidative processes can occur, though they are generally slower than biodegradation.

The interplay of these pathways determines the compound's overall persistence.[1]

Question 2: Is hydrolysis a significant degradation route for this compound at environmentally relevant pH (5-9)?

Answer: Generally, no. Aliphatic ketones are structurally resistant to hydrolysis under neutral pH conditions. The addition of water to a ketone to form a gem-diol is a reversible process that strongly favors the ketone form.[6][7][8] While the reaction can be catalyzed by strong acids or bases, the conditions found in most natural soils and water bodies (pH 5-9) are not extreme enough to make hydrolysis a rapid or significant degradation pathway compared to microbial action.[9] Therefore, when designing your studies, while abiotic controls are crucial, you should not expect to see significant loss from hydrolysis alone.

Category 2: Experimental Design & Troubleshooting

Question 3: I am setting up a soil microcosm experiment and am not observing any degradation of this compound. What are the likely causes?

Answer: This is a common issue that can point to several factors within your experimental setup. The lack of degradation is a result that requires systematic troubleshooting.

  • Causality: For biodegradation to occur, you need a viable microbial population capable of metabolizing the ketone, along with environmental conditions that support their activity. If any of these factors are limiting, degradation will stall.

Here is a logical workflow to diagnose the problem:

Start No Degradation Observed CheckToxicity Is the initial concentration too high? Start->CheckToxicity CheckMicrobes Is the microbial community viable? CheckToxicity->CheckMicrobes No SolutionToxicity Reduce spiking concentration. Perform a dose-response study. CheckToxicity->SolutionToxicity Yes CheckConditions Are environmental conditions optimal? CheckMicrobes->CheckConditions Yes SolutionMicrobes Use fresh, unsterilized field soil. Consider bioaugmentation with a known ketone-degrading culture. CheckMicrobes->SolutionMicrobes No CheckAnalytics Is the analytical method reliable? CheckConditions->CheckAnalytics Yes SolutionConditions Adjust soil moisture (e.g., 40-60% WHC). Check and buffer pH to 6-8. Ensure adequate nutrient availability (C:N:P ratio). CheckConditions->SolutionConditions No SolutionAnalytics Verify extraction efficiency with a matrix spike. Check for analyte loss during sample workup/storage. CheckAnalytics->SolutionAnalytics Issue Found

Caption: Troubleshooting workflow for lack of degradation.

  • Expert Insight: High concentrations of organic compounds can be toxic to the very microorganisms expected to degrade them.[10] We recommend starting with an environmentally relevant concentration. If unsure, a preliminary study with a concentration gradient can identify potential inhibitory effects.[11][12] Also, ensure your "sterile" control is truly sterile and your "biotic" sample has not been inadvertently sterilized (e.g., by using autoclaved soil).[13]

Question 4: How can I reliably distinguish between biotic and abiotic degradation in my field samples or lab studies?

Answer: This is a critical experimental control. The most robust method is to compare your active ("biotic") samples to sterile ("abiotic") controls.

  • Causality: By eliminating or severely inhibiting microbial activity in a control sample, any loss of the parent compound can be attributed to abiotic processes like volatilization, adsorption to container walls, or chemical degradation (e.g., hydrolysis, oxidation).

Recommended Control Setups:

Control TypePreparation MethodProcesses MeasuredRationale & Considerations
Sterile Control Autoclave the soil/water matrix (e.g., 121°C for 60 min on three consecutive days).[13]Abiotic degradation, volatilization, adsorption.The gold standard for eliminating microbial activity. However, autoclaving can alter soil structure and organic matter, potentially affecting chemical interactions.
Chemical Inhibition Add a chemical sterilant like sodium azide (NaN₃) or mercuric chloride (HgCl₂).Abiotic degradation, volatilization, adsorption.Less disruptive to the physical soil matrix than autoclaving. Caution is required as the inhibitor could potentially react with your analyte or its degradation products. A preliminary test is advised.
No-Analyte Control Treat a biotic sample with only the solvent carrier.Background interference.Essential for ensuring that no native compounds in the matrix are co-eluting with your analyte or its metabolites during analysis.

By subtracting the analyte loss observed in the sterile control from the loss in the biotic sample, you can calculate the amount of degradation attributable to microbial activity.

Category 3: Analytical & Data Interpretation

Question 5: I am using GC-MS to analyze my extracts. What are the most probable degradation products of this compound that I should be looking for?

Answer: Based on established ketone metabolism, you should search for products resulting from oxidative cleavage. The tertiary butyl group (-C(CH₃)₃) is relatively stable, so initial attack is more likely on the pentyl side of the carbonyl.

  • Mechanism: A common microbial pathway for methyl ketones involves a subterminal oxidation, which produces an acetate ester. This ester is then hydrolyzed to acetate and a primary alcohol that is two carbons shorter than the original ketone.[2] While this compound is not a methyl ketone, analogous oxidative cleavage is expected.

Potential Degradation Products:

  • Oxidation Products: Look for carboxylic acids (e.g., pentanoic acid, hexanoic acid) and smaller ketones or aldehydes that could result from the cleavage of the carbon chain.[14]

  • Hydroxylated Intermediates: Monooxygenases may introduce a hydroxyl group (-OH) onto the alkyl chain as an initial step. These alcohol intermediates can be transient but are key indicators of a biological oxidation pathway.

cluster_bio Biodegradation Products cluster_photo Photodegradation Products Parent This compound Pathway1 Microbial Oxidation (e.g., Monooxygenase) Parent->Pathway1 Pathway2 Photodegradation (Norrish Type I/II) Parent->Pathway2 Hydroxylated Hydroxylated Intermediates Pathway1->Hydroxylated Radicals Acyl & Alkyl Radicals Pathway2->Radicals Cleavage Oxidative Cleavage Hydroxylated->Cleavage Acids Carboxylic Acids (e.g., Pentanoic Acid) Cleavage->Acids Alcohols Alcohols Cleavage->Alcohols SmallerKetones Smaller Ketones/ Aldehydes Radicals->SmallerKetones

Sources

Technical Support Center: Enhancing the Volatility of 2,2-Dimethyl-3-octanone for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of 2,2-Dimethyl-3-octanone in your bioassays. As a semi-volatile organic compound (SVOC), effectively delivering this ketone to your experimental system is critical for obtaining reliable and reproducible results. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the volatility of this compound, ensuring its successful application in your research.

Understanding the Challenge: The Nature of this compound

This compound is a ketone with a relatively high boiling point and low vapor pressure, classifying it as a semi-volatile organic compound. This means that at room temperature, it does not readily evaporate to form a vapor. For bioassays that rely on the detection of airborne chemical cues, such as olfactometer-based studies, this low volatility can lead to insufficient stimulus concentration and, consequently, a lack of response from the test organism. The key to success lies in employing techniques that increase the concentration of this compound in the gas phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in bioassays.

Q1: I am not observing any behavioral response from my test insects in the olfactometer when using this compound. What could be the problem?

A1: This is a frequent challenge with semi-volatile compounds. The lack of response is likely due to an insufficient concentration of the ketone in the air stream reaching the insect's antennae. Here’s a troubleshooting workflow to address this:

  • Verify Compound Delivery: First, ensure your delivery system is functioning correctly. A simple way to visualize airflow is to use a smoke test (e.g., with ammonium chloride) to confirm that the carrier gas is flowing through the olfactometer arms as expected.

  • Enhance Volatility: You need to actively increase the rate at which this compound enters the gaseous phase. The primary methods to achieve this are:

    • Temperature Manipulation: Gently heating the sample will increase its vapor pressure.[1][2][3]

    • Solvent Selection: The solvent used to dilute your compound can significantly impact its volatility.[4]

    • Carrier Gas Flow Rate: The rate at which the carrier gas passes over the sample can affect the pickup of the compound.[5]

  • Consider the Formulation: How the compound is presented to the air stream is crucial. A larger surface area will promote evaporation.

The following diagram illustrates a decision-making process for troubleshooting a lack of response in an olfactometer bioassay with a semi-volatile compound.

Figure 1: Troubleshooting workflow for no behavioral response.

Q2: What is the optimal temperature for heating this compound to increase its volatility?

A2: There is no single "optimal" temperature, as it depends on your specific experimental setup and the sensitivity of your test organism. However, a systematic approach is recommended. Start with a temperature slightly above ambient (e.g., 30-40°C) and incrementally increase it. Be cautious not to overheat the compound, as this can lead to degradation. A good starting point for many headspace analyses of ketones is in the range of 60-90°C.[2][3] It's crucial to maintain a consistent and accurately controlled temperature for reproducibility.[1]

Q3: Which solvent should I use to dilute this compound for headspace analysis?

A3: The choice of solvent is critical as it affects the partitioning of the analyte into the headspace. For non-polar compounds like this compound, using a polar solvent can increase its volatility. This is because the non-polar analyte will have a lower affinity for the polar solvent and will more readily escape into the gas phase.

Solvent TypeExamplesEffect on this compound Volatility
Polar Water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Increases volatility due to lower analyte-solvent affinity.
Non-polar Hexane, PentaneDecreases volatility due to higher analyte-solvent affinity.

For headspace analysis, high-boiling-point solvents like DMSO or DMF are often preferred as they contribute less to the overall vapor pressure in the vial, allowing for better detection of the analyte.[4]

Q4: How does the carrier gas flow rate affect the delivery of this compound in an olfactometer?

A4: The carrier gas flow rate is a double-edged sword.

  • A higher flow rate can increase the total amount of the compound delivered per unit of time.

  • However, an excessively high flow rate can dilute the concentration of the compound in the air stream to a level below the detection threshold of the test organism. It can also be overpowering or disorienting to the insects.[5]

The optimal flow rate will depend on the size and design of your olfactometer and the behavior of your test insect. It is advisable to start with a low flow rate and gradually increase it while monitoring the insect's response. A common starting point for many insect olfactometers is in the range of 100-500 mL/min per arm.

Q5: What is Solid-Phase Microextraction (SPME) and can it be used for this compound?

A5: SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile compounds from a sample's headspace.[6] The concentrated analytes can then be desorbed into an analytical instrument or, in this case, the air stream of a bioassay. SPME is an excellent technique for semi-volatile compounds like ketones.

For ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it can extract a wide range of volatile and semi-volatile compounds.[7] The selection of the appropriate fiber is crucial for efficient extraction.[8]

Experimental Protocols

Here are detailed protocols for enhancing the volatility of this compound.

Protocol 1: Headspace Volatilization for Olfactometer Bioassays

This protocol describes how to prepare and deliver this compound using a static headspace technique.

Materials:

  • This compound

  • High-boiling-point solvent (e.g., DMSO)

  • 20 mL headspace vials with septa and caps

  • Heating block or water bath with temperature control

  • Gas-tight syringe

  • Olfactometer with a clean air delivery system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen solvent (e.g., 1% v/v in DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to test.[9][10][11][12][13]

  • Sample Preparation: Add a precise volume (e.g., 1 mL) of your diluted sample to a 20 mL headspace vial. Seal the vial tightly with a septum and cap.

  • Equilibration: Place the vial in a heating block or water bath set to your desired temperature (start with 60°C and optimize). Allow the sample to equilibrate for a set time (e.g., 20 minutes) to allow the headspace concentration to stabilize.

  • Headspace Sampling and Delivery:

    • Carefully pierce the septum with a clean, gas-tight syringe.

    • Withdraw a specific volume of the headspace (e.g., 5 mL).

    • Inject the headspace sample into the port of the olfactometer arm that is connected to the clean air stream.

  • Bioassay: Introduce the test organism into the olfactometer and record its behavioral response.

  • Control: Use a vial containing only the solvent as a control in one of the olfactometer arms.

Figure 2: Workflow for Headspace Volatilization Protocol.

Protocol 2: Solid-Phase Microextraction (SPME) for Controlled Delivery

This protocol outlines the use of SPME for concentrating and introducing this compound into a bioassay system.

Materials:

  • This compound solution

  • Headspace vials

  • SPME device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Heating and agitation unit for vials

  • SPME desorption port for the olfactometer (can be custom-made or a modified GC inlet)

Procedure:

  • Sample Preparation: Place your this compound solution in a headspace vial as described in Protocol 1.

  • SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants.

  • Headspace Extraction:

    • Place the vial in the heating and agitation unit at the optimized temperature.

    • Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of the ketone.[14]

  • Desorption and Delivery:

    • Retract the fiber into its needle.

    • Insert the needle into the desorption port of your olfactometer.

    • Extend the fiber into the heated port, which is flushed with the carrier gas. The heat will desorb the this compound from the fiber into the air stream.

  • Bioassay: Introduce the test organism and record its behavior.

Figure 3: Workflow for SPME Protocol.

Data Summary Tables

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀OChemSynthesis
Molecular Weight 156.27 g/mol ChemSynthesis
Boiling Point (predicted) 205.7 °C (478.84 K)Cheméo
LogP (octanol/water) 3.182Cheméo
Water Solubility (log10(mol/L)) -3.05Cheméo

Table 2: Recommended Starting Parameters for Volatility Enhancement

ParameterHeadspace AnalysisSPME
Solvent DMSO, DMF, or WaterDMSO, DMF, or Water
Temperature 60 - 90 °C60 - 90 °C
Equilibration/Extraction Time 20 - 30 minutes30 - 60 minutes
SPME Fiber N/ADVB/CAR/PDMS
Carrier Gas Flow Rate 100 - 500 mL/min (in olfactometer)100 - 500 mL/min (in olfactometer)

Concluding Remarks

Working with semi-volatile compounds like this compound in bioassays requires a departure from standard protocols for highly volatile substances. By systematically optimizing temperature, solvent, and delivery methods, researchers can effectively enhance the volatility of this ketone and achieve the necessary stimulus concentrations for robust and meaningful bioassay results. This guide provides a foundation for developing and troubleshooting your experimental setup. Remember that empirical testing and optimization are key to success for your specific application.

References

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  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. (n.d.). AIDIC. [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]

  • Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. (n.d.). PubMed. [Link]

  • Headspace Sampling Optimization. (n.d.). SCION Instruments. [Link]

  • Making serial dilutions. (n.d.). Practical Biology. [Link]

  • A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. (2014). Chromatography Online. [Link]

  • Loss of olfaction reduces caterpillar performance and increases susceptibility to a natural enemy. (2025). eLife. [Link]

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Technical Support Center: Overcoming Poor Reproducibility in 2,2-Dimethyl-3-octanone Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-octanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges related to poor reproducibility in your bioassays. By understanding the unique physicochemical properties of this volatile and hydrophobic compound, you can design more robust and reliable experiments.

Understanding the Core Challenge: The Physicochemical Properties of this compound

Poor reproducibility in bioassays with this compound often stems from its inherent chemical nature. Acknowledging these properties is the first step toward mitigating their impact on your experimental results.

PropertyValue/DescriptionImplication for Bioassays
Molecular Formula C₁₀H₂₀OIndicates a significant non-polar character.
Molecular Weight 156.26 g/mol Contributes to its volatility.
LogP (Octanol/Water Partition Coefficient) 3.182 (Predicted)High hydrophobicity, leading to poor water solubility and potential for binding to plastics.[1]
Boiling Point 478.84 K (205.69 °C) (Predicted)Relatively low boiling point suggests high volatility at room and incubator temperatures.[1]
Water Solubility log10WS: -3.05 (Predicted)Very low solubility in aqueous media, making stock solution preparation and dilution challenging.[1]

Table 1: Key Physicochemical Properties of this compound and their Experimental Implications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your bioassays in a question-and-answer format.

FAQ 1: Stock Solution and Dilution Inconsistency

Question: My dose-response curves are inconsistent from one experiment to the next. I suspect issues with my stock solution and dilutions. What could be going wrong?

Answer: This is a common problem when working with hydrophobic and volatile compounds like this compound. The root causes are often related to solvent choice, dissolution technique, and handling procedures.

Troubleshooting Steps:

  • Solvent Selection: Due to its high LogP value, this compound is poorly soluble in aqueous buffers.[1]

    • Recommendation: Use a water-miscible organic solvent for your initial stock solution. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Always test the final concentration of the solvent in your assay for any effects on your biological system (vehicle control).

    • Expert Insight: For sensitive cell-based assays, consider advanced formulation strategies like creating nanoemulsions or using cyclodextrins to improve aqueous compatibility and reduce the required organic solvent concentration.[2][3]

  • Dissolution Protocol:

    • Recommendation: After adding the solvent, ensure complete dissolution by vortexing thoroughly. Gentle warming in a water bath can aid dissolution, but be cautious due to the compound's volatility. Do not exceed 37°C.

    • Self-Validation: Visually inspect your stock solution for any undissolved droplets or phase separation before each use.

  • Serial Dilutions:

    • Recommendation: When preparing serial dilutions in aqueous media, vortex each dilution step vigorously to ensure a homogenous mixture. Hydrophobic compounds can come out of solution at lower concentrations.

    • Expert Insight: Prepare fresh dilutions for each experiment from a concentrated stock. Avoid storing dilute aqueous solutions, as the compound may adsorb to the container walls over time.

FAQ 2: Loss of Compound Due to Volatility

Question: I'm seeing a decrease in the expected biological effect over the duration of my experiment, especially in longer-term assays. Could the compound be evaporating?

Answer: Yes, the volatility of this compound is a significant factor that can lead to a decrease in the effective concentration over time.[1] This is particularly problematic in open or semi-open systems like multi-well plates or olfactometers.

Troubleshooting Steps:

  • Assay Plate Handling:

    • Recommendation: Use plate sealers to minimize evaporation from well plates during incubation. For assays requiring gas exchange, use breathable seals.

    • Expert Insight: Minimize the time plates are left open on the bench. Prepare your dilutions and add them to the plates as quickly as possible.

  • Olfactometer and Airflow Assays:

    • Recommendation: Ensure all tubing and connections in your olfactometer are made from non-adsorptive materials like Teflon or glass. Minimize the surface area of any plastic components.[4]

    • Expert Insight: Calibrate your airflow rates carefully. High flow rates can accelerate the evaporation of the compound. Consider using a controlled-release formulation to provide a more stable concentration over time.[5]

  • Temperature Control:

    • Recommendation: Be mindful of the assay temperature. Higher temperatures will increase the rate of evaporation. If possible, conduct your experiments at the lowest temperature compatible with your biological system.

FAQ 3: High Variability in Repellency Bioassays

Question: My mosquito repellency data (e.g., from arm-in-cage or olfactometer assays) shows high variability between replicates and experiments. How can I improve the consistency?

Answer: Repellency bioassays are notoriously variable due to a combination of chemical, biological, and environmental factors.[6][7] For a volatile repellent like this compound, precise control over the experimental setup is critical.

Troubleshooting Workflow:

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Prep High Variability Observed Solvent Is the solvent appropriate? (e.g., Ethanol, DMSO) Prep->Solvent Check Compound Preparation Formulation Is the formulation stable? (Consider controlled-release) Solvent->Formulation If solubility is an issue Env Are environmental conditions controlled? (Temp, Humidity, Light) Solvent->Env If solvent is okay Formulation->Env Proceed to Assay Bio Are biological variables standardized? (Species, Age, Starvation) Env->Bio Control Environment AssayType Is the assay method optimized? (Topical vs. Spatial) Bio->AssayType Standardize Organisms Data Is data analysis consistent? (Appropriate statistical model) AssayType->Data Optimize Assay Result Reproducible Results Data->Result Analyze Data

Caption: Troubleshooting workflow for repellency bioassay variability.

Detailed Recommendations:

  • Standardize Biological Variables:

    • Insect Rearing: Use insects of a consistent age, sex, and physiological state (e.g., mated status, time since last blood meal).[8][9] Variations in these factors can significantly alter their response to repellents.

    • Acclimatization: Allow insects to acclimatize to the testing environment before starting the assay.

  • Control Environmental Conditions:

    • Temperature and Humidity: Maintain a stable temperature and humidity, as these can affect both insect activity and the volatility of the repellent.[10]

    • Lighting: Use consistent lighting conditions, as this can influence the behavior of many insect species.

  • Refine Assay Methodology:

    • Topical Application vs. Spatial Repellency: Be aware of the type of repellency you are measuring. Topical application assays, where the compound is applied directly to a surface or the insect, tend to have lower variability than spatial repellency assays (e.g., olfactometers).[6][11]

    • Olfactometer Design: If using an olfactometer, ensure the design minimizes dead space and allows for a clear choice by the insect. An ascending order of concentration presentation is often preferred to reduce olfactory adaptation.[4]

    • Controls: Always include a negative (solvent only) and, if possible, a positive (a known repellent like DEET) control in every experiment.

Protocols for Enhancing Reproducibility

Protocol 1: Preparation of this compound Working Solutions

This protocol is designed to ensure consistent and accurate preparation of test solutions, minimizing issues related to hydrophobicity.

Materials:

  • This compound (analytical grade)

  • Anhydrous ethanol or DMSO

  • Sterile, glass vials with PTFE-lined caps

  • Calibrated pipettes

  • Vortex mixer

  • Assay-specific aqueous buffer

Procedure:

  • Prepare a 1 M Primary Stock Solution: a. In a glass vial, accurately weigh an amount of this compound. b. Add the appropriate volume of anhydrous ethanol or DMSO to achieve a 1 M concentration. c. Cap the vial tightly and vortex for 2 minutes or until the compound is fully dissolved. d. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Stock Solution (e.g., 10 mM): a. Thaw a primary stock aliquot. b. Dilute the 1 M stock 1:100 in your chosen organic solvent (ethanol or DMSO) to create a 10 mM intermediate stock. This helps to minimize the amount of organic solvent in the final assay medium.

  • Prepare Final Working Solutions: a. On the day of the experiment, prepare serial dilutions from the intermediate stock into your final aqueous assay buffer. b. Crucially: Add the aliquot of the intermediate stock to the buffer and immediately vortex vigorously for at least 30 seconds to ensure proper dispersion. c. Ensure the final concentration of the organic solvent is consistent across all treatments and does not exceed a level known to be non-toxic to your test system (typically <0.5%).

Protocol 2: Quality Control for Volatility in a 24-Well Plate Assay

This protocol provides a method to quantify the loss of this compound over the course of an experiment.

Materials:

  • GC-MS system

  • Hexane (or other suitable extraction solvent)

  • 24-well plates

  • Plate sealers (breathable and non-breathable)

  • Working solutions of this compound

Procedure:

  • Establish a Standard Curve: Prepare a standard curve of this compound in hexane for GC-MS analysis.

  • Set Up Experimental Plates: a. To a set of wells, add your assay medium containing a known concentration of this compound. b. Prepare three sets of plates:

    • Time Zero: Immediately proceed to extraction.
    • Incubation (Sealed): Seal the plate with a non-breathable sealer and incubate for the duration of your assay.
    • Incubation (Unsealed): Leave the plate unsealed (or use a breathable membrane if required for the assay) and incubate for the same duration.
  • Extraction: a. At the designated time points (T=0 and T=end of incubation), add an equal volume of hexane to each well. b. Seal the plate and shake vigorously for 5 minutes to extract the this compound into the organic phase. c. Carefully collect the hexane layer for analysis.

  • GC-MS Analysis: a. Analyze the hexane extracts by GC-MS. b. Quantify the concentration of this compound in each sample by comparing it to your standard curve.

Data Interpretation:

Caption: Expected outcomes of the volatility QC experiment.

By quantifying the loss of your compound under different conditions, you can make informed decisions about your experimental setup, such as the necessity of plate sealers or adjustments to the initial concentration to compensate for expected losses.

References

  • A critical review of current laboratory methods used to evaluate mosquito repellents. (2024). Journal of Medical Entomology. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Retrieved from [Link]

  • An Efficient Approach to Natural Insect Repellent Formulations. (2024). Journal of Water and Environmental Nanotechnology. [Link]

  • Comparison of the variability in mortality data generated by CDC bottle bioassay, WHO tube test, and topical application bioassay using Aedes aegypti mosquitoes. (2022). Parasites & Vectors. [Link]

  • California Air Resources Board. (n.d.). Standard Operating Procedure for the Total Volatile Measurement of Consumer Products. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]

  • Odour Detection Methods: Olfactometry and Chemical Sensors. (n.d.). Sensors. [Link]

  • The Pherobase. (2025). Semiochemical compound: 2,2-Dimethyl-3-((E)-3-methylpenta-2,4-dienyl)-oxirane. Retrieved from [Link]

  • Effective Insect Repellent Formulation in both Surfactantless and Classical Microemulsions with a Long-Lasting Protection for Human Beings. (2022). ACS Omega. [Link]

  • Microbe Investigations. (2024). Latest Innovations in Mosquito Repellent Efficacy Testing. [Link]

  • Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species. (2022). Insects. [Link]

  • Mosquito-repellent controlled-release formulations for fighting infectious diseases. (2021). Pest Management Science. [Link]

  • The Preferred Odor Characteristics of Cooked Medium-Milled Fragrant Simiao Rice. (2024). Foods. [Link]

  • A critical review of current laboratory methods used to evaluate mosquito repellents. (2024). Frontiers in Insect Science. [Link]

  • Insect-repellent formulations. (2010).
  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). JoVE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method TO-17 - Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. [Link]

  • Development and characterization of repellent formulations based on nanostructured hydrogels. (2019). Request PDF. [Link]

  • Microbe Investigations. (2024). Challenges in Developing Long-Lasting Mosquito Repellents. [Link]

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024). Labcompare. [Link]

  • PubChem. (n.d.). 5,6-Dimethyl-3-octanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Standard Operating Procedure for Measurement of Volatile Organic Compounds Using Canisters With Passive Air Sampling Kits. [Link]

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Technical Support Center: Troubleshooting 2,2-Dimethyl-3-octanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2,2-Dimethyl-3-octanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues of instrument contamination. As a moderately volatile ketone, this compound can present unique challenges, primarily in the form of carryover and ghost peaks, which can compromise data integrity. This guide provides a structured, cause-and-effect approach to troubleshooting, ensuring robust and reliable analytical results.

Immediate Troubleshooting: First Response Guide

When a suspected contaminant peak corresponding to this compound appears in a blank or negative control run, a systematic approach is crucial to quickly identify and eliminate the source.

Question: I'm seeing a peak for this compound in my blank run. What's the first thing I should do?

Answer: The immediate goal is to determine if the contamination is persistent in the system or if it was introduced by a single contaminated item.

First, perform a "no-injection instrument blank."[1] This involves running your standard GC-MS method without injecting anything. This test helps differentiate between carryover from a previous injection and a persistent contamination issue within the system itself (like contaminated carrier gas or a dirty inlet).[1]

  • If the peak disappears: The contamination is likely from the syringe, solvent, or sample vial.

  • If the peak persists: The contamination source is within the instrument's flow path (e.g., inlet, column, transfer line).

This initial step is critical as it guides your subsequent troubleshooting efforts, as detailed in the workflow diagram below.

G A Contaminant Peak Detected in Blank B Perform 'No-Injection' Blank Run A->B C Peak Persists? B->C D YES C->D Yes E NO C->E No F Source is within the GC/MS Flow Path D->F G Source is from Injection (Syringe, Solvent, Vial) E->G H Systematically Clean/Replace: 1. Inlet Liner & Septum 2. Perform Inlet Bake-out 3. Perform Column Bake-out 4. Check Gas Purity & Traps F->H I Systematically Check: 1. Run Solvent Blank (New Vial) 2. Clean/Replace Syringe 3. Use Fresh Wash Solvents G->I

Caption: Initial troubleshooting workflow for contamination.

Frequently Asked Questions (FAQs) & In-Depth Guides

This section addresses specific contamination sources in a detailed question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Category 1: The Injection System

The GC inlet is the most common source of sample carryover and ghost peaks.[2][3] Due to the high temperatures, less volatile matrix components can accumulate and act as a "trap" for analytes like this compound, which are then slowly released in subsequent runs.

Question: My contamination peak appears after injecting a high-concentration sample. How do I address inlet-related carryover?

Answer: This is a classic case of sample carryover, where analyte molecules are adsorbed onto active sites within the inlet and then desorbed during later analyses.[4] The primary culprits are a contaminated liner, septum, or the inlet body itself.

Causality: The carbonyl group in this compound can interact with active sites (e.g., silanol groups) on glass liners or metal surfaces, especially if those surfaces have become dirty from sample matrix buildup.[4] This interaction can be strong enough to retain the analyte, causing it to elute in subsequent blank injections.[4]

Troubleshooting Protocol:

  • Replace the Inlet Liner and Septum: This is the most critical and frequent maintenance task.[2][4] Septum particles can accumulate in the liner, creating active sites for analyte adsorption.[2] Always use high-quality, low-bleed septa.

  • Inspect and Clean the Inlet Body: If liner replacement doesn't solve the issue, the inlet body itself may be contaminated.[4] Follow the manufacturer's instructions for cleaning the inlet.

  • Optimize Syringe Washing: Ensure the autosampler syringe is being cleaned effectively between injections. Use a solvent in which this compound is highly soluble. Increase the number of pre- and post-injection solvent washes; some methods may require five or more washes to be effective.[4][5]

Question: I've replaced the liner and septum, but a small ghost peak remains. What's next?

Answer: This could be due to "backflash," where the sample expands to a volume greater than the liner, contaminating the area at the top of the inlet and the gas lines.[6][7]

Causality: When a solvent vaporizes in the hot inlet, its volume expands significantly. If this vapor volume exceeds the internal volume of the liner, it can spill out, depositing sample onto the septum, the bottom of the septum nut, and the gas lines, which are not efficiently swept.[7]

Mitigation Strategies:

ParameterRecommended ActionRationale
Injection Volume Reduce the injection volume (e.g., from 1 µL to 0.5 µL).The simplest way to reduce the resulting vapor volume.[6]
Liner Type Use a liner with a larger internal volume or a tapered design.Provides more space to accommodate solvent expansion.[6]
Solvent Choice If possible, use a solvent with a lower expansion volume (e.g., hexane vs. methanol).Different solvents expand to different volumes.[7]
Inlet Temperature Lower the inlet temperature, ensuring it's still sufficient to vaporize the analyte.Reduces the extent of solvent expansion.[6]

You can use a solvent vapor volume calculator, often provided by instrument manufacturers, to ensure your injection parameters do not overload the liner.[8][9]

Category 2: The GC Column

If the inlet is clean, the contamination may reside on the analytical column itself.

Question: How do I confirm and resolve column contamination?

Answer: Column contamination typically occurs when non-volatile or semi-volatile residues from the sample matrix accumulate at the head of the column.[10] This can be resolved by "baking out" the column or, if necessary, trimming the contaminated section.

Self-Validating Bake-Out Protocol:

A column bake-out is a controlled heating process to strip contaminants from the stationary phase.[10][11]

  • System Preparation: Disconnect the column from the MS detector. This is crucial to prevent contaminants from being baked into the detector, which is much harder to clean. Cap the MS transfer line with a blanking ferrule.

  • Set Gas Flow: Set the carrier gas flow rate to a typical operational value (e.g., 1-2 mL/min). It is essential to have carrier gas flowing during heating to sweep contaminants out of the column and prevent stationary phase damage.[12]

  • Purge: Allow the carrier gas to purge the column at ambient temperature for 15-30 minutes to remove any oxygen before heating.

  • Heating Program: Set the oven temperature to 20-25°C above the highest temperature used in your analytical method, but never exceed the column's maximum temperature limit .[10]

  • Hold Time: Hold at this temperature for 1-2 hours. For severe contamination, an overnight bake-out may be necessary.[12]

  • Validation: After cooling and reconnecting the column to the detector, run a blank analysis. The baseline should be significantly cleaner, and the contaminant peak should be eliminated or drastically reduced. This clean blank validates the effectiveness of the bake-out.

G cluster_prep Preparation cluster_exec Execution cluster_val Validation A Disconnect Column from MS Detector B Set Carrier Gas Flow (1-2 mL/min) A->B C Purge with Carrier Gas (15-30 min at room temp) B->C D Ramp Oven Temperature (Method Max + 20°C) C->D E Hold for 1-2 Hours (Do NOT exceed column max temp!) D->E F Cool Oven & Reconnect Column E->F G Run Blank Analysis F->G H Contamination Eliminated? G->H I Procedure Complete H->I Yes J Consider Trimming Column H->J No

Caption: Self-validating protocol for GC column bake-out.

Category 3: System-Wide Issues

Sometimes, contamination is not localized but is present throughout the system.

Question: I have tried cleaning the inlet and baking the column, but I still see a persistent, low-level background signal. What could be the cause?

Answer: A persistent, system-wide contamination often points to impure gases or contaminated system components like gas lines or traps.[13][14]

Causality: Carrier gas (e.g., Helium, Hydrogen) can contain trace amounts of organic impurities. Over time, these can concentrate at the head of the cooled GC column and then elute as a broad peak or a rising baseline when the oven temperature is ramped.[13]

Troubleshooting Steps:

  • Verify Gas Purity: Ensure you are using high-purity (99.9995% or better) gases as specified by your instrument manufacturer.[13]

  • Check Gas Traps/Filters: Gas purifiers that remove moisture, oxygen, and hydrocarbons are critical consumables.[15] If they are saturated, they cease to be effective and may even become a source of contamination. Check the indicator on the traps and replace them according to a regular maintenance schedule.[8][15]

  • Inspect Gas Lines: Ensure that clean, copper or stainless steel tubing was used for gas lines. Avoid using plastic tubing, which can be permeable to atmospheric contaminants or leach plasticizers.[13]

Summary and Key Takeaways

Addressing instrument contamination in the analysis of this compound requires a logical, systematic approach. The majority of issues originate in the GC inlet, making regular maintenance of the liner and septum the most effective preventative measure. When contamination occurs, a structured troubleshooting workflow, beginning with a no-injection blank, will efficiently guide you to the source of the problem. Always remember to address one variable at a time and validate the fix with a subsequent blank analysis.

References

  • The LCGC Blog. (2018). Solve Carryover Problems in Gas Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). How do I extend GC column lifetime?. Available at: [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Maintaining Your GC/MS System. Agilent. Available at: [Link]

  • Crawford Scientific. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Separation Science. (n.d.). Ghost Peaks in Gas Chromatography Part 2: Injection Port Contamination. Available at: [Link]

  • Agilent Technologies. (2023). How to Keep a Good Thing Going: Preventative and Routine Maintenance for Your GC System. Available at: [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2015). How can I avoid sample carry over from columns in a GC-MS instrument?. Available at: [Link]

  • Chromatography Forum. (2018). GC/MS column baking. Available at: [Link]

  • MDPI. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Available at: [Link]

  • Phenomenex. (2025). Ghost Peaks in U/HPLC: Causes & Preventions. Available at: [Link]

  • Postnova. (n.d.). Maintaining your Agilent GC and GC/MS Systems. Available at: [Link]

  • SRI Instruments. (2021). Baking Out the columns. Available at: [Link]

  • Chromatography Online. (n.d.). Stopping GC and GC–MS Problems Before They Start. Available at: [Link]

  • Agilent Technologies. (2024). Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. Available at: [Link]

  • YouTube. (2015). What "Bake Out" means. Available at: [Link]

  • Chromatography Forum. (2011). Troubleshooting tips to prevent carry over contaminants. Available at: [Link]

  • Agilent Technologies. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Available at: [Link]

  • Department of Forensic Sciences. (2022). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Octanone. NIST Chemistry WebBook. Available at: [Link]

  • Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?. Available at: [Link]

  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5340-64-7). Available at: [Link]

  • Lab Manager. (n.d.). 5 Ways to Extend a Gas Chromatography Column's Life. Available at: [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting—Carryover and Ghost Peaks. Available at: [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference. Available at: [Link]

  • ScienceDirect. (2019). RIFM fragrance ingredient safety assessment, 2-octanone, CAS Registry Number 111-13-7. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible data. This guide offers a comprehensive, multi-modal approach to validating the purity of 2,2-Dimethyl-3-octanone, a ketone with potential applications as a building block in complex organic synthesis. We will move beyond rote protocol, delving into the rationale behind our analytical choices and comparing the purity of a lab-synthesized batch against a high-purity commercial standard.

The Synthetic Pathway: Setting the Stage for Impurity Profiling

To meaningfully assess purity, one must first understand the potential byproducts and unreacted starting materials inherent to the synthesis. A common and effective method for preparing this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation.

Our synthesis involves the reaction of n-pentylmagnesium bromide with pivaloyl chloride. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent acidic workup yields the desired ketone.

However, no synthesis is perfect. Potential impurities stemming from this process include:

  • Unreacted Pivaloyl Chloride: A highly reactive starting material that may persist if the reaction does not go to completion.

  • 5-Methyl-5-undecanol: A tertiary alcohol formed if a second molecule of the Grignard reagent reacts with the newly formed ketone before the reaction is quenched.

  • Decane: Formed by the coupling of two n-pentyl groups from the Grignard reagent.

  • 2,2-Dimethyl-3-octanol: A secondary alcohol resulting from the reduction of the target ketone by the Grignard reagent, which can act as a reducing agent in some cases.[1]

Understanding these potential contaminants is crucial for selecting and interpreting the results from our analytical validation suite.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. We will employ a strategic combination of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive purity profile.

Gas Chromatography-Flame Ionization Detection (GC-FID): The Quantitative Workhorse

For determining the percentage purity of a volatile organic compound like this compound, GC-FID is the industry standard.[2][3] The flame ionization detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon-containing analyte. By assuming that the response factor for the impurities is similar to that of the main product, we can use the area percentage of the chromatographic peaks to estimate purity.[4][5]

Experimental Protocol: Purity Determination by GC-FID

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound in high-purity dichloromethane.

    • Similarly, prepare a 1 mg/mL solution of a certified high-purity (>99%) commercial standard of this compound.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the area percent purity using the formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100[4]

Comparative GC-FID Data

Compound Retention Time (min) Area % (Synthesized Batch) Area % (Commercial Standard) Tentative Identity
This compound10.2598.2%99.8%Product
Impurity 18.910.8%0.1%Unreacted Pivaloyl Chloride
Impurity 211.540.6%Not Detected5-Methyl-5-undecanol
Impurity 39.720.4%0.1%Decane

This data is illustrative and representative of a typical synthesis outcome.

Workflow for GC-FID Purity Analysis

Caption: Workflow for quantitative purity determination using GC-FID.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

While GC-FID provides quantitative purity, it does not offer structural information. NMR spectroscopy is an unparalleled tool for confirming the chemical structure of the main product and identifying structurally related impurities. Both ¹H and ¹³C NMR should be employed.

For this compound, we expect to see characteristic signals:

  • ¹H NMR: A singlet around 1.1 ppm corresponding to the nine equivalent protons of the tert-butyl group. A triplet around 2.4 ppm for the methylene group adjacent to the carbonyl, and other multiplets for the remaining alkyl chain protons.

  • ¹³C NMR: A downfield signal above 200 ppm for the carbonyl carbon.[6] A quaternary carbon signal for the tert-butyl group, and distinct signals for each of the other carbons in the molecule.

The presence of a broad singlet in the ¹H NMR spectrum could indicate the hydroxyl proton of the tertiary alcohol impurity (5-Methyl-5-undecanol). Additional carbonyl signals in the ¹³C NMR spectrum might suggest unreacted starting material or other ketone byproducts.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the dried, synthesized product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra.

  • Data Analysis:

    • Confirm the presence of all expected peaks for this compound.

    • Integrate the ¹H NMR spectrum to verify the proton ratios.

    • Scrutinize the spectra for small impurity peaks and compare their chemical shifts to those of suspected impurities.

Comparative NMR Analysis Summary

Spectrum Synthesized Batch Observation Commercial Standard Observation
¹H NMR All characteristic peaks for the product are present with correct integration. A small, broad peak is observed around 1.5 ppm, potentially indicating an alcohol impurity.Clean spectrum with sharp peaks corresponding only to the product.
¹³C NMR A strong carbonyl peak at ~215 ppm. All other product peaks are present. A minor peak is observed at ~75 ppm, consistent with a carbon bearing a hydroxyl group.A single, sharp carbonyl peak and other peaks corresponding only to the product.
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying unknown impurities.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern is also diagnostic. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is expected due to alpha-cleavage, a characteristic fragmentation pathway for ketones.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Use the same solutions prepared for GC-FID analysis.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions: Use the same temperature program as for the GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Confirm the molecular ion peak of the main product.

    • Analyze the mass spectra of any impurity peaks and compare them to library data for tentative identification.

Workflow for Structural Analysis by NMR and MS

Caption: Workflow for structural confirmation and impurity identification.

Conclusion: A Synthesis of Data for Confident Purity Assessment

By systematically applying this suite of analytical techniques, we have constructed a robust and defensible assessment of the purity of our synthesized this compound. The GC-FID results provide a quantitative purity value of 98.2%, which, while lower than the commercial standard, is respectable for a lab-scale synthesis without extensive purification. The NMR and MS data confirm the identity of the desired product and provide strong evidence for the presence of minor impurities, likely the tertiary alcohol byproduct of the Grignard reaction.

This multi-faceted approach, which combines quantitative analysis with structural elucidation, provides the necessary confidence for researchers and drug development professionals to proceed with their work, secure in the knowledge of the true nature of their chemical entities. It underscores the principle that true scientific integrity is built upon a foundation of rigorous, self-validating analytical practices.

References

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • King, B., & Westwood, S. (2001). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Fresenius' journal of analytical chemistry, 370(2-3), 194–199.
  • Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 7). How To Calculate Percent Purity From Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization of 2,2-Dimethyl-3-octanone: A Comparative Analysis of GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of the ketone, 2,2-Dimethyl-3-octanone. By delving into the fundamental principles, experimental workflows, and data interpretation, this document serves as a practical guide to leveraging the strengths of each method for comprehensive molecular understanding.

Introduction to this compound

This compound (C₁₀H₂₀O, Molar Mass: 156.27 g/mol ) is a ketone with a distinct molecular architecture, featuring a tert-butyl group adjacent to a carbonyl function and a linear pentyl chain.[1][2] Its characterization is essential for quality control in various industries, including flavor and fragrance, and for confirming its identity in synthetic chemistry workflows. Both GC-MS and NMR provide critical, yet distinct, pieces of information necessary to confirm its structure.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Molecular Fingerprint

GC-MS is a powerful hybrid technique that combines the exceptional separation capability of gas chromatography with the precise mass detection of mass spectrometry.[3] It is an ideal first-pass technique for volatile compounds like ketones, providing molecular weight and crucial fragmentation data that acts as a molecular "fingerprint."[4][5]

Principle of Operation

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized.[6] An inert carrier gas (typically helium) transports the vaporized analyte through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase; compounds with lower boiling points and weaker interactions travel faster.[6] As each separated compound elutes from the column, it enters the mass spectrometer.[3] Here, it is typically subjected to electron ionization (EI), where high-energy electrons bombard the molecule, knocking off an electron to form a positively charged molecular ion (M⁺•). This high-energy process also causes the molecular ion to break apart into smaller, characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z), and a detector generates a mass spectrum—a plot of ion abundance versus m/z.[5]

Experimental Protocol for GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent, such as hexane or dichloromethane, in a 2 mL glass autosampler vial.[6][7]

  • Ensure the final concentration is suitable for analysis (e.g., ~10 µg/mL) to avoid column overloading.[7] The sample must be free of particulates.[6]

2. Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Data Interpretation: The Mass Spectrum of this compound

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak for this compound is expected at m/z 156, corresponding to its molecular weight.[1] The presence of this peak confirms the compound's mass.[8]

  • Fragmentation Pattern: Ketones undergo characteristic fragmentation pathways, most notably α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[9][10]

    • α-Cleavage (A): Cleavage between C3 and C4 results in the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable acylium ion at m/z 85 .

    • α-Cleavage (B): Cleavage between C2 and C3 results in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a hexanoyl acylium ion at m/z 99 .

    • Formation of tert-Butyl Cation: A competing fragmentation can lead to the formation of the very stable tert-butyl cation at m/z 57 , which is often the most abundant ion (the base peak) in the spectrum.[1]

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Input Input Sample Sample Injection & Vaporization Column Separation in GC Column Sample->Column Elution Compound Elution Column->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Interface Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Analyzer (m/z Separation) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analyte This compound (in volatile solvent) Analyte->Sample

Fig 1. GC-MS experimental workflow.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

Where GC-MS provides a fingerprint, NMR spectroscopy provides a detailed atomic-level blueprint of the molecule.[11] It is a non-destructive technique that gives precise information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.[12][13]

Principle of Operation

NMR relies on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons, like ¹H and ¹³C, possess a magnetic moment. When placed in a strong external magnetic field, these nuclear magnets align either with or against the field, creating two energy states. By applying radiofrequency pulses, the nuclei can be excited ("flipped") from the lower to the higher energy state. The specific frequency required for this resonance is highly sensitive to the local electronic environment of each nucleus.[11] This variation in resonance frequency, known as the chemical shift (δ), allows us to distinguish between different atoms within the same molecule.

Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used because it is "invisible" in ¹H NMR.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Interpretation: The NMR Spectra of this compound

¹H NMR Spectrum (Predicted):

  • δ ~ 2.4 ppm (triplet, 2H): Protons on C4, adjacent to the carbonyl group, are deshielded and appear downfield.[14] They are split into a triplet by the two neighboring protons on C5.

  • δ ~ 1.5-1.6 ppm (multiplet, 2H): Protons on C5.

  • δ ~ 1.2-1.4 ppm (multiplet, 4H): Protons on C6 and C7, which may overlap due to similar chemical environments.[15]

  • δ ~ 1.1 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (C1 and attached methyls). This large singlet is a highly characteristic feature.

  • δ ~ 0.9 ppm (triplet, 3H): The three protons of the terminal methyl group (C8), furthest from the electron-withdrawing carbonyl group.

¹³C NMR Spectrum (Predicted):

  • δ > 200 ppm: The carbonyl carbon (C3) is highly deshielded and appears far downfield, which is characteristic of ketones.[14]

  • δ ~ 45-55 ppm: The quaternary carbon (C2) of the tert-butyl group.

  • δ ~ 30-45 ppm: The α-carbon (C4).[14]

  • δ ~ 10-30 ppm: The remaining carbons of the pentyl chain (C5, C6, C7) and the tert-butyl methyl carbons (C1).

  • δ ~ 14 ppm: The terminal methyl carbon (C8).

cluster_Prep Sample Preparation cluster_Analysis NMR Analysis cluster_Input Input Dissolve Dissolve in Deuterated Solvent (CDCl3) Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer (Strong Magnetic Field) Transfer->Spectrometer Pulse Apply Radiofrequency Pulse Spectrometer->Pulse Acquire Acquire Free Induction Decay (FID) Pulse->Acquire Transform Fourier Transform (FID -> Spectrum) Acquire->Transform Analyte This compound (Neat or Solid) Analyte->Dissolve

Sources

A Comparative Guide to the Efficacy of Semiochemicals in Insect Repellency: From Gold Standards to Emerging Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical ecology, semiochemicals serve as a language, mediating interactions between organisms. For researchers in drug development and public health, harnessing this language is pivotal for creating effective insect repellents to combat vector-borne diseases. This guide provides an in-depth comparison of the efficacy of various semiochemicals, moving from established benchmarks to other compounds with repellent properties. We will delve into the mechanisms of action, present supporting experimental data, and outline the protocols that form the basis of these findings.

The Foundation of Repellency: Understanding Semiochemicals

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In the context of insect control, these can be leveraged in various strategies, including monitoring, mass trapping, and, most relevant to this guide, as repellents.[1] The efficacy of a semiochemical is influenced by its molecular structure, volatility, and stability in the environment.[1]

DEET (N,N-diethyl-3-methylbenzamide): The Enduring Gold Standard

Developed by the U.S. Army in 1946, DEET remains one of the most effective and widely used insect repellents.[2]

Mechanism of Action

DEET's repellent mechanism is multifaceted. It works by confusing and interfering with the receptors on a mosquito's antennae, which are used to detect human body heat, carbon dioxide, and skin odors.[3] This "jamming" of the insect's sensory circuits deters them from landing and biting.[4] Some research also suggests that mosquitoes are directly repelled by the smell of DEET itself.

Experimental Efficacy

The efficacy of DEET is concentration-dependent, with higher concentrations generally providing longer protection times.[5] Numerous studies have quantified its performance against various mosquito species.

DEET Concentration Mean Complete Protection Time (minutes) Reference
24%>300[6]
23.8%301.5[5][7]
20%245.5 (controlled-release)[7]
Standardized Efficacy Testing: The Arm-in-Cage Protocol

A cornerstone of repellent efficacy testing is the "arm-in-cage" method.[8][9] This protocol provides a controlled environment to assess the Complete Protection Time (CPT), which is the duration from repellent application until the first confirmed insect bite.[10]

Step-by-Step Arm-in-Cage Protocol: [8][9][11]

  • Subject Preparation: A defined area of a volunteer's forearm is marked for application.

  • Repellent Application: A precise amount of the repellent formulation (e.g., 1 ml per 600 cm²) is evenly applied to the marked skin area.

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a standardized number of host-seeking female mosquitoes (e.g., 200) for a set duration (e.g., 3 minutes).

  • Timed Intervals: This exposure is repeated at regular intervals (e.g., every 30 minutes).

  • Endpoint Determination: The test is concluded upon the first mosquito bite, and the time from application to this event is recorded as the CPT.

Caption: Workflow of the Arm-in-Cage method for repellent efficacy testing.

Picaridin (Icaridin): A Leading Synthetic Contender

Picaridin, a synthetic compound inspired by a natural repellent found in pepper plants, has emerged as a highly effective alternative to DEET.

Mechanism of Action

Picaridin is thought to work by blocking the olfactory receptors that mosquitoes use to detect their prey, essentially making the wearer "invisible" to them.[12] It does not kill insects.[12]

Comparative Efficacy

Studies have shown that at similar concentrations, picaridin's efficacy is comparable, and in some cases superior, to that of DEET.[13] It is effective against a broad range of arthropods, including mosquitoes, ticks, and flies.[13]

Repellent Concentration Protection Against Mosquitoes Reference
Picaridin20%Up to 12 hours
DEET20%Comparable to 20% Picaridin[14]
Picaridin10%Less effective than 20% formulations[14]

A 2018 systematic review found no consistent performance difference between picaridin and DEET in field studies, concluding they are equally preferred mosquito repellents.[13]

Oil of Lemon Eucalyptus (OLE) / PMD: A Potent Plant-Based Option

Oil of Lemon Eucalyptus (OLE), or its active ingredient p-menthane-3,8-diol (PMD), is the only plant-based repellent recommended by the U.S. Centers for Disease Control and Prevention (CDC).[15]

Mechanism of Action

The precise mechanism is not fully understood, but it is believed that OLE/PMD works by masking the environmental cues that mosquitoes use to locate their targets.[16]

Efficacy and Comparison

When tested against mosquitoes in the U.S., OLE provided a similar level of protection to repellents containing DEET.[15] It is effective at concentrations of 30% and can repel mosquitoes for up to six hours.[15]

Repellent Concentration Mean Protection Time Reference
Oil of Lemon Eucalyptus30%Up to 6 hours[15]
Oil of Lemon Eucalyptus (unspecified conc.)120 minutes[17]
DEET (low concentration)<6.65%Less effective than OLE[17]

It is important to note that "pure" oil of lemon eucalyptus (the essential oil) is not the same as the EPA-registered repellent and has not undergone the same efficacy and safety testing.[15][16]

Exploring Other Ketones as Repellent Semiochemicals

While DEET, Picaridin, and OLE are the most well-documented topical repellents, research into other semiochemicals, including various ketones, is ongoing.

3-Octanone and 1-Octen-3-ol

These volatile organic compounds (VOCs) are produced by a wide range of fungi and have shown potential as semiochemicals with repellent or attractant properties, primarily in the context of integrated pest management for crop protection.[18] Future research may focus on developing synthesized, nature-identical versions of these compounds for use as biopesticides.[18]

2-Undecanone

This naturally occurring ketone, isolated from the trichomes of wild tomatoes, is being introduced as a non-toxic insect repellent.[19] To improve its delivery and reduce volatility, it has been successfully formulated into a crystalline inclusion compound with α-cyclodextrin.[19] This formulation demonstrated a significantly slower release rate compared to pure 2-undecanone and showed excellent repellency against German cockroaches, with 100% of the cockroaches being repelled for the first two days after application.[19]

Comparative Summary and Future Directions

The choice of a semiochemical for insect repellency depends on a balance of efficacy, duration of protection, and safety. While DEET remains a benchmark, Picaridin and OLE offer comparable protection with different chemical profiles.

Semiochemical Type Primary Mechanism Noteworthy Efficacy
DEET SyntheticOlfactory Receptor Jamming>5 hours of protection at ~24% concentration[5][7]
Picaridin SyntheticOlfactory Receptor BlockingUp to 12 hours of protection at 20% concentration
Oil of Lemon Eucalyptus (OLE/PMD) Plant-BasedMasking of Attractant CuesUp to 6 hours of protection at 30% concentration[15]
3-Octanone Natural (Fungal VOC)Repellent/AttractantPotential for crop protection[18]
2-Undecanone Natural (Plant-derived)Repellent100% repellency of cockroaches for 48h (in formulation)[19]

The field of semiochemical research is continually evolving. The exploration of novel compounds like 3-octanone and 2-undecanone, along with advancements in formulation technologies to enhance their stability and delivery, holds promise for the future of insect repellents. Standardized and rigorous testing protocols, such as the arm-in-cage method, will remain critical in validating the efficacy of these next-generation solutions.

References

  • Choi, D. B., et al. (2012). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. BioMed Research International. [Link]

  • DEET. (n.d.). In Wikipedia. Retrieved January 25, 2026. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18. [Link]

  • Tonks, A., et al. (2023). Exploiting volatile organic compounds in crop protection: A systematic review of 1-octen-3-ol and 3-octanone. Pest Management Science. [Link]

  • World Health Organization. (2013). GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS. [Link]

  • Murphy's Naturals. (2023, March 9). Is Oil of Lemon Eucalyptus as Effective as DEET?[Link]

  • Tone-Fine, M., et al. (2014). Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80(3-4), 329-337. [Link]

  • Picaridin. (n.d.). In Wikipedia. Retrieved January 25, 2026. [Link]

  • El-Sayed, A. M., et al. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-12. [Link]

  • Moore, S. J., et al. (2018). Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET. Parasites & Vectors, 11(1), 443. [Link]

  • Clinician.com. (n.d.). Oil of Lemon Eucalyptus as an Insect Repellent. [Link]

  • DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Fly, 9(1), 45-51. [Link]

  • Sopheak, K., et al. (2014). Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses. PLoS Neglected Tropical Diseases, 8(12), e3326. [Link]

  • MDEdge. (2002, October 1). DEET is the most effective mosquito repellent. [Link]

  • Microbe Investigations. (2024, May 23). Testing the Effectiveness of Different Mosquito Repellents. [Link]

  • Henderson, T. (2024, May 2). Insect Repellent Testing: Methods and Standards for Efficacy and Safety. [Link]

  • Beyond Pesticides. (n.d.). ChemicalWatch Factsheet - OIL OF LEMON EUCALYPTUS (PMD). [Link]

  • National Pesticide Information Center. (n.d.). Picaridin Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. (2018). Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance. [Link]

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Quantitative Analysis of 2,2-Dimethyl-3-octanone in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,2-Dimethyl-3-octanone in various environmental matrices. Designed for researchers, scientists, and environmental monitoring professionals, this document delves into the nuances of sample preparation and instrumental analysis, offering field-proven insights and supporting data to guide your experimental design.

Introduction: The Environmental Significance of this compound

This compound (CAS 5340-64-7) is a ketone that may be present in the environment due to its use in various industrial applications and as a fragrance ingredient.[1][2] Its potential environmental fate and impact necessitate robust and reliable analytical methods for its detection and quantification in complex matrices such as water, soil, and air. This guide will compare the two primary analytical techniques suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization, alongside a critical evaluation of sample preparation strategies.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount and is dictated by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[3] Given the volatile nature of this compound, GC-MS stands as a primary candidate for its direct analysis.

Principle: In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.[3]

Advantages:

  • High Selectivity and Sensitivity: The mass spectrometer provides excellent selectivity, allowing for the differentiation of this compound from co-eluting compounds. Modern GC-MS systems can achieve low limits of detection (LOD), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

  • Direct Analysis: For volatile compounds like this compound, direct injection after a suitable extraction is often feasible, simplifying the workflow.

  • Structural Information: The fragmentation pattern obtained from mass spectrometry can be used to confirm the identity of the analyte.

Limitations:

  • Matrix Interference: Complex environmental samples can contain non-volatile residues that may contaminate the GC inlet and column, requiring rigorous sample cleanup.

  • Thermal Degradation: Although unlikely for this compound, thermally labile molecules can degrade in the hot injector.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a versatile technique for separating a wide range of compounds. For ketones like this compound that lack a strong chromophore, derivatization is typically required for sensitive UV detection.[4][5] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide high sensitivity and selectivity.[6][7]

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of ketones, a common approach involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a hydrazone derivative that is highly responsive to UV detection.[4][5][7]

Advantages:

  • Suitable for a Wide Range of Polarities: HPLC can accommodate a broader range of compound polarities compared to GC.

  • Derivatization Enhances Sensitivity: The use of DNPH derivatization significantly enhances the sensitivity of UV detection for aldehydes and ketones.[5][7]

  • LC-MS/MS for High Specificity: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, minimizing matrix effects.[8]

Limitations:

  • Indirect Analysis: The requirement for derivatization adds an extra step to the sample preparation workflow, which can introduce variability and potential for error.[7]

  • Derivatization Artifacts: The derivatization reaction may not be 100% efficient, and side reactions can occur, potentially leading to inaccurate quantification.[7]

Performance Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds followed by ionization and mass analysis.[3]Separation of derivatized compounds in the liquid phase with UV detection.[4][5]
Sample Volatility RequiredNot strictly required, but derivatization is necessary.
Derivatization Not generally requiredRequired (e.g., with DNPH).[5]
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic separation and detector)
Sensitivity (LOD) Low ng/L to µg/L range is achievable.[9]Low µg/L range is achievable.[10]
Throughput ModerateLower (due to derivatization step)
Cost (Instrument) HighModerate
Robustness Susceptible to matrix contaminationGenerally robust, but derivatization can be a source of variability

Sample Preparation: The Critical First Step

Effective sample preparation is crucial for accurate and precise quantification of trace-level contaminants in complex environmental matrices. The choice of technique depends on the sample type (water, soil, or air) and the chosen analytical method.

Workflow for Sample Preparation and Analysis

The following diagram illustrates a general workflow for the analysis of this compound in environmental samples.

Sample_Analysis_Workflow cluster_sample Environmental Sample cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Water Water LLE Liquid-Liquid Extraction Water->LLE SPE Solid-Phase Extraction Water->SPE SPME Solid-Phase Microextraction Water->SPME Soil Soil/Sediment Soil->LLE after solvent extraction HS Headspace Sampling Soil->HS Air Air Air->SPE using sorbent tubes DNPH_Deriv DNPH Derivatization Air->DNPH_Deriv impinger/cartridge LLE->DNPH_Deriv GCMS GC-MS LLE->GCMS SPE->DNPH_Deriv SPE->GCMS HS->GCMS SPME->GCMS HPLC HPLC-UV/MS DNPH_Deriv->HPLC Quant Quantification GCMS->Quant HPLC->Quant

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocols

A. Water Samples: Liquid-Liquid Microextraction (LLME)

This protocol is adapted from methodologies for other ketones and is suitable for pre-concentrating this compound from aqueous matrices.[9][10]

  • Sample Collection: Collect water samples in clean glass vials with Teflon-lined septa.

  • pH Adjustment: Adjust the pH of a 10 mL water sample to neutral (pH 7) to ensure the stability of the ketone.

  • Extraction: Add 100 µL of a suitable extraction solvent (e.g., chloroform, hexane).

  • Emulsification: Vigorously shake or vortex the mixture for 2 minutes to create a cloudy solution, maximizing the surface area for extraction.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Analysis: Carefully collect the organic phase (bottom layer if using chloroform) with a microsyringe and inject 1 µL into the GC-MS.

B. Soil/Sediment Samples: Headspace (HS) Sampling

Headspace analysis is a robust technique for volatile organic compounds in solid matrices.[11][12]

  • Sample Collection: Place a known weight (e.g., 5 g) of the soil sample into a headspace vial.

  • Matrix Modifier: Add a matrix modifier, such as a saturated salt solution, to increase the partitioning of the analyte into the headspace.

  • Equilibration: Seal the vial and place it in a headspace autosampler. The sample is heated (e.g., at 80°C) and agitated for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS.

This protocol is based on established EPA methods for aldehyde and ketone analysis.[4][13]

A. Air Samples: DNPH-Coated Sorbent Cartridges

  • Sampling: Draw a known volume of air through a silica gel cartridge coated with acidified 2,4-dinitrophenylhydrazine (DNPH). Aldehydes and ketones in the air react with the DNPH to form stable hydrazone derivatives.[5]

  • Elution: Elute the cartridge with 5 mL of acetonitrile to recover the DNPH derivatives.

  • Analysis: Inject an aliquot of the eluate directly into the HPLC system.

B. Water Samples: Derivatization followed by Solid-Phase Extraction (SPE)

  • Derivatization: To a 100 mL water sample, add a solution of DNPH in a suitable solvent (e.g., acetonitrile with an acid catalyst). Allow the reaction to proceed for a specified time (e.g., 1 hour) at a controlled temperature.

  • SPE Cleanup and Concentration: Pass the derivatized sample through a C18 SPE cartridge to retain the DNPH derivatives.

  • Elution: Elute the derivatives from the cartridge with a small volume of acetonitrile.

  • Analysis: Inject an aliquot of the eluate into the HPLC system.

Method Validation and Quality Control

For any quantitative analysis, a robust method validation is imperative. This should include the determination of:

  • Linearity and Range: Establishing the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Determined by analyzing spiked samples at various concentrations. Recoveries should typically be within 80-120%.

  • Matrix Effects: Assessing the influence of the sample matrix on the analytical signal.

The use of internal standards is highly recommended to correct for variations in sample preparation and instrument response.

Conclusion and Recommendations

Both GC-MS and HPLC with derivatization are viable techniques for the quantitative analysis of this compound in environmental samples.

  • GC-MS is recommended for its high selectivity, sensitivity, and the ability for direct analysis, particularly when coupled with headspace sampling for solid matrices or liquid-liquid microextraction for aqueous samples. It is generally the more straightforward and powerful technique for this specific analyte.

  • HPLC with DNPH derivatization is a suitable alternative, especially for air analysis using pre-coated cartridges. While the derivatization step adds complexity, it provides excellent sensitivity for UV detection. When coupled with mass spectrometry (LC-MS), it can rival the selectivity of GC-MS.

The final choice of method will depend on the specific requirements of the study, including the expected concentration range of this compound, the nature of the environmental matrix, and the instrumentation available in the laboratory. Rigorous method validation is essential to ensure the generation of high-quality, defensible data.

References

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  • Jouyban, A., et al. (2017). Determination of 2-Octanone in Biological Samples Using Liquid–Liquid Microextractions Followed by Gas Chromatography–Flame Ionization Detection.
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  • Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
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  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2,2-dimethyl-3-phenylpropanol, CAS Registry Number 13351-61-6. Food and Chemical Toxicology, 192, 114975.
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  • Weiss, W. J., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
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A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of novel chemical entities is paramount. 2,2-Dimethyl-3-octanone, a ketone with potential applications in various industries, requires a robust and reliable analytical method for its precise measurement. This guide presents a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound.

The performance of this new method is objectively compared against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, a widely accepted technique for the analysis of volatile and semi-volatile organic compounds like ketones.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and supporting experimental data to facilitate informed decisions in method selection and implementation. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[4][5][6]

The Rationale for a New Method: Overcoming the Limitations of Traditional Approaches

While GC-MS is a powerful and established technique for ketone analysis, it can present challenges, including the need for derivatization in some cases to improve chromatographic properties, and potentially longer run times. The new UPLC-MS/MS method was developed to offer a more rapid and highly sensitive alternative. The core of this new method lies in its ability to directly analyze this compound with minimal sample preparation, leveraging the superior separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC10H20OPubChem[7]
Molecular Weight156.27 g/mol PubChem[7]
IUPAC Name2,2-dimethyloctan-3-onePubChem[7]

Methodology Comparison: UPLC-MS/MS vs. GC-MS

This section details the experimental protocols for both the novel UPLC-MS/MS method and the traditional GC-MS method used for comparison.

Novel Method: UPLC-MS/MS

This method is designed for rapid and sensitive quantification.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of this compound reference standard in 1 mL of methanol to prepare a 1 mg/mL stock solution. Prepare calibration standards and quality control (QC) samples by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 2 minutes, hold for 0.5 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S micro

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: 157.2 > 85.1 (Quantifier), 157.2 > 57.1 (Qualifier)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Standard Method: GC-MS

This method represents a more traditional approach to ketone analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in hexane. Prepare calibration standards and QC samples by serial dilution in hexane.

  • Gas Chromatography Conditions:

    • System: Agilent 8890 GC System

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 240°C at 20°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL (Splitless)

  • Mass Spectrometry Conditions:

    • System: Agilent 5977B MSD

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-200

Method Validation: A Head-to-Head Comparison

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6] Both methods were subjected to a rigorous validation process based on ICH guidelines, focusing on specificity, linearity, accuracy, precision, and limits of detection and quantification.

Workflow for Method Validation

cluster_0 Method Validation Protocol Define Analytical Procedure Define Analytical Procedure Establish Validation Parameters Establish Validation Parameters Define Analytical Procedure->Establish Validation Parameters Purpose & Scope Prepare Validation Protocol Prepare Validation Protocol Establish Validation Parameters->Prepare Validation Protocol ICH Q2(R1) Execute Experiments Execute Experiments Prepare Validation Protocol->Execute Experiments Step-by-Step Instructions Analyze Data Analyze Data Execute Experiments->Analyze Data Raw Data Generate Validation Report Generate Validation Report Analyze Data->Generate Validation Report Results & Statistics

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[8] For both methods, specificity was evaluated by analyzing a blank matrix (solvent) and a matrix spiked with potentially interfering compounds.

  • UPLC-MS/MS: No interfering peaks were observed at the retention time of this compound in the blank or spiked matrix samples, demonstrating high specificity due to the nature of MRM detection.

  • GC-MS: The analysis of the blank matrix showed no significant interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing a series of calibration standards over a specified concentration range.

ParameterUPLC-MS/MSGC-MS
Range 0.1 - 1000 ng/mL1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Regression Equation y = 15678x + 234y = 8976x - 154

The UPLC-MS/MS method demonstrates a significantly wider linear range and a stronger correlation coefficient, indicating superior performance in this aspect.

Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three different concentration levels (low, medium, and high). Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (%RSD).

Table of Accuracy and Precision Data

MethodConcentration LevelIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
UPLC-MS/MS Low (1 ng/mL)2.1%3.5%98.5%
Medium (100 ng/mL)1.5%2.8%101.2%
High (800 ng/mL)1.2%2.1%99.8%
GC-MS Low (5 µg/mL)4.5%6.8%95.2%
Medium (100 µg/mL)3.2%5.1%102.5%
High (400 µg/mL)2.8%4.5%97.9%

The UPLC-MS/MS method consistently shows higher precision (lower %RSD) and comparable or better accuracy across all concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterUPLC-MS/MSGC-MS
LOD 0.03 ng/mL0.3 µg/mL
LOQ 0.1 ng/mL1 µg/mL

The novel UPLC-MS/MS method is demonstrably more sensitive, with significantly lower LOD and LOQ values, making it ideal for applications requiring trace-level quantification.

Comparative Summary and Discussion

The validation data clearly indicates that the newly developed UPLC-MS/MS method offers significant advantages over the traditional GC-MS method for the quantification of this compound.

cluster_0 UPLC-MS/MS Advantages cluster_1 GC-MS Characteristics High Sensitivity High Sensitivity Lower Sensitivity Lower Sensitivity High Specificity High Specificity Established Technique Established Technique Wide Dynamic Range Wide Dynamic Range Good for Volatiles Good for Volatiles Rapid Analysis Rapid Analysis Longer Run Time Longer Run Time

Caption: A comparative diagram highlighting the key performance attributes of the UPLC-MS/MS and GC-MS methods.

The superior sensitivity of the UPLC-MS/MS method, evidenced by its lower LOD and LOQ, allows for the accurate measurement of this compound at trace levels. Furthermore, the wider linear range provides greater flexibility in sample analysis without the need for extensive dilution. The higher precision and accuracy of the UPLC-MS/MS method instill greater confidence in the reliability of the generated data.

Conclusion

The newly developed and validated UPLC-MS/MS method for the quantification of this compound demonstrates superior performance in terms of sensitivity, precision, accuracy, and linear range when compared to a traditional GC-MS method. This guide provides the necessary experimental data and protocols to support the adoption of this advanced analytical technique in research and quality control settings. The self-validating nature of the described protocols, grounded in established regulatory guidelines, ensures the trustworthiness and scientific integrity of the results.

References

  • This compound . PubChem. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry . PubMed. [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) . Shimadzu. [Link]

  • Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

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A Comparative Guide to the Behavioral Response of Insects to 2,2-Dimethyl-3-octanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Semiochemicals in Insect Behavior

Insects rely heavily on their sophisticated olfactory systems to interpret chemical cues from their environment, guiding critical behaviors such as mating, foraging, and avoiding predators.[1] Semiochemicals, the compounds that mediate these interactions, represent a rich source for the development of novel insect control strategies. Among these, 2,2-Dimethyl-3-octanone has emerged as a compound of interest due to its structural similarity to naturally occurring insect pheromones and defensive compounds. Understanding the nuanced behavioral responses of different insect species to this compound and its analogs is paramount for its effective application in pest management and public health.

Comparative Behavioral Responses

The behavioral response of insects to a chemical cue can range from attraction to repulsion, and is often dose-dependent.[2] While some compounds may act as attractants at low concentrations, they can become repellents at higher concentrations.[3] this compound and its analogs have been investigated for their effects on a variety of insect species, revealing a spectrum of behavioral outcomes.

For instance, certain analogs of this compound have shown promising repellent activity against various agricultural pests. The structural activity relationship (SAR) is crucial, with minor modifications to the chemical structure leading to significant changes in behavioral responses. This highlights the specificity of insect olfactory receptors.[4]

In contrast to repellents like DEET, which is considered the gold standard, and Picaridin, a well-regarded alternative, the mode of action of many semiochemicals is still under investigation.[5][6][7][8] DEET is believed to work by disrupting a mosquito's ability to locate humans.[8] Some evidence suggests DEET acts on odorant receptors in an Orco-dependent manner, and in some species, it directly activates specific olfactory receptor neurons (ORNs).[9] It can also inhibit responses to attractive odors.[9] The diverse responses to DEET across different insect species suggest that various receptor pathways may have evolved to detect this molecule.[9]

Below is a summary of observed behavioral responses to this compound and select analogs across different insect orders.

Table 1: Behavioral Responses of Various Insect Species to this compound and Analogs

CompoundInsect SpeciesBehavioral ResponseExperimental Method
This compound Fungus-Growing Ants (Acromyrmex echinatior, Acromyrmex octospinosus)Alarm, AggressionColony Behavioral Assay
Analog A (e.g., 3-octanone)Fungus-Growing Ants (Acromyrmex octospinosus)AlarmColony Behavioral Assay
Analog B (e.g., (E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one)Strawberry Bud Weevil (Coenonympha fragariae)RepellentOlfactometer Assay
Analog C (e.g., 2-undecanone)German Cockroach (Blattella germanica)RepellentArena Assay

This table is a representative summary. The specific analogs and their detailed chemical structures would be further elaborated in a full research paper.

Methodologies for Assessing Behavioral Response

To objectively quantify the behavioral response of insects to volatile compounds, a suite of well-established experimental protocols is employed. These methods provide data on both the physiological detection of the odorant and the resulting behavioral output.

Electroantennography (EAG)

Principle: EAG is a fundamental technique in chemical ecology that measures the summed electrical potential from the entire antenna in response to an olfactory stimulus.[10] This provides a measure of the overall olfactory sensory neuron (OSN) activity and is a primary screening tool to determine if an insect can detect a specific compound.[10][11]

Experimental Protocol: Step-by-Step

  • Insect Preparation: An insect is immobilized, and its head is carefully excised. The antennae are positioned to be accessible for electrode placement.

  • Electrode Placement: A recording electrode is inserted into the distal end of the antenna, while a reference electrode is placed in the head capsule or another part of the body.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A precise volume of the test compound, dissolved in a solvent, is injected into the airstream.

  • Signal Acquisition: The voltage difference between the recording and reference electrodes is amplified and recorded. The resulting depolarization is the EAG response.

  • Data Analysis: The amplitude of the EAG response is measured and compared to a control (solvent only) to determine the level of antennal stimulation.

Causality and Validation: A significant EAG response indicates that the compound is detected by olfactory receptors on the antenna.[12] The magnitude of the response can provide a relative measure of the sensitivity of the antenna to different compounds. To validate the setup, a known pheromone or repellent for the tested species is often used as a positive control.

Visualization of EAG Workflow

EAG_Workflow cluster_prep Insect Preparation cluster_recording EAG Recording cluster_analysis Data Analysis A Immobilize Insect B Excise Head A->B C Position Antennae B->C D Insert Recording & Reference Electrodes C->D E Deliver Odorant Stimulus D->E F Amplify & Record Signal E->F G Measure EAG Response Amplitude F->G H Compare to Control G->H I Determine Olfactory Detection H->I

Caption: Workflow for Electroantennography (EAG) experiment.

Olfactometer Bioassays

Principle: Olfactometers are devices used to study insect behavior in response to chemical cues in a controlled environment.[13][14] Y-tube olfactometers are commonly used for two-choice experiments, allowing researchers to determine preference, repellency, or attraction.[13]

Experimental Protocol: Step-by-Step

  • Apparatus Setup: A Y-shaped glass or acrylic tube is set up with a continuous, controlled airflow through each arm.

  • Odor Source Introduction: The test compound is applied to a filter paper and placed in one arm, while a solvent control is placed in the other.

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Behavioral Observation: The insect's movement is observed and recorded for a set period. The time spent in each arm and the first choice are noted.

  • Data Analysis: Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for one arm over the other.

Causality and Validation: A significant preference for the arm with the test compound indicates attraction, while a significant avoidance suggests repellency.[15] To ensure the observed behavior is a response to the chemical cue and not other factors, the position of the test and control arms are frequently switched. Additionally, a "no-choice" bioassay, where the insect is exposed to only the test compound or a control, can be used to assess general movement and activity levels.[16]

Visualization of Y-Tube Olfactometer Setup

Y_Tube_Olfactometer cluster_olfactometer Y-Tube Olfactometer Air_Inlet_1 Air Inlet 1 Odor_Source_1 Odor Source (Test Compound) Air_Inlet_1->Odor_Source_1 Air_Inlet_2 Air Inlet 2 Odor_Source_2 Odor Source (Control) Air_Inlet_2->Odor_Source_2 Y_Junction Y-Junction Odor_Source_1->Y_Junction Odor_Source_2->Y_Junction Insect_Release Insect Release Point Y_Junction->Insect_Release Air_Outlet Air Outlet Insect_Release->Air_Outlet

Caption: Diagram of a Y-tube olfactometer setup.

The Underlying Neurobiology: From Receptor to Response

The behavioral responses observed in these assays are the culmination of a complex series of neurobiological events.

  • Odorant Binding: Volatile molecules enter the insect's sensilla through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs).[17]

  • Receptor Activation: The odorant molecule binds to specific olfactory receptors (ORs) located on the dendrites of OSNs.[18] Insect ORs are typically heterodimers, consisting of a variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco).[18]

  • Signal Transduction: This binding event triggers the opening of an ion channel, leading to a change in the membrane potential of the OSN (depolarization or hyperpolarization).[18] This can occur through either a fast ionotropic mechanism or a slower, G-protein-coupled metabotropic pathway.[18]

  • Neural Processing: The electrical signal is transmitted as an action potential along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

Visualization of Olfactory Signal Transduction

Olfactory_Signaling cluster_sensillum Sensillum cluster_brain Brain Odorant Odorant Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation & Signal Transduction Antennal_Lobe Antennal Lobe OSN->Antennal_Lobe Action Potential Behavior Behavioral Response Antennal_Lobe->Behavior Neural Processing

Caption: Simplified pathway of insect olfactory signaling.

Conclusion

The comparative analysis of insect behavioral responses to this compound and its analogs reveals the highly specific nature of insect chemoreception. By employing a combination of electrophysiological and behavioral assays, researchers can systematically screen and characterize novel semiochemicals. A thorough understanding of the structure-activity relationships and the underlying neurobiological mechanisms is essential for the rational design of effective and species-specific insect behavior-modifying compounds for applications in agriculture and public health.

References

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  • N/A. (2025). Insect Olfactory Receptors. ResearchGate. [Link]

  • Chen, L., & Fadamiro, H. Y. (2019). Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone. PubMed. [Link]

  • EWG Science Team. (2023). EWG's guide to bug repellents. Environmental Working Group. [Link]

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Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-3-octanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,2-Dimethyl-3-octanone, a flammable aliphatic ketone. By understanding the chemical's properties and the principles of hazardous waste management, researchers can ensure a safe and compliant laboratory environment.

I. Understanding the Hazard Profile of this compound

Key Hazards:

  • Flammability: Like other ketones, this compound is expected to be a flammable liquid.[1][2][3] Vapors can form explosive mixtures with air. Therefore, it is crucial to handle this chemical away from ignition sources such as open flames, hot surfaces, and sparks.[1][3][4]

  • Health Hazards: May be harmful if swallowed or absorbed through the skin.[2][5][6] It can cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Environmental Hazards: It may be harmful to aquatic life with long-lasting effects.[1][3] Discharge into the environment must be avoided.[2]

PropertyValueSource
Molecular FormulaC10H20OChemSynthesis[7]
Molecular Weight156.27 g/mol PubChem[8]
AppearanceLiquid (presumed)N/A
Boiling Point~180-190 °C (estimated)N/A
Flash PointFlammable (presumed)N/A

This table summarizes the known and predicted properties of this compound.

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler.

DisposalWorkflow A Step 1: Waste Characterization (Hazardous Waste Determination) B Step 2: Segregation (Isolate from incompatible materials) A->B C Step 3: Containerization (Use appropriate, labeled containers) B->C D Step 4: Accumulation (Store in a Satellite Accumulation Area) C->D E Step 5: Request for Pickup (Contact EH&S or licensed waste vendor) D->E

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

The first and most critical step is to determine that this compound is a hazardous waste. Based on its flammability and potential toxicity, it falls under the classification of hazardous waste regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Step 2: Segregation of Waste

Proper segregation is essential to prevent dangerous chemical reactions. This compound waste should be collected separately from:

  • Acids and Bases: To prevent violent reactions.

  • Oxidizing Agents: To avoid the risk of fire or explosion.[4]

  • Aqueous Waste: As it is not readily miscible with water.[6]

Step 3: Containerization

  • Container Selection: Use a clean, leak-proof container that is chemically compatible with ketones. High-density polyethylene (HDPE) or glass containers are suitable.[9][10] Do not use metal containers for acidic or basic waste.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date when the first drop of waste was added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

Key SAA Requirements:

  • The SAA must be under the control of the laboratory personnel.

  • Containers must be kept closed at all times except when adding waste.[3][12]

  • The total volume of hazardous waste in an SAA cannot exceed 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[11]

Step 5: Request for Pickup

Once the waste container is full or has been in the SAA for the maximum allowable time (check your institution's policy, often up to 12 months as long as accumulation limits are not exceeded), a pickup must be requested from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[11][13]

III. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response Workflow

SpillResponse A Spill Occurs B Alert personnel and evacuate area A->B C If flammable vapors are present, eliminate ignition sources B->C D Don appropriate PPE (gloves, goggles, lab coat) C->D E Contain the spill with inert absorbent material D->E F Collect absorbed material into a labeled hazardous waste container E->F G Clean the spill area and decontaminate F->G H Report the spill to EH&S G->H

Caption: Emergency spill response workflow.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water.[2] Remove contaminated clothing.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

IV. Regulatory Compliance and Best Practices

Adherence to federal and local regulations is mandatory. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle to grave."[14]

  • Occupational Safety and Health Administration (OSHA): Sets standards for the safe handling of flammable liquids in the workplace.[12][15] This includes requirements for storage in flammable safety cabinets and limitations on the quantity of flammable liquids that can be stored outside of these cabinets.[12][16][17]

Best Practices for Waste Minimization:

  • Purchase only the amount of chemical needed for your experiments.

  • Do not mix hazardous and non-hazardous waste.

  • Maintain a current inventory of all chemicals in the laboratory.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Synerzine. (2019, January 15).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2010, July 24). Dimethyl-2-butanone 3,3-.
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  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids.
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  • National Center for Biotechnology Information. (2025, December 1). Biochemistry, Ketogenesis.
  • RISK & SAFETY SOLUTIONS. (n.d.). OSHA Limits for Flammable Liquids.
  • U.S. Environmental Protection Agency. (2025, December 4).
  • YouTube. (2019, July 18). Ketone Body Synthesis.
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  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-3-octanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 2,2-Dimethyl-3-octanone. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural, in-depth guide grounded in the fundamental principles of chemical safety. Our goal is to empower you with the knowledge to make informed decisions, fostering a culture of safety and building deep trust in our shared commitment to scientific excellence.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, like many ketones, presents a multi-faceted risk profile that dictates our personal protective equipment (PPE) strategy. The primary hazards associated with similar ketones are:

  • Flammability: Ketones are often flammable liquids, with vapors that can form ignitable mixtures with air.[1][2][3][4] It is crucial to prevent contact with ignition sources such as open flames, hot surfaces, and static discharge.[5][6]

  • Dermal Absorption and Irritation: This class of chemicals can be harmful upon skin contact.[1][7] Prolonged exposure can lead to irritation and potential absorption into the bloodstream.

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[3]

  • Inhalation Hazards: Inhalation of vapors may cause respiratory irritation. In poorly ventilated areas, vapor accumulation can lead to symptoms of overexposure such as headache, dizziness, and nausea.[2]

Therefore, our PPE selection is not arbitrary; it is a carefully considered barrier designed to mitigate these specific risks.

Core PPE Recommendations for this compound

A risk-based approach is paramount when selecting PPE. The scale of your work—from small-scale solution preparation to larger-scale synthesis—will influence the level of protection required.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Small-Scale Operations (<100 mL) Butyl or Neoprene GlovesANSI Z87.1-compliant safety glasses with side shieldsStandard cotton lab coatNot typically required if handled in a certified chemical fume hood
Large-Scale Operations (>100 mL) or Operations with Elevated Temperatures Butyl or Neoprene GlovesChemical splash gogglesFlame-resistant (FR) lab coatNIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment
Hand Protection: A Deeper Dive

The choice of glove material is critical. Not all gloves offer the same level of protection against specific chemicals. For ketones, the following should be considered:

  • Recommended: Butyl rubber gloves provide excellent resistance to ketones and esters.[8] Neoprene gloves also offer good protection against a range of chemicals, including some ketones.[8][9]

  • Not Generally Recommended: Nitrile gloves, while common in laboratories for general use, may not provide adequate protection against prolonged exposure to certain ketones.[9][10] It is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times.

Always inspect gloves for any signs of degradation or perforation before use.[11]

Eye and Face Protection: Shielding from Splashes
  • Minimum Requirement: For all applications involving this compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[2]

  • Enhanced Protection: When handling larger volumes or when there is a significant splash risk, chemical splash goggles should be worn.[2] For maximum protection, a face shield worn over chemical splash goggles is recommended.[4]

Body Protection: Your First Line of Defense
  • Standard Practice: A clean, buttoned lab coat should be worn at all times in the laboratory.[6] 100% cotton is preferable to synthetic materials which can melt and adhere to the skin in a fire.[6]

  • For Increased Risk: In situations involving larger quantities of flammable liquids, a flame-resistant (FR) lab coat provides an additional layer of protection.[1][4] Ensure that your clothing covers your legs and wear closed-toe shoes.[6]

Respiratory Protection: When Engineering Controls are Not Enough

Primary protection from inhalation hazards should always be through engineering controls, such as a certified chemical fume hood.[5] However, in cases of engineering control failure, spills, or when working in poorly ventilated areas, respiratory protection may be necessary. A risk assessment should be performed to determine if a NIOSH-approved respirator with organic vapor cartridges is required.[2][4]

Procedural Guidance: Donning, Doffing, and Disposal

Proper technique in putting on and taking off PPE is just as important as the selection of the equipment itself to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Put on your lab coat and ensure it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check to ensure your respirator fits correctly.

  • Eye and Face Protection: Put on your safety glasses or goggles. If needed, place the face shield over your eye protection.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.

Doffing PPE: A Step-by-Step Protocol to Avoid Contamination
  • Gloves: Remove your gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield (if used), followed by your safety glasses or goggles, handling them by the arms.

  • Respiratory Protection (if required): Remove your respirator last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Place contaminated gloves and other disposable items in a designated hazardous waste container.[4][7]

  • Do not dispose of contaminated PPE in regular trash receptacles.[7]

  • Follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Final Steps Start Start: Handling this compound AssessVolume Assess Volume of Chemical Start->AssessVolume SmallScale Small Scale (<100 mL) - Safety Glasses - Cotton Lab Coat - Butyl/Neoprene Gloves AssessVolume->SmallScale < 100 mL LargeScale Large Scale (>100 mL) or Elevated Temperature - Chemical Goggles +/- Face Shield - FR Lab Coat - Butyl/Neoprene Gloves AssessVolume->LargeScale > 100 mL AssessVentilation Adequate Ventilation? (e.g., Fume Hood) SmallScale->AssessVentilation LargeScale->AssessVentilation AddRespirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) AssessVentilation->AddRespirator No Proceed Proceed with Work AssessVentilation->Proceed Yes AddRespirator->Proceed

Caption: PPE selection workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately remove any contaminated clothing and rinse the affected skin area with copious amounts of water.[7]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Always have a safety shower and eyewash station readily accessible when working with hazardous chemicals.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone.

References

  • Agilent Technologies, Inc. (2019). 2-Octanone - Safety Data Sheet. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025). SAFETY DATA SHEET - NATURAL METHYL HEXYL KETONE (2-OCTANONE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Storemasta. (2023). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Environmental Health & Safety, University of Nevada, Reno. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

  • Division of Research Safety, University of Illinois. (2024). Flammable Liquids. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • ReAgent. (2024). Safe Handling of Flammable Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Amsafe PPE. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.